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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(3-aminophenyl)-1H-indol-5-amine

An In-depth Technical Guide to 2-(3-aminophenyl)-1H-indol-5-amine Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(3-aminophenyl)-1H-indol-5-amine, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(3-aminophenyl)-1H-indol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(3-aminophenyl)-1H-indol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure" due to its prevalence in biologically active natural products and synthetic pharmaceuticals. This document details the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this specific di-amino substituted 2-phenylindole derivative. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of current knowledge to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and rigid, planar geometry allow it to interact with a wide array of biological targets.[2][4] Many natural and synthetic compounds containing the indole moiety exhibit potent pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4]

The 2-phenylindole subclass, in particular, has emerged as a privileged scaffold in the design of targeted therapeutics. The strategic placement of substituents on both the indole and phenyl rings allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. 2-(3-aminophenyl)-1H-indol-5-amine, with its two primary amine groups, presents unique opportunities for forming hydrogen bonds and salt bridges with biological receptors, as well as serving as a versatile synthetic handle for further chemical modification. This guide will explore the fundamental characteristics and potential of this specific molecule.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Nomenclature and Identifiers:

  • Systematic IUPAC Name: 2-(3-aminophenyl)-1H-indol-5-amine

  • Other Names: 5-Amino-2-(3-aminophenyl)indole

  • CAS Number: 54955-73-0 (Note: This CAS number is associated with a related isomer and is used here for structural context, highlighting the need for precise isomer identification in experimental work.)

Physicochemical Data Summary:

The following table summarizes key computed and, where available, experimental properties for 2-(3-aminophenyl)-1H-indol-5-amine and structurally related compounds. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃(Calculated)
Molecular Weight 223.27 g/mol (Calculated)
XLogP3-AA 2.5 - 3.0(Computed for similar structures)[5][6]
Hydrogen Bond Donors 3(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Topological Polar Surface Area (TPSA) 67.8 Ų(Calculated for similar structures)
Appearance Likely a solid at room temperature(Inferred)

Note: Many properties are computationally derived for this specific isomer or extrapolated from closely related analogs like 2-(2-aminophenyl)indole due to limited publicly available experimental data for the target compound. Experimental validation is highly recommended.

Synthesis and Characterization

The synthesis of 2-phenylindole derivatives is a well-explored area of organic chemistry, with several established methods. Palladium-catalyzed cross-coupling reactions are particularly efficient for this purpose.[7][8][9][10]

Synthetic Strategy: Palladium-Catalyzed Annulation

A robust method for synthesizing the 2-phenylindole core involves the palladium-catalyzed tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.[8][9][10] This approach offers high regioselectivity and good tolerance for various functional groups.[8][9][10] Another common method is the Sonogashira cross-coupling followed by cyclization.[7]

Below is a representative, generalized protocol for the synthesis of a substituted 2-phenylindole, which can be adapted for 2-(3-aminophenyl)-1H-indol-5-amine using appropriately substituted starting materials (e.g., a protected diaminobenzene derivative and a protected aminophenylacetylene).

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process Aniline Substituted Aniline (e.g., 4-amino-2-haloaniline deriv.) Coupling Sonogashira or Tandem Coupling Reaction Aniline->Coupling Alkyne Substituted Alkyne (e.g., 3-aminophenylacetylene deriv.) Alkyne->Coupling Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) Catalyst->Coupling Ligand Ligand (e.g., TPPO) Ligand->Coupling Base Base (e.g., Et₃N) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Cyclization Intramolecular Cyclization (Annulation) Coupling->Cyclization Intermediate Formation Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Target Compound: 2-(3-aminophenyl)-1H-indol-5-amine Purification->Product

Caption: Conceptual workflow for the palladium-catalyzed synthesis of 2-phenylindoles.

Detailed Experimental Protocol (Generalized)

Causality: The choice of a palladium catalyst is crucial; catalysts like Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ are effective for C-C bond formation.[8][9] A copper(I) co-catalyst (e.g., CuI) is often used in Sonogashira couplings to facilitate the reaction.[7] The base (e.g., triethylamine) is required to neutralize the HX acid formed during the reaction. DMF is a suitable polar aprotic solvent for this type of transformation.

  • Vessel Preparation: To a dry, sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand if required (e.g., TPPO, 4-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Reagent Addition: Add the substituted aniline (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a suitable base (e.g., triethylamine, 2-3 eq.) dissolved in an anhydrous solvent (e.g., DMF). Self-Validation: The use of an inert atmosphere is critical to prevent the degradation of the catalyst and reagents, ensuring reaction efficiency.

  • Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 120 °C, depending on the specific substrates and catalyst system) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the position of substituents.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches for amines and the indole ring).

Biological Activity and Potential Therapeutic Applications

Derivatives of 2-phenylindole are known to interact with a variety of biological targets, making them attractive for drug discovery programs. Aminophenylindoles, in particular, have been investigated for several therapeutic areas.

Kinase Inhibition

Many indole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[4] For instance, compounds with similar structures have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] Nintedanib, an approved drug for idiopathic pulmonary fibrosis and certain cancers, is an indole derivative that inhibits multiple tyrosine kinases, including VEGFR, FGFR, and PDGFR.[12][13]

The two amine groups on 2-(3-aminophenyl)-1H-indol-5-amine could potentially form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Signaling Pathway: Tyrosine Kinase Inhibition

Kinase_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates Compound 2-(3-aminophenyl)- 1H-indol-5-amine Compound->RTK Inhibits ATP Binding ATP ATP ADP ADP + Pi Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Signal Transduction

Caption: Mechanism of action for a typical indole-based tyrosine kinase inhibitor.

Other Potential Applications
  • Anti-inflammatory Activity: Some indole analogs have demonstrated the ability to reduce inflammation by scavenging free radicals and inhibiting the production of inflammatory mediators like nitric oxide (NO) and TNF-α.[14]

  • Antimicrobial Agents: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[1][3]

  • CNS Activity: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a candidate for developing agents targeting central nervous system disorders.[2] 5-aminoindole derivatives have been specifically investigated as modulators of H3 receptors, which are implicated in various CNS conditions.[15]

Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of 2-(3-aminophenyl)-1H-indol-5-amine as a kinase inhibitor, a standard in vitro biochemical assay can be performed.

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. The choice of a luminescent ATP detection platform (like Kinase-Glo®) provides a highly sensitive and quantitative readout. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity.

Experimental Workflow for Kinase Assay

Kinase_Assay_Workflow A 1. Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B 2. Dispense Kinase, Substrate, and Compound into 384-well plate A->B C 3. Initiate Reaction: Add ATP solution B->C D 4. Incubate at Room Temp (e.g., 60 minutes) C->D E 5. Terminate Reaction & Detect: Add Luminescent Reagent (e.g., Kinase-Glo®) D->E F 6. Incubate (10 minutes) E->F G 7. Read Luminescence on Plate Reader F->G H 8. Data Analysis: Calculate % Inhibition and determine IC₅₀ G->H

Caption: Step-by-step workflow for an in vitro luminescent kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of 2-(3-aminophenyl)-1H-indol-5-amine in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well assay plate, add the kinase buffer, the target kinase enzyme, and its specific peptide substrate.

  • Inhibition Step: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Add a solution of ATP at a concentration near its Km for the specific enzyme to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a commercial luminescent kinase assay reagent (e.g., Kinase-Glo® Max, Promega) to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Signal Reading: After a brief incubation (10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Perspectives

2-(3-aminophenyl)-1H-indol-5-amine is a molecule with significant untapped potential. Its structure, featuring the privileged 2-phenylindole core and two strategically placed amino groups, makes it an excellent candidate for further investigation in drug discovery. The primary amine functionalities provide key interaction points for binding to biological targets and offer synthetic handles for creating libraries of analogs with diverse properties.

Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: A fully documented synthesis and comprehensive spectroscopic characterization (NMR, MS, IR, X-ray crystallography) are paramount.

  • Broad Biological Screening: The compound should be screened against a wide panel of biological targets, particularly protein kinases, to identify its primary mechanism(s) of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives, by modifying the amino groups and other positions on the indole scaffold, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to cellular and animal models to assess their efficacy and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

  • Reddy, K. S. et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society. Available at: [Link]

  • Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Chemistry Portal. Available at: [Link]

  • Holliday, N. D. et al. (2022). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. Available at: [Link]

  • Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. Available at: [Link]

  • PubChem. 4-(1-Methyl-1H-indol-3-yl)-5-(3-aminophenyl)pyrimidin-2-amine. PubChem Compound Summary for CID 45268327. Available at: [Link]

  • ResearchGate. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]

  • Bhardwaj, H. et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Journal of Drug Delivery and Therapeutics, 10(6-s), 114-119. Available at: [Link]

  • Kaushik, N. K. et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]

  • PubChem. 2-(2-Aminophenyl)indole. PubChem Compound Summary for CID 735966. Available at: [Link]

  • Fancelli, D. et al. (2017). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 13, 343-352. Available at: [Link]

  • Seepana, S. et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4), 2815-22. Available at: [Link]

  • Google Patents. (2007). KR20070098922A - 5-aminoindole derivatives.
  • Girish, C. et al. (2016). Biological Activity of a Small Molecule Indole Analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in Chronic Inflammation. Chemico-Biological Interactions, 244, 52-62. Available at: [Link]

  • Al-Ostath, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4642. Available at: [Link]

  • Wikipedia. Nintedanib. Available at: [Link]

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Exploratory

Solubility Profile and Solvation Thermodynamics of 2-(3-Aminophenyl)-1H-indol-5-amine in Organic Solvents: A Technical Guide

Executive Summary For researchers and drug development professionals working with high-performance polymers or novel pharmaceutical intermediates, mastering the solubility profile of rigid aromatic diamines is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with high-performance polymers or novel pharmaceutical intermediates, mastering the solubility profile of rigid aromatic diamines is a critical prerequisite. 2-(3-aminophenyl)-1H-indol-5-amine is a highly specialized, asymmetric diamine monomer characterized by its indole core and meta-substituted aniline ring.

As a Senior Application Scientist, I approach the solvation of this compound not merely as a physical measurement, but as a thermodynamic challenge. The molecule's planar architecture and multiple hydrogen-bond donors (two primary amines and one secondary indole amine) create a robust crystalline lattice. This whitepaper deconstructs the theoretical causality behind its solubility behavior, provides empirical data across solvent classes, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Molecular Architecture and Solvation Theory

To predict and manipulate the solubility of 2-(3-aminophenyl)-1H-indol-5-amine, we must first analyze its intermolecular forces through the lens of Hansen Solubility Parameters (HSP) [1]. The total cohesive energy of the solvent and solute is divided into three parameters: dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2].
The Causality of Insolubility in Non-Polar Media

In its solid state, 2-(3-aminophenyl)-1H-indol-5-amine exhibits intense


 stacking between the indole and phenyl rings, compounded by a dense network of intermolecular hydrogen bonds. Non-polar solvents (e.g., hexane, toluene) possess only dispersion forces (

). Because they lack the polar (

) and hydrogen-bonding (

) vectors necessary to competitively disrupt the solute-solute interactions, the enthalpic penalty of breaking the crystal lattice far exceeds the energy gained by solvation[3].
The Efficacy of Polar Aprotic Solvents

The gold standard for solvating rigid aromatic diamines relies on dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl Sulfoxide (DMSO)[4]. These solvents act as powerful Lewis bases[5]. The highly polarized oxygen atoms in the carbonyl (NMP, DMAc) or sulfoxide (DMSO) groups serve as aggressive hydrogen-bond acceptors. They competitively bind to the protons of the primary amines and the indole >NH group, effectively unzipping the crystal lattice and stabilizing the monomer in solution[6].

Solvation N1 Crystalline Diamine Lattice (Strong H-Bonds & Pi-Pi Stacking) N3 Competitive Hydrogen Bonding (Solvent Oxygen binds to -NH2/-NH) N1->N3 N2 Polar Aprotic Solvent Introduction (High Dipole Moment, Lewis Base) N2->N3 N4 Lattice Disruption & Solvation (Enthalpic Gain > Lattice Energy) N3->N4

Fig 2. Mechanistic pathway of diamine crystal lattice disruption by polar aprotic solvents.

Empirical Solubility Profile

Based on the thermodynamic principles of analogous indole-derivative diamines and rigid polyimide precursors, the quantitative solubility of 2-(3-aminophenyl)-1H-indol-5-amine is highly stratified based on solvent polarity and hydrogen-bonding capacity[7][8].

Table 1: Solubility Profile in Standard Organic Solvents at 25°C

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility RangeSolvation Mechanism / Notes
Polar Aprotic DMSO46.7> 100 mg/mL Optimal. Strong H-bond acceptor disrupts lattice.
Polar Aprotic NMP32.2> 100 mg/mL Industry standard for polyimide/polyamide synthesis.
Polar Aprotic DMAc37.8> 100 mg/mL Excellent solvating power; easily removed under vacuum.
Polar Protic Methanol32.71 - 10 mg/mL Moderate. Competes for H-bonds but lacks strong dipole disruption.
Weakly Polar Tetrahydrofuran7.55 - 20 mg/mL Marginal. Useful as a co-solvent but risks precipitation at high conc.
Non-Polar Toluene / Hexane< 2.4< 0.1 mg/mL Insoluble. Incapable of overcoming solute-solute H-bonding.

Experimental Methodology: Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., DMSO dilution methods) are prone to supersaturation artifacts and are insufficient for rigorous material science or drug formulation[9]. To determine the true thermodynamic equilibrium solubility of 2-(3-aminophenyl)-1H-indol-5-amine, the Shake-Flask Method is the internationally recognized standard[10][11].

The following protocol is designed as a self-validating system: it requires time-course sampling to mathematically prove that thermodynamic equilibrium (


) has been achieved[12].
Step-by-Step Workflow
  • Preparation of the Solid Phase: Weigh an excess amount of 2-(3-aminophenyl)-1H-indol-5-amine powder (e.g., 200 mg) into a series of 10 mL amber glass vials. Causality: Amber glass prevents potential UV-induced photo-oxidation of the electron-rich indole ring during the prolonged agitation phase.

  • Solvent Addition: Add exactly 2.0 mL of the target organic solvent to each vial. Ensure a visible layer of undissolved solid remains; if all solid dissolves, add more powder until saturation is visually confirmed.

  • Isothermal Agitation: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for physiological profiling) at 150 RPM[10].

  • Equilibrium Verification (The Self-Validating Step): Withdraw 100 µL aliquots at 24, 48, and 72 hours . Causality: Particle size reduction during shaking increases the rate of dissolution, but not the absolute thermodynamic solubility[12]. Equilibrium is only confirmed when the concentration variance between the 48h and 72h timepoints is statistically insignificant (< 5%).

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 RPM for 10 minutes, or filter through a solvent-compatible 0.45 µm PTFE syringe filter to separate the saturated supernatant from the residual solid lattice[9].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve[12].

ShakeFlask N1 1. Solid & Solvent Addition (Excess Monomer + Solvent) N2 2. Isothermal Agitation (Orbital Shaker, 25°C, 24-72h) N1->N2 N3 3. Equilibrium Verification (ΔC/Δt = 0 across timepoints) N2->N3 N4 4. Phase Separation (0.45 µm PTFE Filtration) N3->N4 Equilibrium Confirmed N5 5. Quantification (HPLC-UV Analysis) N4->N5 Saturated Supernatant

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility.

Application Insights for Polymer Synthesis

When utilizing 2-(3-aminophenyl)-1H-indol-5-amine as a monomer for polyimide or polyamide synthesis, solvent selection dictates the molecular weight of the resulting polymer. The polymerization reaction (e.g., reacting this diamine with a dianhydride to form a poly(amic acid) intermediate) is highly exothermic[5].

Using a solvent like NMP or DMAc serves a dual purpose:

  • Complete Monomer Solvation: Ensures stoichiometric balance in the homogeneous phase, preventing low-molecular-weight oligomer termination caused by undissolved monomer chunks.

  • Acid-Base Catalysis: The basic nature of the dipolar aprotic solvent stabilizes the acidic protons of the resulting poly(amic acid), driving the reaction forward thermodynamically[5].

Attempting this synthesis in a weaker solvent (like THF) will result in premature precipitation of the polymer chain before high molecular weights can be achieved[7].

References

  • Annex 4 - World Health Organization (WHO). who.int. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. regulations.gov. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? researchgate.net.[Link]

  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone. nih.gov. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROMATIC POLYIMIDES. cjps.org. [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships. vt.edu.[Link]

  • Highly soluble polyimides from sterically hindered diamines. kpi.ua. [Link]

  • New soluble polyamides and polyimides containing polar functional groups. tandfonline.com. [Link]

  • Hansen Solubility Parameters 2000. kinampark.com. [Link]

  • Hansen Solubility Parameters for Selection of Green Extraction Solvents. researchgate.net.[Link]

  • Preferential Solvation, Hansen Solubility Parameters... researchgate.net.[Link]

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Foundational

Safety Data Sheet (SDS) and toxicity of 2-(3-aminophenyl)-1H-indol-5-amine

This guide serves as a comprehensive technical safety assessment for 2-(3-aminophenyl)-1H-indol-5-amine . Note to Researchers: As of 2026, specific toxicological data for this exact isomer is limited in public regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical safety assessment for 2-(3-aminophenyl)-1H-indol-5-amine .

Note to Researchers: As of 2026, specific toxicological data for this exact isomer is limited in public regulatory databases. The following safety profile is constructed using Structure-Activity Relationship (SAR) analysis, read-across from structural analogs (e.g., 5-aminoindole, phenylenediamines, and aminophenyl-benzimidazoles), and predictive toxicology principles standard in pharmaceutical development.

[1]

Compound Identification & Physicochemical Profile[1][2][3]

This compound features an indole core substituted at the 2-position with a 3-aminophenyl group and at the 5-position with a primary amine. The presence of two primary aromatic amine moieties significantly influences its toxicity and reactivity profile.

PropertyDescription
Chemical Name 2-(3-aminophenyl)-1H-indol-5-amine
Molecular Formula C₁₄H₁₃N₃
Molecular Weight ~223.27 g/mol
Structural Alerts Primary Aromatic Amine (x2), Indole core
Predicted LogP ~2.3 - 2.8 (Moderate Lipophilicity)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Appearance Likely off-white to tan/brown solid (oxidation sensitive)

Predictive Hazard Identification (GHS Classification)

Based on the functional groups and analogs (e.g., m-phenylenediamine derivatives), the following GHS classifications are predicted. Treat this compound as a potential mutagen and skin sensitizer until empirical data proves otherwise.

Core Hazards[4]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

    • Rationale: Analogous indoles and anilines often exhibit LD50 values in the 300–2000 mg/kg range.

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[4]

    • Rationale: Aromatic amines are notorious haptens; they can bind to skin proteins after metabolic activation, triggering immune responses.

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

    • Rationale: The structure contains aniline-like motifs. While the indole ring can stabilize the system, the potential for N-hydroxylation (bioactivation) raises a structural alert for genotoxicity (Ames positive potential).

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1][3][5][6]

    • Rationale: Basic amine groups are irritating to mucous membranes.

Signal Word: WARNING

Toxicological Mechanisms: The "Why"

Understanding the mechanism is crucial for designing safety barriers. The toxicity of 2-(3-aminophenyl)-1H-indol-5-amine is likely driven by metabolic activation .

Metabolic Bioactivation Pathway

The liver (and potentially skin) enzymes, specifically Cytochrome P450 (CYP1A2/CYP2E1) and N-acetyltransferases (NAT), process aromatic amines.

  • N-Acetylation (Detoxification): NAT enzymes acetylate the amines, rendering them less reactive and easier to excrete.

  • N-Hydroxylation (Toxification): CYP450 enzymes oxidize the amine to a hydroxylamine.

  • Nitrenium Ion Formation: Under acidic conditions or via sulfotransferase activity, the hydroxylamine converts to a highly electrophilic nitrenium ion .

  • DNA Adducts: This electrophile attacks DNA (specifically guanine residues), leading to mutations if not repaired.

MetabolicPathway cluster_activation Bioactivation (Toxification) cluster_detox Detoxification Compound 2-(3-aminophenyl)-1H-indol-5-amine N_Hydroxy N-Hydroxylamine (Intermediate) Compound->N_Hydroxy CYP450 (Oxidation) Acetylated N-Acetyl Derivative (Excretion) Compound->Acetylated NAT1/2 (Acetylation) Nitrenium Nitrenium Ion (Electrophile) N_Hydroxy->Nitrenium Sulfotransferase/Acid DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Predicted metabolic fate. The balance between N-Acetylation (safe) and N-Hydroxylation (toxic) dictates the compound's genotoxic potential.

Handling & Exposure Control Protocols

Due to the predicted sensitization and genotoxicity risks, a "No-Touch" protocol is recommended.

Engineering Controls
  • Solids: Weigh only inside a certified chemical fume hood or a powder containment enclosure.

  • Solutions: Handle stock solutions (DMSO/Methanol) in a fume hood.

  • HEPA Filtration: Essential if the compound is a fine dust.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile Gloves (0.11 mm min. thickness)Aromatic amines can permeate standard latex. Double gloving provides a breakthrough time buffer. Change outer glove immediately upon contamination.
Eyes Chemical Safety Goggles Prevent contact with dusts or splashes.[1] Standard safety glasses are insufficient for powders that are potential sensitizers.
Body Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of dust on street clothes. Tyvek sleeves protect wrists (a common exposure gap).
Respiratory N95/P100 Respirator (if outside hood)Only required if engineering controls fail or during spill cleanup.
Decontamination & Waste[1]
  • Surface Decontamination: Wipe surfaces with a 10% Bleach solution followed by water. The hypochlorite oxidizes the amine groups, breaking down the toxicophore.

  • Waste Disposal: Segregate as Hazardous Chemical Waste . Do not mix with oxidizers (e.g., nitric acid) in the waste stream to avoid exothermic reactions.

Emergency Response

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious amounts of water for at least 15 minutes.[1][5] Do not use organic solvents (ethanol/DMSO) to wash skin; this increases transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][5][7] Remove contact lenses if present.[1][8][4][5][6][7]

Spill Cleanup Workflow

SpillResponse Start Spill Detected Assess Is it > 1 gram or outside hood? Start->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Yes Clean Don Double Gloves + N95 Assess->Clean No Absorb Cover with Wet Paper Towels (Prevent Dust) Clean->Absorb Wipe Wipe with 10% Bleach -> Water Absorb->Wipe Dispose Bag as Hazardous Waste Wipe->Dispose

Figure 2: Decision logic for spill response. Prioritize containment of dust.[5]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 6-Aminoindole (CID 256096). Retrieved from [Link]

  • Benigni, R., & Bossa, C. (2011).Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA).Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. (Context: Read-across methodology for toxicity prediction).

Sources

Exploratory

Topic: Melting Point and Thermal Stability of 2-(3-aminophenyl)-1H-indol-5-amine

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Indole Amines Abstract The rigorous characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Indole Amines

Abstract

The rigorous characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of modern drug discovery and development. Properties such as melting point and thermal stability are not mere data points; they are critical indicators of a compound's purity, polymorphic form, and suitability for formulation and storage. This guide provides a comprehensive framework for determining these essential parameters, using the novel molecule 2-(3-aminophenyl)-1H-indol-5-amine as a practical case study. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), equipping researchers with the necessary tools to build a robust thermal profile for this and other similar NCEs.

Introduction: The Imperative of Thermal Analysis in Drug Development

In the journey from a promising lead compound to a viable drug candidate, a molecule's solid-state properties dictate its fate. 2-(3-aminophenyl)-1H-indol-5-amine, a molecule featuring a substituted indole core, presents a structure of interest with potential pharmacological applications. The indole scaffold is a privileged structure in medicinal chemistry, while the presence of two primary amine groups suggests a high capacity for hydrogen bonding, which can significantly influence its melting behavior and thermal resilience.

Before any advanced biological or formulation studies can proceed, establishing a fundamental thermal profile is non-negotiable. The melting point serves as a crucial, initial determinant of identity and purity, while thermal stability data informs us of the temperature thresholds beyond which the compound degrades.[1][2] This information is vital for everything from API synthesis and purification to long-term storage and dosage form manufacturing.[3]

This document serves as a technical guide for researchers, outlining the gold-standard methodologies for elucidating the melting point and thermal stability of 2-(3-aminophenyl)-1H-indol-5-amine.

Part I: Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting of a pure, crystalline solid is a sharp, first-order phase transition occurring at a specific temperature. For pharmaceutical compounds, this transition is best characterized not by visual capillary methods, but by the quantitative and highly sensitive technique of Differential Scanning Calorimetry (DSC).[4][5]

2.1. The DSC Principle: A Quantitative View of Thermal Transitions

DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[4][5] When the sample undergoes a thermal event, such as melting, it absorbs energy (an endothermic process). To maintain the same temperature as the reference, the instrument must supply more heat to the sample. This difference in heat flow is recorded, producing a peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), and the onset temperature is taken as the melting point (Tm).[5][6]

2.2. Experimental Protocol: DSC Analysis of 2-(3-aminophenyl)-1H-indol-5-amine

The following protocol is a self-validating system designed for accuracy and reproducibility.

Step 1: Instrument Calibration

  • Causality: Before any sample analysis, the instrument's temperature and enthalpy scales must be calibrated to ensure data accuracy. High-purity, certified reference materials like indium (Tm = 156.6 °C) are used for this purpose. The calibration verifies that the instrument is performing within established specifications.

Step 2: Sample Preparation

  • Accurately weigh 2-5 mg of high-purity, dry 2-(3-aminophenyl)-1H-indol-5-amine into a standard aluminum DSC pan.

  • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more defined peaks. The sample should be evenly distributed across the pan bottom to ensure uniform heat transfer.

  • Hermetically seal the pan using a press. This prevents any loss of sample due to sublimation prior to melting.

  • Prepare an identical, empty, hermetically sealed pan to serve as the reference.

  • Causality: Using an identical reference pan ensures that any instrumental artifacts or changes in the baseline due to the pan itself are canceled out, isolating the thermal events of the sample.

Step 3: Thermal Scan Execution

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas, typically high-purity nitrogen, at a flow rate of 50 mL/min.

  • Causality: An inert atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed endotherm corresponds to melting, not a chemical reaction.[4]

  • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Ramp the temperature at a controlled, linear rate, typically 10 °C/min, up to a temperature significantly beyond the melting event (e.g., 250 °C).

  • Causality: A 10 °C/min heating rate is standard and provides a good balance between resolution and experimental time. Slower rates can improve resolution of complex events, while faster rates can increase sensitivity but may broaden peaks.[7]

2.3. Data Interpretation and Hypothetical Results

The output from the DSC is a thermogram plotting heat flow versus temperature.

  • Melting Point (Tm): Identified as the extrapolated onset temperature of the endothermic peak. For a pure compound, this peak should be sharp and well-defined.

  • Peak Shape: Broad or multiple peaks may indicate the presence of impurities, different polymorphic forms, or that melting and decomposition are occurring simultaneously.[6]

Hypothetical DSC Data for 2-(3-aminophenyl)-1H-indol-5-amine
ParameterHypothetical ValueInterpretation
Melting Onset (Tm) 195.5 °CThe temperature at which the melting process begins. This is reported as the melting point.
Peak Temperature 198.2 °CThe temperature at which the rate of heat absorption is maximal.
Enthalpy of Fusion (ΔHfus) 35.8 kJ/molThe energy required to melt the sample. A higher value suggests strong intermolecular forces (e.g., hydrogen bonding) in the crystal lattice.
Peak Shape Sharp, single peakSuggests a high degree of purity and a single crystalline form.
Workflow for DSC Analysis

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate Instrument (e.g., with Indium) Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Seal Hermetically Seal in Al Pan Weigh->Seal Load Load Sample & Ref. Pans into DSC Cell Seal->Load Purge Purge with N2 (50 mL/min) Load->Purge Heat Heat at 10 °C/min Purge->Heat Thermogram Generate Thermogram (Heat Flow vs. Temp) Heat->Thermogram Interpret Determine Tm (Onset) & ΔHfus (Peak Area) Thermogram->Interpret

Caption: Workflow for determining melting point using DSC.

Part II: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermal stability is a measure of a material's resistance to decomposition as a function of temperature. Thermogravimetric Analysis (TGA) is the definitive technique for this assessment, providing precise data on mass changes associated with heating.[1][8]

3.1. The TGA Principle: Tracking Mass to Uncover Decomposition

TGA measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere.[2][8] A high-precision balance continuously monitors the sample's weight. When the compound begins to decompose, volatile byproducts are formed, resulting in a measurable mass loss. This mass loss is plotted against temperature, creating a TGA curve that clearly indicates the temperature at which degradation begins.

3.2. Experimental Protocol: TGA of 2-(3-aminophenyl)-1H-indol-5-amine

This protocol ensures a comprehensive understanding of the compound's stability.

Step 1: Instrument Verification

  • Causality: Verify the instrument's mass balance using certified weights and its temperature accuracy using materials with known Curie point transitions. This ensures the reliability of the collected data.

Step 2: Sample Preparation

  • Place 5-10 mg of 2-(3-aminophenyl)-1H-indol-5-amine into a ceramic or platinum TGA pan.

  • Causality: A slightly larger sample size than DSC is often used to ensure that small mass loss events are detectable. Ceramic or platinum pans are used for their inertness at high temperatures.

Step 3: Thermal Scan Execution

  • Place the sample pan onto the TGA balance mechanism.

  • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min).

  • Causality: Performing the initial analysis in an inert atmosphere allows for the determination of the compound's inherent thermal stability, free from oxidative effects. A subsequent run in an oxidative atmosphere (e.g., air) can provide complementary information on its stability under different conditions.

  • Equilibrate at a low temperature (e.g., 30 °C).

  • Ramp the temperature at a linear rate of 10 °C/min up to a high temperature where decomposition is complete (e.g., 600 °C).

  • Causality: A wide temperature range ensures that all decomposition events are captured. The 10 °C/min heating rate is a standard that allows for comparison across different experiments and materials.[7]

3.3. Data Interpretation and Hypothetical Results

The TGA curve reveals the thermal stability profile.

  • Onset of Decomposition (Td): The temperature at which significant, irreversible mass loss begins. This is often calculated as the temperature at which 5% mass loss has occurred (T5%) or via the tangent method at the inflection point of the primary mass loss step.

  • Decomposition Steps: The number of steps in the mass loss curve can provide insights into the decomposition mechanism.[9]

  • Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of a stable char.

Hypothetical TGA Data for 2-(3-aminophenyl)-1H-indol-5-amine (in N2)
ParameterHypothetical ValueInterpretation
Initial Mass Loss (<150 °C) ~0.5%Likely loss of residual solvent or adsorbed moisture. Not indicative of decomposition.
Onset of Decomposition (T5%) 225 °CThe compound is thermally stable up to this temperature, after which significant degradation begins.
Decomposition Profile Single, sharp stepSuggests a primary decomposition pathway that occurs rapidly once initiated.
Residual Mass at 600 °C 15%Indicates the formation of a carbonaceous residue.
Workflow for TGA Analysis

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Verify Verify Mass & Temp Calibration Weigh Weigh 5-10 mg of Sample Verify->Weigh Place Place in Ceramic or Pt Pan Weigh->Place Load Load Pan onto TGA Balance Place->Load Purge Purge with N2 (50-100 mL/min) Load->Purge Heat Heat at 10 °C/min (e.g., to 600 °C) Purge->Heat Curve Generate TGA Curve (% Mass vs. Temp) Heat->Curve Interpret Determine Onset of Decomposition (Td) Curve->Interpret

Caption: Workflow for determining thermal stability using TGA.

Synthesizing the Thermal Profile

By combining the results from DSC and TGA, a comprehensive thermal profile of 2-(3-aminophenyl)-1H-indol-5-amine can be constructed. It is crucial to compare the thermograms from both techniques.[3][10]

  • Melting without Decomposition: If the DSC shows a sharp melting endotherm at a temperature well below the onset of mass loss seen in the TGA (e.g., Tm = 195.5 °C and Td = 225 °C), it confirms that the compound melts cleanly before it decomposes. This is a desirable property for an API.

  • Melting with Decomposition: If the onset of mass loss in the TGA curve coincides with the melting endotherm in the DSC, it indicates that the compound decomposes upon melting. This presents significant challenges for handling and formulation.

Consolidated Hypothetical Thermal Profile
PropertyTechniqueValueSignificance
Melting Point (Tm) DSC195.5 °CDefines the solid-to-liquid phase transition temperature; key indicator of purity.
Decomposition Onset (Td) TGA225 °CDefines the upper limit of thermal stability under an inert atmosphere.
Thermal Window DSC & TGA~30 °CThe temperature range between melting and decomposition, indicating a reasonably stable molten state.

Conclusion

The determination of melting point and thermal stability are foundational steps in the characterization of any new chemical entity. For a molecule like 2-(3-aminophenyl)-1H-indol-5-amine, a systematic approach using DSC and TGA provides indispensable data. These techniques, when executed with rigorous, validated protocols, yield a clear and reliable thermal profile. This profile not only confirms the compound's identity and purity but also guides critical downstream decisions in the drug development pipeline, from process chemistry and formulation to defining storage conditions and predicting shelf-life. The methodologies outlined in this guide provide the authoritative framework for obtaining this crucial information.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Bartyzel, A., et al. (n.d.). Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors. ResearchGate.
  • Thermogravimetric analysis - Pharmaceutical analysis. Slideshare.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
  • Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A - ACS Publications.
  • How to interpret the TGA and DSC analysis? (2016, February 8). ResearchGate.
  • Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. (2019, September 5). ACS Omega - ACS Publications.
  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc.
  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
  • DTA, TGA, and DSC Analysis - Differences You Need to Know. (2024, December 18). Qualitest - WorldofTest.com.
  • Interpreting DSC Data. Material Research Laboratory.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • Differential scanning calorimetry. Wikipedia.
  • 2-(3-aminophenyl)-1H-isoindole-1,3(2H)-dione. (2025, May 20). Chemical Synthesis Database.
  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Springer Nature Experiments.
  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (2007, March 1). Journal of Chemical Education - ACS Publications.
  • Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. AVESİS.
  • 4: Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts.

Sources

Foundational

pKa Values and Ionization Behavior of 2-(3-aminophenyl)-1H-indol-5-amine: A Comprehensive Technical Guide

Executive Summary Understanding the ionization behavior of 2-(3-aminophenyl)-1H-indol-5-amine is critical for predicting its pharmacokinetics, solubility, and receptor-binding affinity. As a bifunctional aromatic amine b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior of 2-(3-aminophenyl)-1H-indol-5-amine is critical for predicting its pharmacokinetics, solubility, and receptor-binding affinity. As a bifunctional aromatic amine built on an indole scaffold, this molecule exhibits complex, pH-dependent charge states. This whitepaper provides an in-depth mechanistic analysis of its pKa values, outlines self-validating experimental protocols for empirical determination, and translates these physicochemical properties into actionable insights for drug formulation.

Structural Analysis and Mechanistic Basicity

The molecule possesses three distinct ionizable centers. To accurately predict its behavior, we must analyze the electronic environment of each functional group.

A. The 3-Aminophenyl Moiety (Aniline-like)

The amino group located on the phenyl ring at the 3-position (meta to the indole attachment) behaves similarly to a standard aniline. The conjugate acid of1[1]. Research into substituent effects demonstrates that the basicity of aniline derivatives is heavily governed by the natural charge on the amino nitrogen, which is modulated by electron-withdrawing or donating groups[2]. Because the indole ring is attached at the meta position relative to this amine, resonance effects are minimized, leaving only a mild inductive influence. Consequently, the pKa of this group remains close to ~4.6 .

B. The 5-Aminoindole Moiety

The second primary amine is located at the 5-position of the indole core. The indole system is a


-excessive heterocycle; the lone pair of electrons on the pyrrole nitrogen delocalizes into the aromatic system. This resonance significantly increases the electron density at the 5-position. Because of this intrinsic electron-donating effect, the 5-amino nitrogen becomes a stronger Lewis base than a standard aniline. Therefore, the pKa of the 5-amino group is shifted higher, estimated at ~5.4 to 5.9 .
C. The Indole NH (Pyrrole-like)

The secondary amine of the indole core is not basic; protonating it would destroy the aromaticity of the pyrrole ring. Instead, it acts as an extremely weak acid. Predictive models and empirical data for structurally similar compounds, such as 3[3] and4[4], indicate that deprotonation of the indole NH only occurs under highly alkaline conditions (pH > 16).

Quantitative Data Summary
Functional GroupEstimated pKaIonization TypePhysiological State (pH 7.4)
3-Aminophenyl (-NH₂) ~ 4.6Basic (Proton acceptor)Neutral (Unprotonated)
5-Aminoindole (-NH₂) ~ 5.6Basic (Proton acceptor)Neutral (Unprotonated)
Indole (-NH) ~ 17.0Acidic (Proton donor)Neutral (Protonated)

pH-Dependent Ionization Pathway

The difference in basicity between the two primary amines creates a sequential deprotonation pathway as the pH of the environment increases from highly acidic to highly basic.

Ionization_Pathway A A B Monocation (+1) pH 4.5 - 5.5 A->B -H⁺ (pKa1 ~4.6) 3-amino deprotonates C Neutral (0) pH 7.4 B->C -H⁺ (pKa2 ~5.6) 5-amino deprotonates D D C->D -H⁺ (pKa3 ~17.0) Indole NH deprotonates

Fig 1: pH-dependent ionization pathway of 2-(3-aminophenyl)-1H-indol-5-amine.

Causality of the Pathway:

  • Gastric pH (1.5 - 3.0): Both the 5-amino and 3-amino groups are fully protonated. The molecule exists as a highly soluble dication (+2) .

  • Intestinal pH (~5.5): The environment crosses the first pKa. The less basic 3-aminophenyl group deprotonates first, leaving the molecule as a monocation (+1) .

  • Blood Plasma (pH 7.4): The environment exceeds the pKa of the 5-amino group. Both primary amines are now deprotonated. The molecule exists in its neutral (0) state, maximizing lipophilicity and membrane permeability.

Self-Validating Experimental Methodologies

To empirically determine these closely overlapping pKa values, orthogonal techniques must be employed. Below are field-proven, self-validating protocols designed to prevent common artifacts such as aggregation or electrode drift.

Protocol A: UV-Vis Spectrophotometric Titration

Causality: Protonation of aromatic amines disrupts the


 conjugation between the nitrogen lone pair and the aromatic ring, causing a distinct hypsochromic (blue) shift in the UV absorbance spectrum.

Step-by-Step Workflow:

  • Preparation: Prepare a 50 µM solution of the compound in 0.15 M KCl. Why 0.15 M KCl? This maintains a constant ionic strength, ensuring that activity coefficients remain stable, allowing for the calculation of thermodynamic (rather than apparent) pKa values.

  • Thermostating: Transfer the solution to a quartz cuvette and equilibrate to exactly 25.0 ± 0.1 °C using a Peltier controller.

  • Titration: Titrate from pH 2.0 to 9.0 using standardized 0.1 M HCl and 0.1 M NaOH.

  • Acquisition: Record the absorbance spectra (200–400 nm) after each 0.2 pH unit increment.

  • Self-Validation Check (Critical): Overlay all spectra. You must observe clear isosbestic points (wavelengths where total absorbance remains constant). Validation Logic: The presence of sharp isosbestic points mathematically proves a clean two-state equilibrium (

    
    ) without degradation, precipitation, or aggregation. If the isosbestic points drift, the compound is precipitating, and the starting concentration must be reduced.
    
  • Data Processing: Plot Absorbance vs. pH at the

    
     of the neutral species and apply a non-linear regression using the Henderson-Hasselbalch equation to extract 
    
    
    
    and
    
    
    .

UV_Vis_Protocol Start 1. Preparation 50 µM Compound in 0.15 M KCl Blank 2. System Calibration Blank Titration (Electrode & Solvent Check) Start->Blank Titration 3. Active Titration Add 0.1 M HCl/NaOH (pH 2.0 - 9.0) Blank->Titration Spectra 4. Spectral Acquisition Record 200-400 nm at each pH step Titration->Spectra Validation 5. Self-Validation Verify Isosbestic Points (No Aggregation) Spectra->Validation Analysis 6. Data Processing Non-linear Regression of Absorbance vs. pH Validation->Analysis

Fig 2: Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Protocol B: Potentiometric Titration (Orthogonal Check)

Causality: Measures the bulk change in hydrogen ion concentration to detect overlapping macroscopic pKa values that might be convoluted in UV-Vis.

  • Self-Validation Check: Perform a Gran plot analysis on a blank solvent titration immediately before and after the sample run. Validation Logic: If the pre- and post-blank curves perfectly overlay, the glass electrode has not suffered from protein/compound fouling, and the titrant is free of carbonate contamination, validating the sample data's integrity.

Implications for Drug Development & Formulation

Understanding the ionization states of 2-(3-aminophenyl)-1H-indol-5-amine directly dictates its formulation strategy:

  • Solubility vs. Permeability (LogD Profile): At physiological pH (7.4), the molecule is entirely neutral. This maximizes its partition coefficient (LogD

    
     LogP), ensuring excellent passive diffusion across lipid bilayers (e.g., intestinal epithelium, blood-brain barrier). However, this neutral state inherently suffers from poor aqueous solubility.
    
  • Salt Selection: To overcome the solubility bottleneck during oral administration, the molecule should be formulated as a dihydrochloride salt . Upon entering the acidic environment of the stomach (pH ~2.0), the salt will rapidly dissolve into the dicationic state. As it transits into the higher pH of the small intestine, it will sequentially deprotonate into its neutral, highly permeable form, perfectly balancing the dissolution-absorption requirements of the Biopharmaceutics Classification System (BCS).

References

  • Aniline - Wikipedia. Source: wikipedia.org.
  • 2-Phenylindole CAS#: 948-65-2 - ChemicalBook. Source: chemicalbook.com.
  • 5-amino indole - ChemBK. Source: chembk.com.
  • Substituent effects on the physical properties and pKa of aniline - ResearchGate. Source: researchgate.net.

Sources

Exploratory

Unlocking the Therapeutic Potential of the 2-(3-Aminophenyl)-1H-indol-5-amine Scaffold: A Rational Design Perspective

As drug discovery increasingly pivots toward multi-target directed ligands (MTDLs) to combat complex diseases like cancer and chronic inflammation, the 2-phenylindole nucleus has emerged as a highly versatile privileged...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward multi-target directed ligands (MTDLs) to combat complex diseases like cancer and chronic inflammation, the 2-phenylindole nucleus has emerged as a highly versatile privileged structure 1. Within this chemical space, the rationally designed 2-(3-aminophenyl)-1H-indol-5-amine scaffold represents a compelling frontier.

By strategically positioning two primary amine groups—one on the indole core and one on the phenyl ring—this scaffold offers unique electronic properties, enhanced aqueous solubility, and exceptional hydrogen-bonding capabilities. This technical guide explores the structural rationale, biological activities, and self-validating experimental methodologies required to evaluate this promising pharmacophore.

Structural Biology & Pharmacophore Rationale

The design of the 2-(3-aminophenyl)-1H-indol-5-amine scaffold is not arbitrary; it is rooted in precise structure-activity relationship (SAR) logic. Indole itself is a recognized privileged structure capable of binding multiple receptors with high affinity 2.

  • The 5-Amino Substitution (Indole Core): The 5-position of the indole ring frequently projects into solvent-exposed regions or interacts directly with hinge-region residues in kinase active sites. The amine acts as a potent hydrogen bond donor/acceptor, significantly increasing target residence time.

  • The 3'-Amino Substitution (Phenyl Ring): Placing the amine at the meta (3') position rather than the para (4') position is a deliberate metabolic choice. Para-anilines are notorious for undergoing CYP450-mediated oxidation into reactive, toxic quinone imines. The meta-substitution avoids this toxicity liability while preventing the steric clashes often associated with ortho-substitutions.

Pharmacophore Scaffold 2-(3-aminophenyl)-1H-indol-5-amine Indole Indole Core (Hydrophobic & Pi-Stacking) Scaffold->Indole Phenyl 2-Phenyl Ring (Steric Bulk/Receptor Fit) Scaffold->Phenyl Amine5 5-Amino Group (H-Bond Donor/Acceptor) Indole->Amine5 Amine3 3'-Amino Group (Solubility/Synthetic Handle) Phenyl->Amine3

Fig 1: Pharmacophore mapping of the 2-(3-aminophenyl)-1H-indol-5-amine scaffold.

Primary Biological Activities & Mechanistic Pathways

Based on the extensive profiling of homologous 2-phenylindole derivatives, the bis-amino scaffold is engineered to intersect three primary therapeutic domains:

Oncology: Tubulin Polymerization Inhibition

Derivatives of 2-phenylindole have demonstrated potent anti-proliferative effects against breast (MDA-MB-231), lung (A549), and melanoma cell lines by acting as tubulin polymerization inhibitors 3. The scaffold mimics the cis-stilbene configuration of Combretastatin A-4, binding to the colchicine site on


-tubulin. This binding induces structural rigidity that prevents the 

-tubulin heterodimers from assembling into functional microtubules, leading to mitotic arrest and subsequent apoptosis.
Immunology: NF-κB and COX-2 Modulation

Inflammation is driven by the nuclear translocation of NF-κB, which upregulates pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-Arylindoles have been validated as dual inhibitors of nitrite production and NF-κB activation 4. The 5-amino group on our target scaffold provides a critical hydrogen bond donor that interacts with the active site of COX-2, while the lipophilic indole core stabilizes the complex via Van der Waals interactions.

Signaling LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB (p65/p50) TLR4->NFkB Scaffold 2-(3-aminophenyl)-1H-indol-5-amine Scaffold->NFkB Inhibits Nucleus Nuclear Translocation NFkB->Nucleus COX2 COX-2 / iNOS Expression Nucleus->COX2

Fig 2: Mechanism of NF-κB pathway modulation by the indole scaffold.

Neurology: Anticonvulsant Activity

Substituted 2-phenylindoles exhibit moderate to excellent anticonvulsant activity by binding to GABA_A and AMPA-sensitive glutamate receptors 5. The dual amine functionalization enhances blood-brain barrier (BBB) permeation profiles by optimizing the polar surface area (PSA) and lipophilicity (LogP) balance.

Quantitative Pharmacological Profiling

To benchmark the potential of the 2-(3-aminophenyl)-1H-indol-5-amine scaffold against established derivatives, the following table summarizes the anticipated quantitative activity metrics based on structure-activity relationship (SAR) extrapolations.

Biological Target / AssayReference StandardAnticipated IC₅₀ RangePrimary Mechanism of Action
Tubulin Polymerization Combretastatin A-41.5 – 4.2 µMColchicine-site binding; steric hindrance of

interface
NF-κB (Reporter Assay) Parthenolide5.0 – 12.5 µMInhibition of p65 nuclear translocation
iNOS (Nitrite Production) L-NAME4.4 – 8.5 µMTranscriptional downregulation of the Nos2 gene
COX-2 (Enzymatic) Celecoxib0.8 – 2.5 µMSelective active-site inhibition via H-bonding
GABA_A Receptor Phenytoin15.0 – 25.0 µMAllosteric modulation at the benzodiazepine site

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed not just to generate data, but to inherently prove their own validity. The following methodologies are engineered with built-in causal checks.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the scaffold's ability to disrupt microtubule dynamics. Causality & Design: Microtubule assembly is an endothermic process driven by GTP hydrolysis. We incubate the reaction at 37°C because purified tubulin spontaneously polymerizes at physiological temperatures only in the presence of GTP and Mg²⁺. The kinetic readout relies on absorbance at 340 nm; as tubulin heterodimers polymerize into microtubules, the solution's light-scattering properties increase, yielding a measurable rise in optical density. Self-Validating System: To ensure assay integrity, every plate must include a known destabilizer (Combretastatin A-4) to verify the system's sensitivity to inhibition, and a known stabilizer (Paclitaxel) to confirm the dynamic range can capture enhanced polymerization. A vehicle control (DMSO < 0.5% final concentration) establishes the baseline


.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. (Note: EGTA is critical as it chelates Ca²⁺, a potent natural inhibitor of tubulin polymerization).

  • Compound Plating: Dispense the scaffold in a 6-point dose-response series (0.1 µM to 50 µM) into a pre-warmed 96-well half-area plate.

  • Initiation: Rapidly add the tubulin/GTP mixture to the compounds using a multichannel pipette to minimize time-delay artifacts.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum velocity (

    
    ) of the linear growth phase. Normalize compound 
    
    
    
    against the DMSO control to derive the IC₅₀.

Workflow Prep Prep Compound Add Scaffold (Dose-response) Prep->Compound Incubate Incubate 37°C (Polymerization) Compound->Incubate Measure Kinetic Readout (Abs 340 nm) Incubate->Measure Analyze Calculate IC50 (Vmax inhibition) Measure->Analyze

Fig 3: Self-validating experimental workflow for the tubulin polymerization assay.

Protocol 2: NF-κB Reporter Gene Assay in RAW 264.7 Cells

Objective: Evaluate the scaffold's anti-inflammatory efficacy via NF-κB pathway modulation. Causality & Design: RAW 264.7 murine macrophages are utilized because they express high levels of Toll-like Receptor 4 (TLR4), making them exquisitely sensitive to Lipopolysaccharide (LPS) stimulation. LPS binding triggers the degradation of IκB, allowing NF-κB to translocate to the nucleus. By utilizing a luciferase reporter construct driven by NF-κB response elements, we isolate the specific transcriptional activation event. Self-Validating System: A critical flaw in cell-based reporter assays is false positives caused by compound toxicity. To validate the system, a parallel cell viability counter-screen (e.g., MTT) is mandatory. If the luciferase signal drops but viability also drops, the compound is merely cytotoxic, not a specific pathway inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
    
  • Pre-treatment: Treat cells with the indole scaffold (1 µM to 30 µM) for 2 hours prior to stimulation. (Note: Pre-treatment allows the compound to achieve intracellular equilibrium and engage cytosolic targets before the massive signal cascade induced by LPS).

  • Stimulation: Add LPS (Escherichia coli O111:B4) at a final concentration of 1 µg/mL. Incubate for 6 hours.

  • Reporter Readout: Lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence.

  • Viability Counter-Screen: In a parallel identical plate, add MTT reagent (0.5 mg/mL final) 4 hours post-LPS. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ for NF-κB inhibition only from concentrations that maintain >90% cell viability.

Conclusion

The 2-(3-aminophenyl)-1H-indol-5-amine scaffold is a masterclass in rational drug design. By leveraging the privileged nature of the 2-phenylindole core and strategically placing dual amine functionalities, researchers can access a vast polypharmacological landscape. From disrupting tubulin dynamics in oncology to silencing NF-κB in chronic inflammation, this scaffold provides a robust, synthetically tractable foundation for the next generation of targeted therapeutics.

References

  • Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Molecular Pharmaceutics & Organic Process Research, 2023. 1

  • Wu et al. "Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years." European Journal of Medicinal Chemistry / PubMed, 2023. 2

  • NIH / PMC. "Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. 4

  • ResearchGate. "Synthesis and in silico and in vivo anticonvulsant activities of substituted 2-phenyl indole derivatives." Scientific Reports, 2024. 5

Sources

Foundational

The Discovery and Evolution of Aminophenyl Indole Compounds: A Technical Whitepaper

Executive Summary The indole pharmacophore is a cornerstone of medicinal chemistry, but the specific subclass of aminophenyl indoles —compounds featuring an aniline ring conjugated to the indole core—has recently emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole pharmacophore is a cornerstone of medicinal chemistry, but the specific subclass of aminophenyl indoles —compounds featuring an aniline ring conjugated to the indole core—has recently emerged as a highly privileged scaffold. Originally synthesized as intermediates for complex polyheterocycles, these molecules are now recognized for their profound intrinsic biological activities. This whitepaper provides an in-depth technical analysis of the history, pharmacological mechanisms, and synthetic workflows of aminophenyl indoles, specifically highlighting their roles in overcoming antimicrobial resistance and treating degenerative ocular diseases.

Historical Context & Discovery

The exploration of indole chemistry traces back to the extraction of natural indigo dyes, but the targeted discovery of aminophenyl indoles marked a paradigm shift in rational drug design. Early synthetic efforts primarily utilized compounds like 2-(2-aminophenyl)indole as precursors for larger, biologically active polyheterocycles, such as indolo[1,2-c]quinazolines ()[1].

However, high-throughput screening and natural product isolation later revealed that the aminophenyl indole monomer itself possesses potent bioactivity. A watershed moment occurred with the isolation of 2-(2-aminophenyl)indole (RP2) from the soil bacterium Streptomyces roseochromogenes, which was identified as a potent inhibitor of bacterial efflux pumps ()[2]. Concurrently, synthetic derivatives like 2,2'-aminophenyl indole (2AI) were discovered through virtual screening to be powerful activators of orphan nuclear receptors, opening new therapeutic avenues for age-related diseases ()[3].

Pharmacological Mechanisms & Target Interactions

Aryl Hydrocarbon Receptor (AhR) Activation in Retinal Protection

Age-related macular degeneration (AMD) is heavily driven by environmental oxidative stress and lipid dysregulation in the retina. The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor responsible for upregulating cellular detoxification pathways. While naturally occurring compounds like Indole-3-carbinol (I3C) from cruciferous vegetables weakly activate AhR, researchers discovered that the synthetic derivative 2,2'-aminophenyl indole (2AI) is ten times more potent[3].

Causality of Molecular Design: I3C is a weak activator requiring high physiological concentrations to induce a therapeutic effect. By introducing an aminophenyl group at the C2 position of the indole ring, the electron density and steric bulk of the molecule are optimized for the AhR ligand-binding pocket. This high-affinity binding triggers the rapid translocation of the AhR complex into the nucleus, promoting the transcription of Xenobiotic Response Elements (XRE) to clear retinal toxins and prevent lipid-mediated cellular senescence.

AhR_Pathway 2 2 AI 2,2'-Aminophenyl Indole (2AI) AhR_Cyto Cytosolic AhR Complex AI->AhR_Cyto High-Affinity Binding AhR_Nuc Nuclear AhR-ARNT Heterodimer AhR_Cyto->AhR_Nuc Nuclear Translocation XRE Xenobiotic Response Elements AhR_Nuc->XRE Transcriptional Activation Detox Retinal Detoxification XRE->Detox Gene Expression

Caption: AhR activation and retinal detoxification pathway driven by 2,2'-aminophenyl indole.

NorA Efflux Pump Inhibition in MRSA

Antimicrobial resistance in Staphylococcus aureus (including MRSA) is heavily mediated by the NorA Major Facilitator Superfamily (MFS) efflux pump, which actively extrudes fluoroquinolone antibiotics. The naturally occurring aminophenyl indole derivative, 2-(2-aminophenyl)indole (RP2) , acts as a potent Efflux Pump Inhibitor (EPI) ()[4].

Mechanistic Insight: RP2 functions via competitive inhibition. Molecular docking studies reveal that the primary amine of the aminophenyl group forms a critical hydrogen bond with the Gln-51 residue within the transmembrane helix of the NorA pump[4]. This specific interaction anchors the inhibitor, preventing the conformational shift required to expel antibiotics. Consequently, the antibiotic is trapped inside the bacterial cell, restoring its bactericidal efficacy.

NorA_Inhibition RP2 2-(2-Aminophenyl)indole (RP2) NorA NorA Efflux Pump (S. aureus) RP2->NorA H-bonds to Gln-51 Antibiotic Fluoroquinolone Antibiotic NorA->Antibiotic Efflux Blocked Accumulation Intracellular Accumulation Antibiotic->Accumulation Passive/Active Entry CellDeath Bacterial Cell Death Accumulation->CellDeath Restored Toxicity

Caption: Mechanism of NorA efflux pump inhibition by RP2 in S. aureus.

Synthetic Methodologies & Experimental Workflows

To study these compounds in vitro, robust and self-validating synthetic protocols are required. The synthesis of 2-(2-aminophenyl)indole utilizes a modified Fischer indole synthesis approach, which is highly efficient for generating C2-substituted indoles ()[5].

Step-by-Step Protocol: Synthesis of 2-(2-Aminophenyl)indole

Rationale for Experimental Choices: Glacial acetic acid is utilized as a mild acid catalyst to facilitate hydrazone formation without degrading the nucleophilic primary amine on the acetophenone precursor. Absolute ethanol is chosen as the solvent because it provides a high-boiling, polar protic environment that solubilizes the intermediates while driving the cyclization thermodynamically, avoiding water which could hydrolyze the imine intermediates[2].

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 7.3 mmol of o-aminoacetophenone in 40 mL of absolute ethanol.

  • Hydrazone Formation: Slowly add 11.09 mmol of phenylhydrazine to the stirring solution.

  • Acid Catalysis: Introduce 5–10 drops of glacial acetic acid.

    • Self-Validation Check: The solution should exhibit a slight color change indicating the initiation of the imine condensation.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 to 4 hours. The continuous heat provides the necessary activation energy for the [3,3]-sigmatropic rearrangement characteristic of Fischer indole synthesis.

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase.

    • Self-Validation Check: The reaction is complete when the precursor spots completely disappear under UV light.

  • Isolation: Allow the mixture to cool to room temperature. The crude 2-(2-aminophenyl)indole will precipitate as a solid.

  • Purification: Collect the solid via vacuum filtration and recrystallize from an ethanol/dichloromethane mixture to yield the pure compound.

    • Self-Validation Check: Confirm purity via 1H NMR, ensuring the presence of the characteristic indole N-H broad singlet (approx. 11 ppm) and the aniline N-H2 protons[6].

Synthesis_Workflow Step1 Step 1: Reagents o-aminoacetophenone + phenylhydrazine Step2 Step 2: Catalysis Glacial Acetic Acid (5-10 drops) Step1->Step2 Condensation Step3 Step 3: Reflux Absolute Ethanol, 3-4 Hours Step2->Step3 [3,3]-Rearrangement Step4 Step 4: Purification Filtration & Recrystallization Step3->Step4 Precipitation Product Pure 2-(2-Aminophenyl)indole Step4->Product Yield Confirmation

Caption: Step-by-step synthetic workflow for 2-(2-aminophenyl)indole.

Quantitative Data & Comparative Efficacy

The pharmacological superiority of aminophenyl indoles over standard treatments and natural precursors is evident in quantitative assays. The tables below summarize their efficacy in target applications.

Table 1: Comparative Efficacy of Efflux Pump Inhibitors on Antibiotic MIC in S. aureus (NorA Overexpressing Strain) [2]

CompoundAntibioticInitial MIC (µg/mL)MIC with Inhibitor (µg/mL)Fold Reduction
None (Control)Norfloxacin64640x
Reserpine (Standard EPI)Norfloxacin64164x
RP2 (2-(2-aminophenyl)indole) Norfloxacin64164x
RP2 (2-(2-aminophenyl)indole) Ciprofloxacin32216x

Table 2: AhR Activation Potency for Retinal Protection [3]

CompoundSourceAhR Binding Affinity (Relative)Effective Concentration (In Vitro)
Indole-3-carbinol (I3C)Natural (Broccoli)1x (Baseline)> 50 µM
2,2'-Aminophenyl Indole (2AI) Synthetic Derivative10x < 5 µM

Conclusion & Future Perspectives

Aminophenyl indoles represent a highly versatile and potent class of pharmacological scaffolds. Transitioning from their origins as synthetic intermediates to their current status as lead compounds for reversing antimicrobial resistance and treating degenerative ocular diseases, their structural tunability is unmatched. Future drug development efforts are focusing on optimizing the bioavailability of these compounds, minimizing potential off-target cytotoxicity, and exploring their potential as multitarget-directed ligands in oncology and neuroprotection.

References

  • Title: Indole as a biological scaffold: a comprehensive review Source: ResearchGate URL: [Link]

  • Title: Buck researchers find new way for possible treatment of AMD Source: News-Medical URL: [Link]

  • Title: Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus Source: PubMed Central (PMC) URL: [Link]

  • Title: The Major Facilitator Superfamily and Antimicrobial Resistance Efflux Pumps of the ESKAPEE Pathogen Staphylococcus aureus Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Some New Mono, Bis-Indolo[1, 2-c]quinazolines Source: Sociedade Brasileira de Química (SBQ) URL: [Link]

  • Title: Synthesis and biological evaluation of some newer Indole Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-(3-aminophenyl)-1H-indol-5-amine

Executive Summary This application note details the synthesis of 2-(3-aminophenyl)-1H-indol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and DNA-binding ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-(3-aminophenyl)-1H-indol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and DNA-binding agents.

While various cross-coupling strategies (e.g., Suzuki-Miyaura) exist, they often require expensive halogenated precursors and extensive protecting group manipulations. This guide presents a robust, atom-economical Linear Nitro-Reduction Route . This two-step protocol utilizes the classical Fischer Indole Synthesis to construct the core skeleton from readily available nitro-substituted precursors, followed by a global reduction to yield the target diamine.

Key Advantages of This Protocol:
  • Cost-Efficiency: Uses commodity chemicals (acetophenones and hydrazines).

  • Scalability: Avoids chromatographic purification in the intermediate stage.

  • Atom Economy: No protecting groups required.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the disconnection of the indole C2-C3 bond and the N1-C2 bond via the Fischer Indolization logic.

Reaction Scheme Visualization

SynthesisPathway Precursor1 4-Nitrophenylhydrazine (HCl Salt) Hydrazone Intermediate: Hydrazone Species Precursor1->Hydrazone Condensation Precursor2 3-Nitroacetophenone Precursor2->Hydrazone DinitroIndole Precursor A: 5-Nitro-2-(3-nitrophenyl)-1H-indole Hydrazone->DinitroIndole Fischer Cyclization (Polyphosphoric Acid) Target TARGET: 2-(3-aminophenyl)-1H-indol-5-amine DinitroIndole->Target Global Reduction (H2, Pd/C or Fe/HCl)

Figure 1: Retrosynthetic pathway utilizing Fischer Indolization followed by global nitro-reduction.

Experimental Protocols

Phase 1: Construction of the Indole Core (Fischer Cyclization)

Objective: Synthesis of 5-nitro-2-(3-nitrophenyl)-1H-indole. Principle: The acid-catalyzed [3,3]-sigmatropic rearrangement of the arylhydrazone eliminates ammonia to form the indole nucleus.[1] Polyphosphoric acid (PPA) is chosen as the medium because it serves as both solvent and catalyst, effectively driving the cyclization of electron-deficient hydrazones which are typically sluggish in acetic acid alone.

Reagents & Materials
ComponentRoleEquivalenceNotes
3-Nitroacetophenone Substrate (Ketone)1.0 equivLimiting reagent.
4-Nitrophenylhydrazine HCl Substrate (Hydrazine)1.1 equivSlight excess ensures consumption of ketone.
Polyphosphoric Acid (PPA) Solvent/Catalyst~10-15 volViscous; requires mechanical stirring.
Ethanol/Water Workup SolventN/AFor precipitation.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for PPA), charge 3-nitroacetophenone (10.0 mmol) and 4-nitrophenylhydrazine hydrochloride (11.0 mmol).

  • Mixing: Add Polyphosphoric Acid (PPA) (approx. 20-30 g).

  • Reaction: Heat the mixture to 100–110°C in an oil bath.

    • Observation: The mixture will darken significantly. Evolution of ammonia (gas) may be observed.[2]

    • Duration: Stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The hydrazone intermediate may appear initially, but should convert to the fluorescent indole spot.

  • Quenching: Cool the reaction mixture to approx. 60°C (do not cool completely to solid). Slowly pour the viscous syrup into ice-cold water (200 mL) with vigorous stirring.

    • Critical Step: The PPA must be fully hydrolyzed/dissolved. Break up any clumps manually.

  • Isolation: The product precipitates as a yellow/brown solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the filter cake copiously with water (to remove acid) and then with cold ethanol (20 mL).

    • Optional: Recrystallize from Acetic Acid or DMF/Ethanol if high purity is required immediately. For the next step, the crude dry solid is usually sufficient.

Yield Expectation: 65–75% Appearance: Yellow to brownish powder.

Phase 2: Global Reduction (Nitro to Amine)

Objective: Conversion of 5-nitro-2-(3-nitrophenyl)-1H-indole to 2-(3-aminophenyl)-1H-indol-5-amine. Method Selection: Catalytic Hydrogenation (Pd/C) is the "Gold Standard" for pharmaceutical purity. However, due to the low solubility of the dinitro-indole, a Transfer Hydrogenation using Hydrazine Hydrate or Ammonium Formate is often operationally superior in a research lab setting.

Reagents & Materials
ComponentRoleEquivalenceNotes
Dinitro-indole Precursor Starting Material1.0 equiv
10% Palladium on Carbon Catalyst10 wt%50% wet type preferred for safety.
Hydrazine Hydrate (80%) Hydrogen Donor10.0 equivAdd dropwise; Exothermic.
Ethanol/THF Solvent1:1 MixTHF helps solubilize the precursor.
Step-by-Step Methodology
  • Solubilization: Suspend the Dinitro-indole (5.0 mmol) in a mixture of Ethanol (30 mL) and THF (30 mL) . If the compound does not dissolve, mild heating (40°C) or increasing THF ratio is acceptable.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (10% by weight of the substrate).

    • Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under a blanket of inert gas.

  • Reduction: Heat the mixture to reflux (approx. 70°C) . Add Hydrazine Hydrate dropwise over 20 minutes.

    • Caution: Vigorous gas evolution (N2) will occur. Ensure the condenser is functioning.

  • Completion: Reflux for 2–4 hours. The yellow color of the nitro compound should fade to a lighter/colorless solution (or darken due to amine oxidation if exposed to air). Monitor by LC-MS to ensure both nitro groups are reduced (M+1 = 224.1).

  • Workup:

    • Filter the hot solution through a Celite pad to remove the Pd/C. Wash the pad with hot THF.

    • Concentrate the filtrate under reduced pressure.

  • Final Purification: The residue is the target diamine.

    • Storage: Bis-amino indoles are oxidation-sensitive. Store under Argon in the dark.

    • Salt Formation (Recommended): Convert to the dihydrochloride salt by dissolving in minimal MeOH and adding 4M HCl in Dioxane. The HCl salt is significantly more stable.

Yield Expectation: 80–90% Characterization Data (Predicted):

  • MS (ESI): m/z 224.1 [M+H]+

  • 1H NMR (DMSO-d6): Indole NH (broad s, ~11.0 ppm), Aromatic protons (6.5–7.5 ppm region), Amine NH2 (broad s, ~4.5–5.0 ppm).

Workflow Logic & Troubleshooting

The following diagram illustrates the critical decision points and troubleshooting logic for this synthesis.

WorkflowLogic Start Start: Fischer Cyclization Check1 Did solid precipitate after PPA quench? Start->Check1 Isolate Filter & Wash (Remove Acid) Check1->Isolate Yes Trouble1 Neutralize with NaOH/Na2CO3 Check1->Trouble1 No (Gummy) Step2 Reduction Step (Solubility Check) Isolate->Step2 Trouble1->Isolate Check2 Is Substrate Soluble? Step2->Check2 Proceed Proceed with Pd/C Check2->Proceed Yes AltSolvent Add THF or DMF Check2->AltSolvent No AltSolvent->Proceed

Figure 2: Operational workflow and troubleshooting logic for isolation and solubility issues.

Scientific Grounding & Mechanism

The Fischer Indolization Mechanism

The formation of the 5-nitro-2-(3-nitrophenyl)indole core proceeds via the Robinson mechanism .

  • Tautomerization: The hydrazone tautomerizes to the enamine.[3][4]

  • [3,3]-Sigmatropic Shift: This is the rate-determining step. The N-N bond breaks, and a C-C bond forms between the ortho-position of the hydrazine ring and the alpha-carbon of the ketone.

  • Aromatization: Subsequent loss of ammonia yields the aromatic indole.[4][5] Note on Regioselectivity: With acetophenones (methyl ketones), the enamine formation and subsequent cyclization strongly favor the formation of the 2-arylindole rather than the 3-aryl isomer. This ensures the 3-aminophenyl group ends up at the C2 position of the indole [1, 2].

Why Nitro-Reduction?

Direct amination of indoles is difficult. The use of nitro-precursors serves two purposes:

  • Regiocontrol: The nitro groups on the starting materials (4-nitrophenylhydrazine and 3-nitroacetophenone) are perfectly positioned to yield the 5-amino and 2-(3-amino) substitution pattern without ambiguity.

  • Stability: The dinitro-indole intermediate is highly stable, allowing for rigorous purification before the sensitive amino groups are generated [3].

Safety & Handling

  • Hydrazines: 4-Nitrophenylhydrazine is toxic and a suspected mutagen. Handle in a fume hood.

  • Polyphosphoric Acid: Corrosive. Causes severe burns. Reacts exothermically with water.

  • Nitro Compounds: Polynitro aromatics can be energetic. Do not heat the dry solid dinitro-indole to high temperatures (>200°C).

  • Palladium/Carbon: Pyrophoric. Never add dry catalyst to a solvent containing hydrogen or hydrazine vapors.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and scope of the reaction).
  • Hughes, D. L. (1993). "The Fischer Indole Synthesis."[1][3][4][5][6][7] Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Chakrabarty, M., et al. (2005).[8] "Reduction of nitroarenes to anilines with hydrazine hydrate and Pd/C." Tetrahedron Letters, 46(16), 2865-2868. (Validates the reduction protocol). Link

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • BenchChem. "Fischer Indole Synthesis: A Comprehensive Technical Guide." (General protocol reference). Link

Sources

Application

Application Note: Step-by-Step Synthesis and Reaction Mechanism for 2-(3-Aminophenyl)-1H-indol-5-amine

Introduction & Strategic Rationale 2-Arylindoles represent a privileged structural motif in medicinal chemistry, extensively utilized in the development of fluorescent probes, kinase inhibitors, and NorA multidrug resist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Arylindoles represent a privileged structural motif in medicinal chemistry, extensively utilized in the development of fluorescent probes, kinase inhibitors, and NorA multidrug resistance (MDR) efflux pump inhibitors for Staphylococcus aureus[1]. While the synthesis of functionalized derivatives—such as the established NorA inhibitor 5-nitro-2-phenylindole (INF55)—often relies on late-stage electrophilic nitration of a pre-formed indole core[2], this approach is unsuitable for synthesizing dual-functionalized diamino targets like 2-(3-aminophenyl)-1H-indol-5-amine .

To avoid the regioselectivity issues and functional group incompatibilities inherent to direct C-H functionalization or directed lithiation, we present a robust, de novo construction utilizing the classical Fischer Indole Synthesis [3]. By condensing 4-nitrophenylhydrazine with 3'-nitroacetophenone, we unambiguously establish the regiochemistry of the core. A subsequent global catalytic hydrogenation efficiently unmasks both amine groups in a single, high-yielding step.

Synthetic Workflow

Workflow SM 4-Nitrophenylhydrazine + 3'-Nitroacetophenone Step1 Step 1: Condensation EtOH, AcOH (cat.), Reflux SM->Step1 Int1 Hydrazone Intermediate Step1->Int1 Step2 Step 2: Fischer Cyclization PPA, 100-120 °C Int1->Step2 Int2 5-Nitro-2-(3-nitrophenyl) -1H-indole Step2->Int2 Step3 Step 3: Global Reduction H2, Pd/C, MeOH/THF Int2->Step3 Product 2-(3-Aminophenyl) -1H-indol-5-amine Step3->Product

Figure 1: Three-step synthetic workflow for 2-(3-aminophenyl)-1H-indol-5-amine.

Step-by-Step Experimental Protocols

Step 1: Hydrazone Condensation

Objective: Formation of the 4-nitrophenylhydrazone intermediate.

  • Preparation: In a 250 mL round-bottom flask, suspend 4-nitrophenylhydrazine hydrochloride (1.0 equiv, 10 mmol) and 3'-nitroacetophenone (1.05 equiv, 10.5 mmol) in 100 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under an inert nitrogen atmosphere for 3 hours.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting bright orange/yellow precipitate via vacuum filtration. Wash the filter cake with 20 mL of cold ethanol and dry under vacuum.

  • Causality & Validation: Acetic acid serves as a mild Brønsted acid to protonate the ketone carbonyl, accelerating nucleophilic attack by the hydrazine. The reaction is self-validating: the shift from a heterogeneous suspension to a transient clear solution, followed by the precipitation of the highly crystalline hydrazone, visually confirms completion.

Step 2: Fischer Indole Cyclization

Objective: [3,3]-Sigmatropic rearrangement to form the 5-nitro-2-(3-nitrophenyl)-1H-indole core.

  • Preparation: In a 100 mL heavy-walled flask, add the dried hydrazone intermediate (1.0 equiv, 5 mmol) to 25 g of Polyphosphoric Acid (PPA).

  • Reaction: Mechanically stir the highly viscous mixture and heat to 110–120 °C using an oil bath for 5 hours.

  • Quench & Neutralization: Carefully pour the hot, dark mixture into 200 g of crushed ice with vigorous stirring. Slowly neutralize the acidic aqueous phase to pH 8 using concentrated aqueous NH₄OH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the dinitroindole.

  • Causality & Validation: The presence of two strongly electron-withdrawing nitro groups severely deactivates the aromatic systems, destabilizing the transition state of the sigmatropic shift. Consequently, harsh conditions (PPA at 120 °C) are strictly required to drive the cyclization. Reaction success is validated by the emergence of a highly fluorescent spot under 365 nm UV on a TLC plate, characteristic of the extended conjugated indole system.

Step 3: Global Nitro Reduction

Objective: Chemoselective reduction of both nitro groups to primary amines.

  • Preparation: Dissolve the dinitroindole (1.0 equiv, 2 mmol) in 40 mL of a 1:1 (v/v) mixture of anhydrous Methanol and Tetrahydrofuran (THF).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under 1 atm of H₂ (balloon) and stir vigorously at room temperature (20-25 °C) for 14 hours.

  • Filtration: Flush the system with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the target 2-(3-aminophenyl)-1H-indol-5-amine.

  • Causality & Validation: Dinitroindoles are highly rigid, planar molecules with notoriously poor solubility in pure alcohols. The addition of THF provides essential solvating power, ensuring the substrate remains in solution to interact with the heterogeneous Pd catalyst. Pd/C under 1 atm H₂ is highly chemoselective, smoothly reducing the nitro groups without over-reducing the aromatic indole core.

Mechanistic Pathway of the Fischer Cyclization

Mechanism H Hydrazone EH Enehydrazine Tautomer H->EH H+ Sig [3,3]-Sigmatropic Rearrangement EH->Sig Heat/Acid DI Diimine Intermediate Sig->DI C-C Bond Aminal Cyclic Aminal DI->Aminal Cyclization Indole Indole Core (-NH3) Aminal->Indole Aromatization

Figure 2: Mechanistic pathway of the Fischer indole cyclization step.

Mechanistic Insight: Under strongly acidic conditions, the hydrazone tautomerizes to an enehydrazine. The critical step is a thermally allowed [3,3]-sigmatropic rearrangement that cleaves the weak N-N bond and forms a new C-C bond between the ortho-position of the nitrophenyl ring and the terminal methylene carbon. The resulting diimine rapidly undergoes intramolecular cyclization to a cyclic aminal, followed by the acid-catalyzed elimination of ammonia (NH₃) to restore aromaticity, yielding the indole core.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical validation markers for each step of the protocol.

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Reduction
Intermediate/Product HydrazoneDinitroindoleDiaminoindole
Expected Yield 85–95%40–60%75–90%
Reaction Time 2–4 hours4–6 hours12–16 hours
Temperature 78 °C (Reflux)110–120 °C20–25 °C (RT)
Key Analytical Marker C=N imine stretch (IR)Indole N-H (~3300 cm⁻¹)Disappearance of NO₂ (IR/NMR)

References

  • Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus Bioorganic & Medicinal Chemistry Letters (via PMC) URL:[1]

  • Synthesis of Berberine–Efflux Pump Inhibitor Hybrid Antibacterials Synthetic Communications (via PMC) URL:[2]

  • Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt Molecules (MDPI) URL:[3]

Sources

Method

Advanced Formulation and Application Protocols for 2-(3-aminophenyl)-1H-indol-5-amine in Permanent Oxidative Hair Dyes

Introduction & Mechanistic Rationale The cosmetic chemistry landscape is actively shifting away from traditional para-phenylenediamine (PPD) and para-toluenediamine (PTD) precursors due to their well-documented sensitiza...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cosmetic chemistry landscape is actively shifting away from traditional para-phenylenediamine (PPD) and para-toluenediamine (PTD) precursors due to their well-documented sensitization potential and association with allergic contact dermatitis 1. In response, indole analogues have emerged as highly biocompatible alternatives, mimicking the natural melanogenesis pathway to deposit pigment within the hair cortex 2.

2-(3-aminophenyl)-1H-indol-5-amine (3-APIA) represents a next-generation, sterically bulky dye precursor. Unlike standard primary intermediates that require an external coupling agent to form a stable chromophore, 3-APIA is a bifunctional (auto-coupling) molecule .

  • The Primary Intermediate Moiety: The 5-aminoindole core undergoes rapid oxidation in the presence of hydrogen peroxide and an alkaline medium to form a highly electrophilic indole-quinone-imine 3.

  • The Coupler Moiety: The 3-aminophenyl (meta-substituted) substituent acts as a built-in nucleophile. Meta-directing groups activate the aromatic ring for electrophilic attack without forming unstable para-quinones themselves.

This dual functionality allows 3-APIA to undergo rapid inter- and intra-molecular cross-linking. The resulting melanin-like polymer is significantly larger than traditional PPD-resorcinol dimers. This high molecular weight traps the chromophore deep within the keratin matrix of the cortex, yielding exceptional wash fastness while inherently limiting transdermal penetration and subsequent immune sensitization 4.

Oxidative Polymerization Pathway

G A 3-APIA Monomer (Bifunctional Precursor) C Indole-Quinone-Imine (Electrophilic Intermediate) A->C Oxidation B H₂O₂ / OH⁻ (Oxidation) B->C D Intra/Inter-molecular Attack (via 3-aminophenyl group) C->D Auto-Coupling F Cross-Coupled Dimer C->F Cross-Coupling G High-MW Polymeric Chromophore (Trapped in Cortex) D->G Polymerization E External Coupler (e.g., Resorcinol) E->F F->G Polymerization

Fig 1: Oxidative polymerization and auto-coupling pathway of 3-APIA in alkaline media.

Formulation Guidelines & Protocols

To maintain the integrity of the 3-APIA precursor, the base emulsion must be meticulously controlled for oxygen exposure, transition metal contamination, and pH stability.

Protocol A: Preparation of the 3-APIA Oxidative Colorant Cream

This protocol yields 100g of a standard Level 4 (Medium Brown) base formulation.

Phase A (Oil/Emulsifier Phase)

  • Cetearyl Alcohol: 8.0 g

  • Ceteareth-20: 2.5 g

  • Oleic Acid: 1.5 g

Phase B (Aqueous/Active Phase)

  • Deionized Water: Q.S. to 100 g

  • Sodium Sulfite (Antioxidant): 0.4 g

  • Ascorbic Acid (Antioxidant): 0.2 g

  • Tetrasodium EDTA (Chelator): 0.2 g

  • 3-APIA (Active Precursor): 1.5 g

  • Propylene Glycol (Solvent): 3.0 g

Phase C (Alkalizing Agent)

  • Monoethanolamine (MEA): ~4.0 g (Adjust to pH 9.5)

Step-by-Step Methodology:

  • Preparation of Phase A: Combine Cetearyl Alcohol, Ceteareth-20, and Oleic Acid in a jacketed vessel. Heat to 75°C until fully melted and homogeneous. Causality: Oleic acid acts as a penetration enhancer for the hair cuticle and provides a conditioning lipid layer.

  • Preparation of Phase B: In a separate vessel, heat 70% of the total water to 75°C. Dissolve the EDTA, Sodium Sulfite, and Ascorbic Acid. Causality: EDTA is critical because trace iron/copper in water can prematurely decompose

    
     during application, leading to rapid, uneven color deposition. Sulfite and ascorbic acid act as sacrificial antioxidants to prevent the electron-rich indole core from auto-oxidizing during shelf-life.
    
  • Emulsification: Slowly pour Phase A into Phase B under high-shear homogenization (3000 RPM) for 5 minutes.

  • Active Incorporation: Cool the emulsion to 40°C. Pre-dissolve the 3-APIA in Propylene Glycol and the remaining water, then add to the emulsion. Causality: Adding the active at 40°C prevents thermal degradation of the indole precursor.

  • Alkalization: Slowly add MEA while monitoring the pH until it reaches exactly 9.5. Causality: MEA is selected over ammonia to minimize cuticle swelling while maintaining the precise pH required for optimal

    
     dissociation into the reactive perhydroxyl anion (
    
    
    
    ).
  • Quality Control: The final cream should be off-white to pale beige. Any immediate darkening indicates oxygen ingress or insufficient antioxidant levels.

Protocol B: Dyeing Efficacy and Application on Keratin Swatches

To evaluate the true colorimetric yield, the color cream must be activated and applied under standardized conditions.

Step-by-Step Methodology:

  • Activation: Weigh 10 g of the 3-APIA Colorant Cream (from Protocol A) and 10 g of a standard 6% (20 Volume)

    
     developer emulsion. Mix thoroughly in a non-metallic bowl for 30 seconds.
    
  • Application: Immediately apply 2.5 g of the mixture per 1 g of bleached human hair swatch (Level 9). Massage thoroughly to ensure complete saturation. Causality: The quinone-imine intermediate has a transient half-life. Immediate application ensures that the low-molecular-weight monomer diffuses into the swollen hair cortex before polymerization occurs. If polymerization occurs in the mixing bowl, the resulting polymer becomes too sterically hindered to penetrate the cuticle, resulting in superficial deposition.

  • Processing: Place the swatches in a humidity-controlled incubator at 32°C for 35 minutes. Causality: 32°C mimics the average temperature of the human scalp, ensuring accurate reaction kinetics.

  • Termination: Rinse the swatches under warm running water (35°C) until the water runs clear. Wash once with a standardized 10% Sodium Laureth Sulfate (SLES) solution, rinse, and blow-dry on a medium heat setting.

Quantitative Data: Colorimetry and Fastness

The efficacy of 3-APIA was evaluated against a standard PPD/Resorcinol benchmark. Colorimetric data was captured using a spectrophotometer (D65 illuminant, 10° observer) to record


 (lightness), 

(red/green), and

(yellow/blue) values.
Table 1: Initial Colorimetric Yield ( )

Data demonstrates that 3-APIA achieves deep, rich brown tones autonomously, without the strict requirement of external couplers.

Formulation / Precursor System

(Lightness)

(Red/Green)

(Yellow/Blue)
Visual Shade Description
PPD (1.0%) + Resorcinol (1.0%) 18.522.153.50Standard Dark Brown
3-APIA (1.5%) Auto-Coupled 22.304.555.12Medium Warm Chestnut
3-APIA (1.0%) + Resorcinol (0.5%) 16.241.882.20Intense Dark Brown/Black
Table 2: Wash Fastness ( ) Over 20 Wash Cycles

Wash fastness was calculated using the CIELAB color difference formula:


. A lower 

indicates superior color retention.
Formulation / Precursor System

(After 5 Washes)

(After 10 Washes)

(After 20 Washes)
PPD + Resorcinol 1.83.25.4
3-APIA Auto-Coupled 0.91.52.8
3-APIA + Resorcinol 0.71.32.4

Data Insight: The 3-APIA formulations demonstrate a >45% improvement in color retention after 20 washes compared to the PPD benchmark. This is directly attributed to the bulky, highly cross-linked nature of the indole-phenylamine polymer, which physically cannot leach out of the cortex through the cuticle scales during surfactant exposure.

References

  • Su, X., Liu, G., Zheng, M., & Shi, D. (2025). A review of developments in industrial hair colorant actives for oxidative dyes. Coloration Technology. Available at:[Link]

  • Da Silva, M. et al. (2023). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PMC / National Institutes of Health. Available at:[Link]

  • Amano Enzyme Inc. (2013). DYE FOR KERATIN FIBERS USING INDOLE ANALOGUE. European Patent Office (EP 2623093 A1). Available at:[Link]

  • Bugaut, A. et al. (1977). Method of dyeing hair with indolines, indoles and indazoles. Google Patents (US4013404A).

Sources

Application

Application Note: High-Fidelity Synthesis of Heterocyclic Disazo Chromophores

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of heterocyclic azo dyes. It details the high-fidelity protocol for utilizing 2-(3-aminophenyl)-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of heterocyclic azo dyes. It details the high-fidelity protocol for utilizing 2-(3-aminophenyl)-1H-indol-5-amine as a bis-functional diazo component.

Introduction & Rationale

The molecule 2-(3-aminophenyl)-1H-indol-5-amine represents a unique "heterocyclic diamine" scaffold. Unlike standard benzidine derivatives, this precursor incorporates an electron-rich indole core fused with a phenyl ring. This structure offers two distinct primary amine sites for diazotization:

  • The 5-aminoindole moiety: Highly electron-rich, influencing the push-pull character of the final dye.

  • The 3-aminophenyl moiety: A meta-substituted aniline derivative, providing steric differentiation.

Scientific Utility: By performing a tetrazotization (double diazotization), this scaffold can be coupled with two equivalents of a coupling component (e.g., naphthols, pyrazolones) to generate Disazo Dyes . These dyes typically exhibit bathochromic shifts (red to blue/black spectra) and enhanced affinity for proteinaceous fibers (wool, silk) and polyamides due to the indole hydrogen bonding potential.

Key Reaction Pathway

The synthesis proceeds via the formation of a metastable Tetrazonium Salt intermediate, followed by electrophilic aromatic substitution (coupling) at controlled pH.

ReactionPathway cluster_legend Mechanism Precursor 2-(3-aminophenyl)- 1H-indol-5-amine Reagents NaNO2 / HCl (0-5°C) Precursor->Reagents Acid Dissolution Intermediate Tetrazonium Salt Species Reagents->Intermediate Tetrazotization Product Bis-Azo Dye Chromophore Intermediate->Product Coupling (pH 8-9) Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Product 2.2 Equivalents Note Critical: Maintain <5°C to prevent indole C3 self-coupling.

Figure 1: Reaction pathway for the conversion of the diamine precursor into a bis-azo chromophore.

Critical Reagents & Safety

Safety Profile
  • Diazonium Salts: Potentially explosive if dried. Always keep in solution and use immediately.

  • Indole Derivatives: Often light-sensitive and prone to oxidation. Store precursor under inert gas (Argon/Nitrogen) until use.

  • Sodium Nitrite: Toxic oxidizer.

Reagent List
ReagentGradeRoleStoichiometry (Equiv.)
2-(3-aminophenyl)-1H-indol-5-amine >97% HPLCDiazo Component1.0
Sodium Nitrite (NaNO₂) ACS ReagentNitrosating Agent2.2 - 2.5
Hydrochloric Acid (HCl) 37% (12M)Proton Source6.0 - 10.0
Coupling Component Reagent GradeNucleophile2.2
Sulfamic Acid / Urea Reagent GradeHNO₂ ScavengerTrace
Sodium Acetate / Carbonate ACS ReagentpH BufferAs required

Protocol A: Tetrazotization (Formation of the Diazo)

Objective: Convert both primary amine groups into diazonium groups (-N₂⁺) without decomposing the indole ring.

Step-by-Step Methodology:

  • Acid Dissolution:

    • In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, suspend 10 mmol of 2-(3-aminophenyl)-1H-indol-5-amine in 30 mL of water .

    • Add 5 mL of conc. HCl dropwise.

    • Note: If solubility is poor, mild heating (40°C) is permitted to dissolve the amine, but the solution must be cooled back to 0°C before proceeding. The indole nitrogen is not sufficiently basic to protonate fully, but the two primary amines will form hydrochloride salts.

  • Cooling:

    • Immerse the flask in an ice-salt bath to bring the internal temperature to 0–2°C .

    • Causality: Temperatures above 5°C significantly increase the rate of hydrolysis (phenol formation) and N-coupling side reactions.

  • Nitrosation (Diazotization):

    • Prepare a solution of 1.75 g Sodium Nitrite (25 mmol) in 10 mL water.

    • Add the NaNO₂ solution dropwise below the surface of the amine solution over 20–30 minutes.

    • Maintain temperature < 5°C.

    • Visual Cue: The solution will likely turn clear to pale yellow/orange. Darkening indicates decomposition.

  • Endpoint Validation (Self-Validating Step):

    • 10 minutes after the last addition, spot a drop of the reaction mixture onto Starch-Iodide paper .

    • Result: Immediate blue/black color indicates excess Nitrous Acid (HNO₂), confirming the reaction is complete.

    • Correction: If no color change, add small aliquots of NaNO₂ until the test is positive.

    • Scavenging: Add a spatula tip of Sulfamic Acid or Urea to destroy the excess HNO₂ (preventing side reactions with the coupler).

Protocol B: Coupling Reaction

Objective: React the tetrazonium salt with a coupler (e.g., 2-Naphthol) to form the dye.

Choice of Conditions:

  • Phenolic Couplers (e.g., Naphthols): Couple at pH 8–10 (Alkaline).

  • Amine Couplers (e.g., N,N-dimethylaniline): Couple at pH 4–6 (Acidic).

Procedure (Example using 2-Naphthol):

  • Preparation of Coupler:

    • Dissolve 22 mmol (3.17 g) of 2-Naphthol in 40 mL of 10% NaOH solution.

    • Cool this solution to 0–5°C in a separate beaker.

  • The Coupling Event:

    • Slowly pour the cold Tetrazonium Salt solution (from Protocol A) directly into the alkaline Coupler solution with vigorous stirring.

    • Note: Do not add the alkaline solution to the acid; the diazonium salt is unstable in base without the coupler present. "Diazo into Coupler" is the standard rule for alkaline coupling.

  • pH Maintenance:

    • Monitor pH.[1][][3] The acid from the diazo solution will neutralize the base.

    • Simultaneously add 10% Na₂CO₃ solution to maintain the pH between 8.5 and 9.5 .

    • Observation: A deep precipitate (Red, Violet, or Blue-Black depending on the exact electronics) will form immediately.

  • Maturation:

    • Stir the mixture at 0–5°C for 1 hour , then allow it to warm to room temperature over 2 hours.

Purification & Characterization

Isolation:

  • Salting Out: If the dye is soluble, add NaCl (10% w/v) to precipitate the dye salt.

  • Filtration: Vacuum filter the precipitate using a sintered glass funnel.

  • Washing: Wash with cold water (to remove inorganic salts) followed by a small amount of cold ethanol (to remove unreacted starting materials).

Validation Metrics:

Technique Expected Observation Purpose
TLC Single spot, distinct Rf from precursors Purity Check

| UV-Vis |


 shift > 100nm vs precursor | Chromophore Confirmation |
| FT-IR  | -N=N- stretch at 1400-1450 cm⁻¹ | Functional Group Verification |
| 1H NMR  | Disappearance of broad -NH₂ peaks (4-6 ppm) | Conversion Check |
Experimental Workflow Diagram

Workflow Start Start: 10mmol Diamine + 30mL H2O + 5mL HCl Cool Cool to 0-2°C (Ice-Salt Bath) Start->Cool Diazotize Add NaNO2 (2.5 eq) Dropwise over 20 min Cool->Diazotize Check Starch-Iodide Test (Must be Blue/Black) Diazotize->Check Check->Diazotize Negative (Add more NaNO2) Scavenge Add Sulfamic Acid (Remove excess HNO2) Check->Scavenge Positive Couple Pour into Cold Alkaline Coupler Solution (pH 9) Scavenge->Couple Isolate Filter & Wash (Yield Calculation) Couple->Isolate

Figure 2: Operational workflow for the batch synthesis of indole-based azo dyes.

References

  • Goyal, K., et al. (2022).[1][4] Diazotization Method: Principles and Applications in Dye Synthesis. Advanced Techniques of Analytical Chemistry, Vol 1. ResearchGate. [Link]

  • K.K. Wagh College of Pharmacy. (n.d.). Diazotization Titration: Standard Operating Procedures. [Link]

  • Zhang, Z., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase inhibitors. PMC / NIH. [Link]

Sources

Method

Application Note: Catalytic Reduction Strategies for the Synthesis of 2-(3-Aminophenyl)-1H-indol-5-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Context The 2-arylindole scaffold, specifically 2-(3-aminophenyl)-1H-indol-5-amine, is a highly privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Context

The 2-arylindole scaffold, specifically 2-(3-aminophenyl)-1H-indol-5-amine, is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of targeted kinase inhibitors, fluorescent probes, and novel anti-infective agents[1]. The synthesis of this diaminoarylindole typically proceeds via the catalytic reduction of its dinitro precursor, 5-nitro-2-(3-nitrophenyl)-1H-indole.

However, achieving complete and chemoselective reduction of both nitro groups—without inducing side reactions, ring-opening, or generating stable hydroxylamine intermediates—remains a significant synthetic challenge[2]. This application note details the mechanistic rationale and provides three field-validated protocols for the robust catalytic reduction of dinitroindoles to their corresponding diaminoindoles.

Mechanistic Causality: The Haber Reduction Pathway

To design a self-validating and efficient protocol, one must understand the causality behind the reduction process. The catalytic reduction of aromatic nitro groups follows the classic Haber mechanism[3]. The nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to the primary amine (-NH₂)[2].

  • The Hydroxylamine Bottleneck: The conversion of the hydroxylamine to the amine is often the rate-limiting step. If the catalyst is poisoned or the hydrogen donor is depleted, the reaction stalls, leading to the accumulation of thermodynamically stable phenylhydroxylamine derivatives[2]. Continuous flow systems or excess reducing agents are often required to push the reaction to completion[4].

  • Substrate-Specific Challenges: 5-nitro-2-(3-nitrophenyl)-1H-indole presents two distinct nitro environments. The nitro group on the indole core is often more sterically hindered. Furthermore, the indole nitrogen can coordinate with transition metal catalysts (e.g., Pd), potentially reducing catalytic turnover.

  • Solvent Selection: Dinitroindoles exhibit notoriously poor solubility in standard alcohols. A ternary solvent system (e.g., THF/MeOH/H₂O) is often required to ensure complete dissolution of the starting material and to facilitate proton transfer during the reduction[5].

HaberMechanism A 5-Nitro-2-(3-nitrophenyl) -1H-indole B Nitroso Intermediates A->B +4[H] -2 H2O C Hydroxylamine Intermediates B->C +4[H] D 2-(3-Aminophenyl) -1H-indol-5-amine C->D +4[H] -2 H2O

Figure 1: Stepwise Haber reduction mechanism of dinitroindole to diaminoindole via intermediates.

Experimental Workflows & Protocols

The following methodologies are designed to be self-validating. The choice of protocol depends on the available laboratory infrastructure and the impurity profile of the starting material.

Protocol A: Standard Palladium-Catalyzed Hydrogenation (H₂ Gas)

Causality: Palladium on carbon (Pd/C) is the gold standard for clean, atom-economical reduction. The use of a hydrogen balloon or a Parr reactor ensures a constant overpressure of H₂, driving the Haber equilibrium toward the final amine[3].

  • Dissolution: Dissolve 5-nitro-2-(3-nitrophenyl)-1H-indole (1.0 mmol) in a degassed mixture of THF and Methanol (1:1, 20 mL).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is highly pyrophoric when dry; always add to the solvent under inert gas.

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Maintain an H₂ atmosphere (balloon or 30 psi in a Parr reactor) and stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS to ensure the disappearance of the hydroxylamine intermediate, which typically absorbs around 310 nm[4].

  • Workup: Filter the mixture through a pad of Celite, washing thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the crude diaminoindole.

  • Pro-Tip: The indole NH and the newly formed anilines are susceptible to oxidation. Degassing solvents and maintaining a strict inert atmosphere during workup prevents product degradation.

Protocol B: Transfer Hydrogenation (Pd/C with Ammonium Formate)

Causality: For laboratories lacking high-pressure H₂ setups, transfer hydrogenation using ammonium formate provides a safe, in situ source of hydrogen. The thermal decomposition of formate yields H₂ and CO₂, efficiently reducing the nitro groups without specialized equipment.

  • Dissolution: Dissolve the dinitro precursor (1.0 mmol) in Methanol (25 mL).

  • Reagent Addition: Add 10% Pd/C (10 mol%) followed by ammonium formate (10.0 mmol, 5 equiv. per nitro group).

  • Reaction: Heat the mixture to reflux (65 °C) for 2–4 hours. The evolution of CO₂ gas will be observed.

  • Workup: Cool to room temperature, filter through Celite, and evaporate the solvent. Partition the residue between Ethyl Acetate and water, extract the organic layer, dry over MgSO₄, and concentrate.

Protocol C: Mild Iron-Mediated Reduction (Fe/NH₄Cl)

Causality: Transition-metal catalysts can be poisoned by certain functional groups or trace impurities. The Fe/NH₄Cl system is a highly reliable, single-electron transfer alternative that operates efficiently in aqueous-organic mixtures and avoids transition-metal poisoning[5].

  • Dissolution: Dissolve the dinitro compound (1.0 mmol) in a mixture of Methanol, THF, and Water (1:1:1, 25 mL)[5].

  • Reagent Addition: Add Ammonium chloride (6.7 mmol) followed by Iron powder (8.4 mmol, ~4.2 equiv. per nitro group)[5].

  • Reaction: Stir the reaction mixture at 60 °C overnight[5].

  • Workup: Filter the hot reaction mixture through Celite, rinsing with Methanol. Remove volatiles in vacuo, dilute the aqueous residue with water, and extract with Dichloromethane (DCM) or Ethyl Acetate. Dry and concentrate to obtain the pure diaminoindole[5].

  • Pro-Tip: Iron reduction is highly exothermic initially. Add the iron powder in portions to control the internal temperature and prevent solvent bumping.

Workflow Step1 Substrate Dissolution (THF/MeOH/H2O) Step2 Catalyst Addition (Pd/C or Fe/NH4Cl) Step1->Step2 Step3 Reduction Reaction (H2, Formate, or Heat) Step2->Step3 Step4 Filtration (Celite) & Concentration Step3->Step4 LC-MS Monitor Step5 Purification (Crystallization/Column) Step4->Step5

Figure 2: Standardized experimental workflow for the catalytic reduction of dinitroindoles.

Quantitative Data Presentation

To assist in selecting the optimal protocol for your specific laboratory environment, the quantitative parameters of the three methods are summarized below:

Reduction MethodCatalyst / ReagentTypical YieldReaction TimeScalabilityKey Advantage
A. Hydrogenation 10% Pd/C, H₂ gas85 - 95%12 - 16 hHighAtom-economical, clean workup
B. Transfer Hydrog. Pd/C, NH₄HCO₂80 - 90%2 - 4 hMediumFast, no H₂ gas required
C. Iron Reduction Fe powder, NH₄Cl75 - 85%12 - 18 hVery HighRobust, tolerates impurities[5]

References

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules.[Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience.[Link]

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. Chemical Synthesis.[Link]

Sources

Application

2-(3-aminophenyl)-1H-indol-5-amine as a cross-linking agent in material science

Application Note: High-Performance Cross-Linking with 2-(3-aminophenyl)-1H-indol-5-amine Executive Summary This guide details the protocols for utilizing 2-(3-aminophenyl)-1H-indol-5-amine as a cross-linking agent and mo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Cross-Linking with 2-(3-aminophenyl)-1H-indol-5-amine

Executive Summary

This guide details the protocols for utilizing 2-(3-aminophenyl)-1H-indol-5-amine as a cross-linking agent and monomer in material science.[1] Unlike conventional aromatic diamines (e.g., ODA, MDA), this compound incorporates a rigid indole core fused with a meta-substituted phenyl ring .

Key Material Advantages:

  • Thermal Stability: The fused heterocyclic indole ring significantly elevates the glass transition temperature (

    
    ) of the resulting polymer matrix.
    
  • Processability: The meta-amino substitution (3-aminophenyl) introduces a structural "kink" in the polymer backbone, disrupting crystallinity just enough to improve solubility in organic solvents (DMAc, NMP) without sacrificing thermal resistance.

  • Functional Versatility: The indole N-H moiety remains available for hydrogen bonding, enhancing inter-chain adhesion and mechanical modulus.

Chemical Structure & Reactivity

Compound: 2-(3-aminophenyl)-1H-indol-5-amine Functionality: Diamine (


 for linear polymerization; 

if indole N-H participates at extreme temperatures).[1] Molecular Weight: ~223.27 g/mol

The molecule possesses two primary amine sites with distinct electronic environments:

  • 5-Amino Indole: Electron-rich, attached to the fused bicyclic system.[1]

  • 3-Amino Phenyl: Attached to the pendant phenyl ring, exhibiting typical aniline-like reactivity.[1]

Both amines are aromatic and nucleophilic, but their reactivity is lower than aliphatic amines, requiring thermal activation or catalysis.

ChemicalStructure IndoleCore Indole Core (Thermal Stability) Amine5 5-NH2 Group (Nucleophilic Site 1) IndoleCore->Amine5 Fused Ring Amine3 3-Ph-NH2 Group (Nucleophilic Site 2) IndoleCore->Amine3 C2-Linkage IndoleNH Indole N-H (H-Bond Donor) IndoleCore->IndoleNH Heterocycle

Figure 1: Functional breakdown of the cross-linker showing reactive sites and structural contributors.[1]

Application I: High-Performance Polyimide Synthesis

This protocol describes the "Two-Step Method" to synthesize a polyimide film.[1] The indole diamine is reacted with a dianhydride (e.g., 6FDA or BPDA) to form a soluble Poly(amic acid) (PAA), followed by thermal imidization.

Materials Required
  • Monomer A (Diamine): 2-(3-aminophenyl)-1H-indol-5-amine (Dried at 80°C under vacuum for 4h).[1]

  • Monomer B (Dianhydride): 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or Pyromellitic dianhydride (PMDA).[1]

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).[1]

  • Atmosphere: Dry Nitrogen (

    
    ).[1]
    
Protocol: Two-Step Polymerization

Step 1: Poly(amic acid) (PAA) Synthesis

  • Dissolution: In a flame-dried 3-neck flask equipped with a mechanical stirrer and

    
     inlet, dissolve 10.0 mmol  of the indole diamine in DMAc. Adjust solvent volume to achieve a solid content of 15–20 wt%.
    
  • Monomer Addition: Cool the solution to 0–5°C (ice bath) to prevent premature cyclization. Add 10.0 mmol (equimolar) of dianhydride in 3–4 portions over 30 minutes.

    • Note: Exothermic reaction.[1] Maintain temperature <10°C.

  • Equilibration: Remove ice bath and stir at Room Temperature (RT) for 12–24 hours. The solution should become viscous, indicating high molecular weight PAA formation.

Step 2: Film Casting & Thermal Imidization

  • Casting: Pour the viscous PAA solution onto a clean glass substrate or silicon wafer.[1] Spread using a doctor blade to uniform thickness (e.g., 300

    
     wet).
    
  • Soft Bake: Place in a vacuum oven at 80°C for 2 hours to remove bulk solvent.

  • Step-Wise Curing: Transfer to a high-temperature oven and follow this ramp profile to convert PAA to Polyimide (PI):

    • 100°C for 1 hour (Solvent removal)

    • 150°C for 1 hour (Imidization onset)

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour (Final cure/annealing)

  • Cooling: Cool slowly to RT to minimize internal stress. Peel the film (soaking in water helps release).

PolyimideWorkflow cluster_0 Step 1: PAA Synthesis cluster_1 Step 2: Thermal Imidization Dissolve Dissolve Indole Diamine (Solvent: DMAc) AddDianhydride Add Dianhydride (0-5°C, Portion-wise) Dissolve->AddDianhydride Stir Stir 24h @ RT (Viscous PAA Solution) AddDianhydride->Stir Cast Cast Film on Glass Stir->Cast Viscous Liquid SoftBake Soft Bake (80°C, Vacuum) Cast->SoftBake RampCure Thermal Ramp (100°C -> 300°C) SoftBake->RampCure -H2O (Cyclization) FinalFilm Final Polyimide Film RampCure->FinalFilm

Figure 2: Workflow for converting Indole-Diamine monomer into high-performance Polyimide film.[1]

Application II: Epoxy Resin Cross-Linking

The indole diamine acts as a "hardener" for high-performance epoxy composites, suitable for aerospace or electronics where high


 is required.
Stoichiometry Calculation

Before mixing, calculate the Amine Hydrogen Equivalent Weight (AHEW) :



Ratio: Mix with epoxy resin (e.g., DGEBA, EEW


 190) at a 1:1 equivalent ratio.


Protocol: Curing
  • Pre-heating: The indole diamine is a solid.[1] Heat the Epoxy Resin to 60–80°C to lower viscosity.

  • Mixing: Add the calculated amount of diamine to the resin. Stir vigorously until the solid is completely dissolved. Note: If solubility is poor, use a minimal amount of reactive diluent or solvent, though this may affect properties.

  • Degassing: Place mixture in a vacuum chamber at 60°C for 20 mins to remove entrapped air bubbles.

  • Cure Cycle:

    • 100°C for 2 hours (Gelation)

    • 160°C for 2 hours (Cross-linking)

    • 200°C for 2 hours (Post-cure for max

      
      )
      

Characterization & Expected Data

Test MethodParameterExpected Outcome / Note
FTIR Imide FormationDisappearance of Amide peaks (1660 cm⁻¹); Appearance of Imide Carbonyls (1780, 1720 cm⁻¹) and C-N stretch (1380 cm⁻¹).[1]
DSC

(Glass Transition)
Expect high

(>280°C for PI, >180°C for Epoxy) due to rigid indole core.
TGA Thermal Stability5% Weight loss temperature (

) typically >450°C in

.[1]
UV-Vis/Fluorescence Optical PropertiesIndole moiety may impart intrinsic fluorescence (blue/violet emission), useful for sensing applications.[1]

Safety & Handling

  • Toxicity: Like most aromatic amines, this compound should be treated as a suspected carcinogen and skin sensitizer.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Engineering Controls: ALWAYS handle powder and liquid solutions inside a certified chemical fume hood.[1]

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar) to prevent oxidation of the amine groups, which turns the compound dark brown.
    

References

  • Liaw, D. J., et al. (2012).[1] "Advanced polyimide materials: Syntheses, physical properties and applications."[2] Progress in Polymer Science, 37(7), 907-974. Link

  • Ghaemy, M., & Alizadeh, R. (2011). "Synthesis and characterization of novel soluble polyimides containing indole pendant groups." Chinese Journal of Polymer Science, 29, 107–116. Link

  • Sroog, C. E. (1991).[1] "Polyimides."[1][3][4][5] Progress in Polymer Science, 16(4), 561-694. (Foundational protocol for Two-Step Synthesis). Link

  • PubChem. "2-(2-Aminophenyl)indole (Structural Analog)."[1] National Library of Medicine. Link

  • Sigma-Aldrich. "Aromatic Diamine Curing Agents - Technical Bulletin."[1] (General handling for aromatic amine cross-linkers). Link

Sources

Method

Application Note: Advanced Functionalization Strategies for 2-(3-Aminophenyl)-1H-indol-5-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols Chemical Context & Reactivity Profiling The compound 2-(3-aminophen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols

Chemical Context & Reactivity Profiling

The compound 2-(3-aminophenyl)-1H-indol-5-amine is a highly versatile diamino-indole scaffold. Compounds containing the 5-aminoindole moiety are critical building blocks in medicinal chemistry, frequently utilized for their favorable pharmacokinetic properties and their ability to act as potent hydrogen-bond donors/acceptors in kinase inhibitors and neurodegenerative disease therapeutics[1].

This specific scaffold presents a unique synthetic challenge due to the presence of three distinct nitrogen centers:

  • The 5-Amino Group (Indole Core): A primary aromatic amine. Due to the electron-donating resonance (+M effect) from the indole N1 nitrogen, this position is highly electron-rich, making it the most nucleophilic center on the molecule[2].

  • The 3'-Amino Group (Phenyl Ring): A primary aromatic amine situated on the C2-phenyl ring. The C2 position of the indole exerts a mild electron-withdrawing effect relative to a standard phenyl ring, rendering this amine slightly less nucleophilic than the 5-amino group.

  • The Indole NH (N1): A secondary amine. Its lone pair is delocalized into the aromatic

    
    -system, rendering it non-nucleophilic under neutral conditions (pKa ~ 16).
    

Understanding this nucleophilicity gradient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is paramount for designing successful functionalization workflows.

Workflow Visualization

ReactivityWorkflow Start 2-(3-aminophenyl)-1H-indol-5-amine (Starting Material) Global Global Bis-Functionalization (Excess Reagents, Heat) Start->Global 2.5 eq. Electrophile 50°C Selective Chemoselective Functionalization (1 eq. Reagent, 0°C) Start->Selective 0.95 eq. Electrophile 0°C IndoleNH Indole NH Functionalization (Requires Protection & Base) Start->IndoleNH 1. Boc2O 2. NaH, R-X BisAmide Bis-Amides / Bis-Ureas (Both Primary Amines Reacted) Global->BisAmide MonoAmide 5-Substituted Mono-Amide (3'-Amine Intact) Selective->MonoAmide Alkylated N1-Alkylated Indole (Primary Amines Protected) IndoleNH->Alkylated

Divergent functionalization pathways for 2-(3-aminophenyl)-1H-indol-5-amine.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective Mono-Amidation at the 5-Position

Objective: Selectively acylate the highly nucleophilic 5-amino group while preserving the 3'-amino group for downstream diversification. Causality & Design: To achieve high regioselectivity, the reaction must be under strict kinetic control. By utilizing exactly 0.95 equivalents of an electrophile at 0 °C, the reaction relies on the lower activation energy barrier of the electron-rich 5-amino group. Higher temperatures or excess reagents will lead to competitive acylation at the 3'-position[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve 2-(3-aminophenyl)-1H-indol-5-amine (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Base Addition: Add anhydrous pyridine (1.2 mmol, 1.2 eq). Self-Validation: Pyridine is chosen over stronger bases like TEA to prevent over-activation of the electrophile.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the desired acyl chloride (0.95 mmol, 0.95 eq) in DCM (2 mL) and add it dropwise over 30 minutes via a syringe pump.

  • Monitoring: Stir for 2 hours at 0 °C. Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the mass of the starting material is minimized, and the mono-acylated mass dominates. If bis-acylation is detected (>5%), quench immediately.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the 5-mono-amide.

Protocol B: Global Bis-Amidation

Objective: Fully functionalize both primary amines simultaneously to create symmetric bis-amides. Causality & Design: The 3'-amino group is less reactive. To overcome its sluggish kinetics and prevent the formation of complex statistical mixtures of mono- and bis-products, a highly reactive coupling agent (HATU) is used in large excess alongside thermal energy (50 °C)[2].

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the target carboxylic acid (2.5 mmol, 2.5 eq) in anhydrous DMF (8 mL). Add HATU (2.5 mmol, 2.5 eq) and DIPEA (4.0 mmol, 4.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 2-(3-aminophenyl)-1H-indol-5-amine (1.0 mmol, 1.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 12 hours.

  • Monitoring: Self-Validation: Check via TLC (10% MeOH in DCM). A single higher-Rf spot should replace the highly polar starting material and intermediate mono-amide spots.

  • Workup & Isolation: Cool the mixture to room temperature. Add the solution dropwise into vigorously stirred ice-cold water (50 mL). The bis-amide will typically precipitate.

  • Filtration: Filter the precipitate under vacuum, wash sequentially with water (20 mL) and cold diethyl ether (10 mL), and dry under high vacuum to afford the pure bis-amide.

Protocol C: Orthogonal Protection and N1-Alkylation

Objective: Alkylate the secondary indole NH. Causality & Design: The indole NH is non-nucleophilic and requires deprotonation by a strong base (NaH). Because the primary amines are highly nucleophilic and possess lower pKa values than the indole NH, they must be transiently masked. Di-Boc protection effectively eliminates their nucleophilicity, allowing selective deprotonation of the N1 position[1].

Step-by-Step Methodology:

  • Protection: Dissolve the starting material (1.0 mmol) in THF (10 mL). Add Boc2O (2.5 mmol, 2.5 eq) and a catalytic amount of DMAP (0.1 mmol). Reflux for 6 hours until LC-MS confirms complete conversion to the bis-Boc derivative. Isolate via standard aqueous workup.

  • Deprotonation: Dissolve the bis-Boc intermediate in anhydrous DMF (5 mL) under argon. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq). Self-Validation: The immediate evolution of H2 gas visually confirms the formation of the highly reactive indolide anion.

  • Alkylation: After 30 minutes of stirring at 0 °C, add the alkyl halide (1.1 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude residue in a 20% TFA/DCM mixture (10 mL) and stir for 2 hours at room temperature to cleave the Boc groups.

  • Final Isolation: Concentrate to remove TFA, neutralize with saturated NaHCO3, extract, and purify via chromatography to yield the N1-alkylated diamine.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three functionalization strategies based on standard medicinal chemistry optimization parameters.

Table 1: Comparative Reaction Metrics for Amine Functionalization

Functionalization StrategyTarget Site(s)Electrophile EquivalentsTemp (°C)Typical Yield (%)Selectivity / Conversion Notes
Chemoselective Amidation 5-Amine0.95065 - 75>10:1 regioselectivity observed; trace bis-amide.
Global Bis-Amidation 5-Amine & 3'-Amine2.55080 - 90Complete conversion; no mono-amide detected.
N1-Alkylation Indole NH1.1 (Alkyl Halide)0 to 2560 - 70Yield over 3 steps. Requires prior bis-Boc protection.

References

  • "Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials." National Institutes of Health (NIH). Available at:[Link][3]

  • "Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation." National Institutes of Health (NIH). Available at:[Link][2]

Sources

Application

Application Note: Handling, Storage, and Reconstitution Protocols for 2-(3-aminophenyl)-1H-indol-5-amine

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Overview & Chemical Causality 2-(3-aminophenyl)-1H-indol-5-amine is a highly electron-rich bis-aniline/aminoindole derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Overview & Chemical Causality

2-(3-aminophenyl)-1H-indol-5-amine is a highly electron-rich bis-aniline/aminoindole derivative. While its structural properties make it a valuable building block and ligand, these same properties render it exceptionally vulnerable to environmental degradation.

The Causality of Degradation: The presence of two unprotected primary amines (–NH2) donates significant electron density into the conjugated


-system of the indole core. This drastically lowers the molecule's oxidation potential. When exposed to atmospheric oxygen (O2) and ambient light, the compound readily undergoes single-electron transfer (SET). This photo-catalyzed oxidation generates reactive radical cations that rapidly polymerize into quinone-imine species or undergo oxidative dimerization[1].

Because unprotected, electron-rich aminoindoles are highly sensitive to light and air, they tend to undergo rapid decomposition[1]. A failure to mitigate these pathways will result in a dark brown, insoluble polymeric mixture, completely invalidating downstream biological or chemical assays.

Solid-State Storage Requirements

To arrest oxidative and photolytic degradation, strict storage parameters must be enforced:

  • Temperature: Store the lyophilized solid desiccated at -20°C for long-term preservation, or 2-8°C for short-term handling (less than 1 week)[2].

  • Atmosphere: The primary container must be backfilled with an inert gas (Argon or Nitrogen)[3].

  • Light Protection: The compound must be stored in amber glass vials or wrapped in aluminum foil, as UV and visible light accelerate radical formation[4].

Self-Validating Reconstitution Protocol

Standard reconstitution in ambient solvents guarantees rapid degradation because dissolved oxygen acts as an immediate oxidizing agent. Therefore, reconstitution must be performed using anhydrous, degassed solvents under Schlenk or glovebox conditions[5].

Step-by-Step Methodology: Inert Reconstitution

Phase 1: Preparation & Degassing

  • Glassware Baking: Bake all syringes, needles, and receiving vials at 120°C for a minimum of 4 hours to remove adsorbed surface moisture. Cool them under a stream of dry Nitrogen.

  • Solvent Degassing: Select anhydrous DMSO or DMF. Degas the solvent using the Freeze-Pump-Thaw method (minimum of 3 cycles) or by vigorous sparging with Argon for 30 minutes.

Phase 2: Inert Transfer 3. Atmosphere Control: Transfer the solid 2-(3-aminophenyl)-1H-indol-5-amine into a sterile, Argon-flushed septum-sealed vial inside a glovebox[3]. If a glovebox is unavailable, use a Schlenk line to apply a vacuum-argon cycle (3x) to the sealed vial. 4. Syringe Technique: Use an 18- to 21-gauge needle attached to a glass syringe. Flush the syringe 3 times with Argon before drawing the degassed solvent[6]. 5. Reconstitution: Inject the solvent into the septum-sealed vial containing the compound[5]. Swirl gently until complete dissolution is achieved. Do not vortex, as this can introduce micro-bubbles if the septum seal is compromised.

Phase 3: Aliquoting & Cryopreservation 6. Aliquoting: Divide the stock solution into single-use aliquots within amber glass vials purged with Argon. 7. Flash Freezing: Snap-freeze the aliquots in liquid nitrogen and immediately transfer them to -80°C for long-term storage.

Self-Validation Checkpoint (QC System)

A robust experimental protocol must be a self-validating system. Implement the following QC checks to ensure scientific integrity:

  • Pre-Reconstitution: Inspect the solid. It should appear off-white to pale yellow[4]. If the powder is dark brown or purple, >5% oxidative degradation has occurred; discard the batch.

  • Post-Reconstitution: The resulting solution should be clear and pale. Measure the baseline UV-Vis absorbance. The appearance of a broad absorption band >500 nm indicates quinone-imine formation.

  • Post-Thaw: Upon thawing a -80°C aliquot, verify that no precipitation or color shift has occurred before adding it to your assay.

Quantitative Data Summary

ParameterSpecification / RequirementConsequence of Deviation
Solid Storage Temp -20°C (Desiccated)Accelerated thermal auto-oxidation
Atmosphere 100% Argon or NitrogenRapid oxidative dimerization[1]
Light Exposure Zero (Amber vial / Foil)Photo-catalyzed radical formation
Solvent Compatibility Anhydrous, Degassed DMSO/DMFHydrolysis and dissolved O2 oxidation
Stock Shelf Life < 6 months at -80°CGradual loss of assay potency
Working Conc. Typically 10 - 50 mMPrecipitation at higher concentrations

Workflow Visualization

Workflow N1 Solid 2-(3-aminophenyl)- 1H-indol-5-amine N2 Visual QC Check (Reject if Dark Brown) N1->N2 N3 Transfer to Glovebox (Argon Atmosphere) N2->N3 N4 Reconstitute with Degassed DMSO N3->N4 N5 Aliquot into Amber Vials N4->N5 N6 Flash Freeze (LN2) & Store at -80°C N5->N6

Figure 1: Inert atmosphere workflow for the reconstitution and storage of 2-(3-aminophenyl)-1H-indol-5-amine.

Safety & Toxicity

Aminoindoles and anilines are biologically active and pose significant health hazards. They are classified as skin, eye, and respiratory irritants (GHS Hazard Statements: H302, H315, H319, H335).

  • PPE Requirements: Always wear nitrile gloves, wrap-around safety goggles, and a lab coat[4].

  • Engineering Controls: Weighing and reconstitution must be performed inside a certified chemical fume hood or a negative-pressure glovebox to prevent inhalation of aerosolized dust[4].

References

1.[4] ChemicalBook. 5-Aminoindole MSDS. Available at: 2.[2] GoldBio. 5-Aminoindole Product Information. Available at: 3.[3] Benchchem. Best practices for handling air and light-sensitive aniline hydrochloride compounds. Available at: 4. Sigma-Aldrich. 1-Acetyl-5-aminoindole Safety Information. Available at: 5.[6] Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: 6.[5] University of Michigan / Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Available at: 7. University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: 8.[1] ResearchGate. ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-aminophenyl)-1H-indol-5-amine

Ticket ID: IND-552-YIELD Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Yield Killers" User reports indica...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-552-YIELD Status: Open Priority: High (Blocker for SAR studies) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Killers"

User reports indicate consistent yield losses during the synthesis of 2-(3-aminophenyl)-1H-indol-5-amine . Based on the structural motif (an electron-rich, bis-amino indole), the low yields are rarely due to a single catastrophic failure but rather a cascade of three specific issues:

  • Regiochemical Fidelity: Ensuring the Fischer cyclization produces the 5-nitro isomer exclusively.

  • Chemoselectivity: Reducing two nitro groups without hydrogenating the indole C2-C3 double bond.

  • Oxidative Instability (The Primary Culprit): The final diamine product is extremely electron-rich and prone to rapid oxidative polymerization ("tarring") upon exposure to air and light.

This guide deconstructs the synthesis into three self-validating modules . Follow the troubleshooting logic below to isolate and resolve your specific bottleneck.

Module 1: The Skeleton Assembly (Fischer Cyclization)

Objective: Synthesize the precursor 2-(3-nitrophenyl)-5-nitro-1H-indole . Core Reaction: 4-nitrophenylhydrazine + 3-nitroacetophenone


 Hydrazone 

Indole.
Critical Workflow Visualization

SynthesisFlow SM1 4-Nitrophenylhydrazine Hydrazone Intermediate Hydrazone (Isolate this!) SM1->Hydrazone SM2 3-Nitroacetophenone SM2->Hydrazone EtOH, H+ Cyclization Fischer Cyclization (PPA or ZnCl2) Hydrazone->Cyclization Heat Precursor Dinitro Precursor (Stable Solid) Cyclization->Precursor -NH3

Caption: Figure 1. Stepwise assembly of the dinitro-indole scaffold. Direct "one-pot" methods often fail due to tar formation; isolation of the hydrazone is recommended for higher purity.

Troubleshooting the Cyclization
SymptomProbable CauseCorrective Action
Low Yield (<30%) "One-pot" procedure failure.Isolate the Hydrazone: Do not run condensation and cyclization together. Reflux SMs in Ethanol/AcOH first, filter the hydrazone solid, then cyclize.
Insoluble Black Tar Acid concentration too high or Temp too high.Switch Acid Source: If using Polyphosphoric Acid (PPA), limit temp to 100°C. Alternatively, use ZnCl₂ in Acetic Acid (gentler) or 4% H₂SO₄ in refluxing solvent.
Regioisomer Mix Incorrect Hydrazine substitution.Verify SM: 4-substituted hydrazines (para) typically yield 5-substituted indoles. Ensure you are not using 3-nitrophenylhydrazine, which yields a mixture of 4- and 6-isomers.

Expert Insight: The dinitro precursor is highly crystalline and stable. Do not proceed to reduction until this intermediate is >95% pure by ¹H NMR. Impurities here will poison the reduction catalyst in Module 2.

Module 2: The Critical Reduction (Nitro Amine)

Objective: Reduce two nitro groups to amines without destroying the indole ring. Challenge: The product is an O₂-scavenger . It oxidizes faster than it crystallizes.

Comparison of Reduction Methods
MethodYield PotentialRisk ProfileRecommendation
H₂ / Pd-C (10%) High (80-90%)Over-reduction: Risk of reducing the C2-C3 indole double bond if pressure/time is uncontrolled.Standard: Use if strict pressure monitoring is available. Stop immediately upon H₂ uptake cessation.
Fe / NH₄Cl (Bechamp) Medium (60-70%)Emulsion/Trapping: Product often traps in iron sludge. Hard to extract polar diamines.Avoid: Unless you have specialized filtration (Celite) and extraction protocols.
SnCl₂ / HCl High (85-95%)Chemoselective: Will NOT touch the indole double bond.Preferred for Purity: Excellent chemoselectivity.[1] Requires basic workup to remove Tin.
Hydrazine / Raney Ni Excellent (>90%) Fast & Clean: Rapid reduction, easy workup (filtration).Top Pick: Best balance of speed and yield for this specific substrate.
Protocol: The "High-Fidelity" Reduction (Raney Ni Variant)
  • Dissolve: Suspend 2-(3-nitrophenyl)-5-nitro-1H-indole in THF/Methanol (1:1).

  • Catalyst: Add Raney Nickel (approx. 20% by weight of substrate) as a slurry in water/ethanol.

  • Reagent: Add Hydrazine Hydrate (5-6 equivalents) dropwise at 50-60°C. Caution: Exothermic gas evolution (N₂).

  • Monitor: Reaction is usually complete in <1 hour. TLC will show a highly polar, fluorescent spot.

  • Filtration: Filter catalyst through Celite under an Argon blanket (Do not let the catalyst dry; it is pyrophoric).

Module 3: Isolation & Stabilization (The "Yield Rescue")

The Failure Point: Users often evaporate the solvent and see the oil turn black. This is auto-oxidation. The free base diamine is unstable.

The Solution: Isolate as the Dihydrochloride Salt .

Step-by-Step Isolation Protocol
  • Inert Atmosphere: Perform all filtrations and transfers under Nitrogen or Argon.

  • Acidification: Immediately after filtering the reduction catalyst, cool the filtrate to 0°C.

  • Salt Formation: Add 4M HCl in Dioxane or concentrated aqueous HCl dropwise until pH < 2.

  • Precipitation: The 2-(3-aminophenyl)-1H-indol-5-amine · 2HCl salt should precipitate as a stable, off-white to pale yellow solid.

  • Wash: Filter and wash with cold ether (to remove non-basic impurities).

  • Storage: Store the salt in a desiccator, protected from light.

Troubleshooting Decision Tree

Troubleshooting Start Reduction Complete (TLC confirms conversion) CheckColor Is the solution turning dark/black? Start->CheckColor Yes Yes CheckColor->Yes Oxidation occurring No No CheckColor->No Stable so far Action1 Action1 Yes->Action1 Add Ascorbic Acid (Antioxidant) & Purge with Argon SaltForm Isolate as 2HCl Salt No->SaltForm Immediate Acidification (HCl) Action1->SaltForm Proceed to Salt Formation FinalCheck If salt is hygroscopic: Recrystallize from MeOH/Et2O SaltForm->FinalCheck Check Solubility

Caption: Figure 2. Decision logic for handling the air-sensitive diamine product. Speed and acidification are the keys to preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to purify the free base? A: We strongly advise against it. The diamine is very polar and interacts strongly with silica, leading to streaking and mass loss. Furthermore, the time on the column exposes the compound to air/silica-bound oxygen, causing degradation. If you must use a column, use Alumina (Basic) or silica pre-treated with 1% Triethylamine, and elute quickly.

Q2: My product is purple/black. Is it ruined? A: Not necessarily. Indole oxidation products are intensely colored (like dyes) even at trace levels (ppm). Dissolve the crude solid in degassed methanol with a pinch of sodium dithionite (reducing agent). If the color lightens significantly, the bulk material is likely intact. Proceed to salt formation immediately.

Q3: Why did my Fischer cyclization explode/run out of the flask? A: The reaction releases Ammonia (NH₃) gas and heat. If you used PPA or concentrated acid and heated too rapidly, the gas evolution can be violent. Ramp temperature slowly (e.g., 10°C per 10 mins) to allow controlled off-gassing.

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
  • Chemoselective Reduction of Nitroindoles

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Methodology for SnCl2 reduction).
  • Handling Unstable Aminoindoles

    • BenchChem Technical Notes. (2025).[2][3] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (Highlighting the instability of aminoindoles and requirement for salt formation).

    • 4[2][3][5][6][7][8][9]

  • Catalytic Hydrogenation Risks

    • Common Organic Chemistry. (2025).[2][3] Nitro Reduction - Common Conditions. (Discussing Pd/C selectivity issues).

Sources

Optimization

Solving solubility issues of 2-(3-aminophenyl)-1H-indol-5-amine in aqueous solutions

This guide serves as a specialized technical resource for researchers working with 2-(3-aminophenyl)-1H-indol-5-amine .[1][2] It addresses the physicochemical challenges inherent to this amino-aryl-indole scaffold, speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 2-(3-aminophenyl)-1H-indol-5-amine .[1][2] It addresses the physicochemical challenges inherent to this amino-aryl-indole scaffold, specifically focusing on its poor aqueous solubility at neutral pH and its susceptibility to oxidative degradation.[1][2]

Compound: 2-(3-aminophenyl)-1H-indol-5-amine Chemical Class: Amino-aryl-indole / Bis-aniline derivative Primary Application: Kinase inhibitor intermediate, fluorescent probe precursor, DNA-binding ligand.[1][2]

Molecule Profile & Physicochemical Challenges[2][3]

To solve the solubility issue, we must first understand the "Why." This molecule presents a Solubility-Stability Paradox :

FeaturePropertyConsequence for Experimentation
Indole Core + Phenyl Ring High Lipophilicity (LogP > 3.0 est.)Poor Water Solubility: The planar aromatic system drives strong

-

stacking, causing precipitation in aqueous media.[1][2]
Bis-Aniline Motifs Weakly Basic (

)
pH-Dependent Solubility: It is uncharged (hydrophobic) at neutral pH (7.[1][2]4) but becomes cationic (soluble) at acidic pH (< 4.0).[1]
Electron-Rich System High HOMO EnergyOxidation Risk: The molecule is prone to auto-oxidation in solution, leading to brown/black discoloration (quinone-imine formation).[1][2]

Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Biological Buffers

Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS (pH 7.4) or cell culture media, it precipitates immediately. Why?

A: This is a classic "Crash-Out" event.

  • The Cause: At pH 7.4, the aniline groups are deprotonated (neutral). The molecule reverts to its hydrophobic, planar state and aggregates.

  • The Fix: You cannot rely on simple dilution for concentrations

    
    .
    
    • Switch to an acidic vehicle: If the assay tolerates it, use a buffer at pH 4.0–5.0 (e.g., Acetate or Citrate).

    • Use a Co-solvent/Surfactant System: Pre-dilute the DMSO stock into an intermediate phase containing PEG-400 or Tween-80 before adding to the bulk media.[1][2]

    • Complexation: Use 20% (w/v) HP-

      
      -Cyclodextrin (HP
      
      
      
      CD) in the aqueous phase to encapsulate the hydrophobic core.[1][2]
Issue 2: Creating High-Concentration Aqueous Stocks

Q: I need to inject this compound into mice (IV/IP) at 10 mg/kg. I cannot use 100% DMSO. How do I make a soluble aqueous formulation?

A: You must convert the "Free Base" into a water-soluble "Salt" in situ.[1][2]

  • The Protocol: The free base is insoluble. You need to protonate the amines to disrupt the crystal lattice.

  • Recommended Acid: Methanesulfonic acid (MSA) or Hydrochloric acid (HCl).[1]

    • See "Protocol A: In Situ Salt Formation" below.

Issue 3: Solution Discoloration

Q: My clear stock solution turned dark brown after 24 hours at room temperature. Is it still usable?

A: No. The color change indicates oxidative degradation (formation of diazo or quinoid species).

  • Prevention:

    • Acidify: Protonated amines are less electron-rich and more resistant to oxidation.[1][2]

    • Deoxygenate: Purge buffers with Nitrogen or Argon before use.[1][2]

    • Add Antioxidants: Include 0.1% Ascorbic Acid or Sodium Metabisulfite in the stock solution.

Experimental Protocols

Protocol A: In Situ Salt Formation (For Animal Studies)

Use this to achieve concentrations > 5 mg/mL in aqueous vehicles.

  • Weigh the required amount of 2-(3-aminophenyl)-1H-indol-5-amine.

  • Dissolve initially in a small volume of DMA (Dimethylacetamide) or DMSO (max 5% of final volume).

  • Add Acid: Add 2.1 molar equivalents of 1N HCl or Methanesulfonic Acid.

    • Why? You need 1 equivalent per amine group to ensure full protonation.[1][2]

  • Dilute: Slowly add 20% HP-

    
    -Cyclodextrin (in water) or Saline while vortexing.
    
  • Check pH: The final pH should be between 3.5 and 4.5. If it rises above 5, precipitation may occur.

Protocol B: Solubility Profiling (pH Titration)

Use this to determine the exact solubility limit for your specific assay buffer.

  • Prepare a 20 mM stock in DMSO.[1][2]

  • Prepare three buffers:

    • Buffer A: 50 mM Acetate (pH 4.0)[1]

    • Buffer B: 50 mM Phosphate (pH 6.0)

    • Buffer C: 50 mM Phosphate (pH 7.4)

  • Spike DMSO stock into each buffer to a final concentration of 100

    
     (0.5% DMSO).
    
  • Incubate for 2 hours at RT.

  • Centrifuge at 15,000 x g for 10 mins to pellet any precipitate.

  • Measure the supernatant absorbance (UV) or analyze by HPLC.

    • Expectation: High recovery in Buffer A; Low/Zero recovery in Buffer C.

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for formulating this compound based on your target concentration and application.

SolubilityStrategy cluster_legend Key Factors Start Start: Define Requirement TargetConc Target Concentration? Start->TargetConc LowConc Low (< 10 µM) (In Vitro / Cell Culture) TargetConc->LowConc HighConc High (> 1 mg/mL) (In Vivo / Stock Prep) TargetConc->HighConc DirectDilution Direct Dilution into Media LowConc->DirectDilution SaltForm Salt Formation Strategy HighConc->SaltForm PrecipCheck Precipitation Observed? DirectDilution->PrecipCheck UseDMSO Keep DMSO < 0.5% PrecipCheck->UseDMSO No AddSurfactant Add 0.1% Tween-80 or BSA carrier PrecipCheck->AddSurfactant Yes Acidify Add 2.0 eq. HCl or MSA (Target pH 3-4) SaltForm->Acidify Primary Strategy Cyclodextrin Add 20% HP-β-CD Acidify->Cyclodextrin Enhance Stability FinalForm Stable Aqueous Solution Cyclodextrin->FinalForm Factor1 pKa ~ 4.0 (Protonation is Critical)

Caption: Decision tree for formulating 2-(3-aminophenyl)-1H-indol-5-amine. Green paths indicate successful solubilization; Blue paths indicate chemical modification steps.[1]

Summary Data Tables

Table 1: Estimated Solubility Profile
Solvent / MediumSolubility EstimateComments
DMSO > 50 mMExcellent solvent.[1][2] Use for primary stocks.[1][2]
Ethanol ~ 10-20 mMGood, but evaporates.[1][2]
Water (pH 7.0) < 10

Insoluble. Do not use neutral water.[1][2]
0.1 N HCl (pH 1.0) > 10 mMSoluble as the bis-hydrochloride salt.[1][2]
PBS (pH 7.4) < 5

Salts will precipitate upon addition to PBS.[1]
Table 2: Chemical Stability Risks
Stress ConditionRisk LevelMitigation
Light Exposure HighStore solids and solutions in amber vials.[1][2]
Oxygen (Air) HighPurge solutions with

; minimize headspace.[1][2]
Basic pH (>8) MediumAvoid basic extraction; keep acidic.[1][2]
Freeze/Thaw LowAliquot stocks to avoid repeated cycles.

References

  • Vertex AI Search. (2026).[1][2] Solubility and properties of amino-aryl-indoles and anilines. [Search Result 1.1, 1.10].

  • PubChem. (2025).[1][2][3] Compound Summary: 5-Aminoindole (CID 78867).[1][2][3] National Library of Medicine. [Link]1]

  • Li, P., et al. (2016). Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. Physical Review Letters. [Link]1]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement (Apisolex/Cyclodextrins). [Link]1]

  • NIST Chemistry WebBook. (2024).[1][2] 1H-Indole, 2-phenyl- Properties. [Link]1][2]

Sources

Troubleshooting

Preventing oxidation and degradation of 2-(3-aminophenyl)-1H-indol-5-amine

Welcome to the technical support center for 2-(3-aminophenyl)-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-aminophenyl)-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and analysis of this compound. Given its chemical structure, featuring both an indole nucleus and two aromatic amine moieties, this molecule is particularly susceptible to oxidative degradation. This guide will equip you with the knowledge to mitigate these challenges and ensure the integrity of your experiments.

I. Compound Stability & Degradation: FAQs

This section addresses common questions regarding the stability of 2-(3-aminophenyl)-1H-indol-5-amine and the mechanisms of its degradation.

Q1: My solid 2-(3-aminophenyl)-1H-indol-5-amine has developed a pink/brownish color upon storage. What is causing this?

A color change in your material is a primary indicator of degradation. Aromatic amines, especially diamines, are highly sensitive to air and light.[1] The coloration is likely due to the formation of oxidized and polymerized species. The two primary amine groups and the electron-rich indole ring are all susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities.

Q2: What are the primary degradation pathways for this molecule?

The degradation of 2-(3-aminophenyl)-1H-indol-5-amine is primarily driven by oxidation. There are several potential sites on the molecule prone to oxidation:

  • Aromatic Amine Groups: The primary amine groups on both the phenyl and indole rings are readily oxidized. This can lead to the formation of nitroso, nitro, and ultimately, polymeric azo compounds, which are often highly colored.

  • Indole Ring: The indole nucleus itself can be oxidized, potentially leading to the formation of oxindoles, dihydroxyindoles, or ring-opened products like N-formylanthranilate derivatives.[2] The formation of indigo-like blue compounds is also possible through the dimerization of oxidized indole units.[2]

Q3: How do experimental conditions like pH and solvent choice affect the stability of 2-(3-aminophenyl)-1H-indol-5-amine in solution?

Solutions of this compound are generally more prone to degradation than the solid material. Key factors to consider are:

  • pH: Extreme pH values should be avoided. In acidic conditions, the amine groups will be protonated, which can offer some protection against oxidation. However, strong acids may promote other degradation pathways. In basic conditions, the free amines are more nucleophilic and thus more susceptible to oxidation.

  • Solvents: Protic solvents that can participate in hydrogen bonding may influence the reactivity of the amine groups. It is crucial to use high-purity, degassed solvents to minimize exposure to dissolved oxygen and other reactive impurities.[1]

  • Dissolved Oxygen: The presence of dissolved oxygen in solvents is a major contributor to the oxidation of aromatic amines.

Q4: Are there any recommended antioxidants to improve the stability of this compound in solution?

Yes, the use of antioxidants can be beneficial, particularly for long-term storage of stock solutions. While specific data for this compound is not available, antioxidants commonly used for aromatic amines can be considered. These include:

  • Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).

  • Aromatic Amines: Some less reactive aromatic amines can act as sacrificial antioxidants.[3]

  • Hydroxylamines: For instance, N,N-diethylhydroxylamine has been used to reduce coloration in aromatic diamines.[4]

It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with your downstream applications.

II. Troubleshooting Guide

This section provides a problem-solution format for common issues encountered during the handling and use of 2-(3-aminophenyl)-1H-indol-5-amine.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological assay results. Degradation of the compound in stock solutions or assay media.- Prepare fresh stock solutions for each experiment. - Store stock solutions in small, single-use aliquots at -80°C under an inert atmosphere. - Minimize the time the compound is in aqueous assay buffers before use.
Appearance of new, unexpected peaks in HPLC analysis over time. Oxidative degradation of the compound.- Analyze samples immediately after preparation. - Use an autosampler with temperature control set to a low temperature (e.g., 4°C). - Ensure mobile phases are freshly prepared and sparged with helium to remove dissolved gases.
Solid material is difficult to dissolve. Formation of insoluble, polymerized degradation products.- Attempt to purify a small portion of the material via column chromatography to remove impurities. - If purification is not feasible, it is recommended to use a fresh, high-purity batch of the compound.
Reaction yields are low when using this compound as a starting material. The presence of impurities in the starting material is interfering with the reaction.- Purify the compound immediately before use using an appropriate method (see Section IV). - Confirm the purity of the material by HPLC and/or LC-MS before starting the reaction.

III. Protocols for Handling, Storage, and Analysis

This section provides detailed, step-by-step protocols for best practices in handling, storing, and analyzing 2-(3-aminophenyl)-1H-indol-5-amine.

Protocol 1: Safe Handling and Storage

Given the air and light sensitivity of this compound, adherence to proper handling and storage procedures is critical to maintain its integrity.

Materials:

  • Inert atmosphere glove box or Schlenk line

  • Nitrogen or argon gas (high purity)

  • Amber glass vials with Teflon-lined caps

  • Spatulas and other handling tools

  • -20°C and -80°C freezers

Procedure:

  • Solid Compound Handling:

    • Whenever possible, handle the solid material inside a glove box under an inert atmosphere of nitrogen or argon.

    • If a glove box is not available, use a Schlenk line to handle the compound under a positive pressure of inert gas.

    • Minimize exposure to ambient air and light.

  • Short-Term Storage (Solid):

    • For daily use, store the compound in a tightly sealed amber vial in a desiccator at room temperature or refrigerated at 2-8°C.

  • Long-Term Storage (Solid):

    • For long-term storage, place the compound in a tightly sealed amber vial, purge with inert gas, and store at -20°C or -80°C.

  • Stock Solution Preparation:

    • Use high-purity, anhydrous, and degassed solvents (e.g., DMSO, DMF).

    • Prepare a concentrated stock solution inside a glove box or under a stream of inert gas.

    • Dispense the stock solution into single-use aliquots in amber vials.

  • Stock Solution Storage:

    • Store the aliquoted stock solutions at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Purification by Column Chromatography

If your compound shows signs of degradation or if you need to ensure high purity for a sensitive application, column chromatography can be an effective purification method.

Materials:

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Eluent solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Determine an appropriate solvent system using TLC. A good starting point for this compound might be a gradient of ethyl acetate in hexane or methanol in dichloromethane. The goal is to find a system where the desired compound has an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the mobile phase.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the purified compound under high vacuum.

Protocol 3: Purity Analysis by HPLC-UV

High-performance liquid chromatography with UV detection is a standard method for assessing the purity of 2-(3-aminophenyl)-1H-indol-5-amine.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%), and increase to a high percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at multiple wavelengths, including around 254 nm and 280 nm, to detect the compound and potential impurities.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity can be estimated by the area percentage of the main peak.

Protocol 4: Characterization of Degradation Products by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying and characterizing the degradation products of 2-(3-aminophenyl)-1H-indol-5-amine.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)

  • C18 UPLC/HPLC column

  • Mass spectrometry grade solvents

Procedure:

  • Sample Preparation:

    • Prepare a solution of the "aged" or discolored compound. It may be beneficial to artificially degrade a sample by exposing it to air and light to generate a higher concentration of degradation products for analysis.

  • LC-MS/MS Conditions (Example):

    • Use similar LC conditions as in Protocol 3, but with a UPLC system for better resolution if available.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is a good starting point.

    • MS Scan Mode:

      • Perform a full scan (e.g., m/z 100-1000) to identify the molecular ions of the parent compound and any potential degradation products.

      • Perform product ion scans on the major peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • The expected m/z for the protonated parent molecule [M+H]+ is approximately 225.12.

    • Look for masses corresponding to potential oxidation products, such as the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

    • Analyze the fragmentation patterns to help identify the location of the modification.

IV. Visual Guides

Workflow for Handling and Storage

G cluster_handling Handling cluster_storage Storage receive Receive Compound handle_inert Handle in Glove Box or Schlenk Line receive->handle_inert weigh Weigh for Use handle_inert->weigh short_term Short-Term Storage (Amber Vial, Desiccator, 2-8°C) handle_inert->short_term long_term Long-Term Storage (Amber Vial, Inert Gas, -20°C to -80°C) handle_inert->long_term stock_solution Stock Solution (Degassed Solvent, Aliquots, -80°C) weigh->stock_solution

Caption: Recommended workflow for handling and storing 2-(3-aminophenyl)-1H-indol-5-amine.

Potential Degradation Pathways

G cluster_oxidation Oxidation parent 2-(3-aminophenyl)-1H-indol-5-amine amine_ox Aromatic Amine Oxidation (Nitroso, Nitro, Azo Compounds) parent->amine_ox O2, Light indole_ox Indole Ring Oxidation (Oxindole, Dihydroxyindole) parent->indole_ox O2, Light polymer Polymerization amine_ox->polymer indole_ox->polymer

Caption: Simplified overview of potential oxidative degradation pathways.

V. References

  • Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]

  • Google Patents. US5874619A - Reducing the coloration of aromatic diamines. Available from:

  • Google Patents. US20060217549A1 - Diamine purification method. Available from:

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • National Center for Biotechnology Information. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available from: [Link]

  • Frontiers in Microbiology. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]

  • MDPI. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Available from: [Link]

  • Chinese Chemical Society. Simultaneous determination of indole metabolites of tryptophan in rat feces by chemical labeling assisted liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines. Available from:

  • National Center for Biotechnology Information. Protective activity of aromatic amines and imines against oxidative nerve cell death. Available from: [Link]

Sources

Optimization

Optimizing temperature and pH for 2-(3-aminophenyl)-1H-indol-5-amine reactions

The following guide serves as a specialized Technical Support Center for researchers working with 2-(3-aminophenyl)-1H-indol-5-amine . This response is structured to provide actionable, high-level troubleshooting and opt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(3-aminophenyl)-1H-indol-5-amine . This response is structured to provide actionable, high-level troubleshooting and optimization strategies, treating the molecule not just as a reagent but as a dynamic system with specific stability and reactivity profiles.

Status: Active | Tier: Advanced Research Support

Molecule Profile & "Personality"

Before optimizing, you must understand the "personality" of this molecule.[1] It is not a standard aniline; it is a bis-amino 2-arylindole .

  • Dual Reactivity: It possesses two primary amine sites with distinct electronic environments:

    • Site A (Indole-5-NH₂): Highly electron-rich due to conjugation with the indole nitrogen. This site is more nucleophilic but significantly more prone to oxidation.

    • Site B (Phenyl-3-NH₂): A standard aniline moiety. Less nucleophilic than Site A, but more stable.[1][2]

  • The "Indole Trap": The indole core is acid-sensitive (dimerization risk) and light/oxygen sensitive (quinone imine formation).

Solubility & Stability Optimization (The Foundation)

Most experimental failures with this scaffold stem from incorrect pH handling during dissolution or workup.

The Stability Matrix
ParameterCritical RangeTechnical Insight
Optimal pH (Stability) pH 6.5 – 8.0 Neutral to slightly basic. Prevents acid-catalyzed polymerization of the indole and protonation of the amines.
Optimal pH (Reactivity) pH 8.5 – 9.5 Ensures both amines are in the free-base form (

) for nucleophilic attack.
Danger Zone (Acidic) pH < 4.0 Risk: Protonation of amines (

) kills reactivity. Strong acid triggers indole dimerization (red/brown tar).
Danger Zone (Basic) pH > 11.0 Risk: Rapid oxidation to quinoidal species, especially in the presence of air.[1][2]
Temperature Limit < 60°C Above 60°C, oxidative degradation accelerates exponentially in air.[1][2] Use inert atmosphere (Ar/N₂) strictly.
Solvent Recommendations
  • Preferred: DMSO, DMF, DMAc (High solubility, stabilizes the dipole).[1][2]

  • Acceptable: Methanol, Ethanol (Good for reduction steps, avoid for high-temp acylations due to ester side-reactions).[2]

  • Avoid: Water (Insoluble), Chlorinated solvents (unless buffered; traces of HCl can trigger decomposition).[2]

Reaction Optimization: Selective Functionalization

A common request is: "How do I react just one amine?"

Scenario A: Amide Coupling / Acylation

Goal: Mono-acylation of the most reactive amine.

  • Dominant Site: The 5-aminoindole nitrogen is typically more nucleophilic due to the electron-donating effect of the indole ring system.

  • Protocol Adjustment:

    • Temperature: Lower to 0°C – 10°C .

    • Stoichiometry: Use exactly 0.95 equivalents of the electrophile to avoid over-reaction.

    • Base: Use a mild base like Pyridine or

      
       rather than TEA/DIPEA to avoid basicity spikes that promote oxidation.
      
Scenario B: Reductive Amination

Goal: Alkylation without over-alkylation.

  • pH Control: Maintain pH 5.0 – 6.0 using Acetic Acid/NaOAc buffer.

  • Why? This pH is sufficient to protonate the imine intermediate (activating it) without fully protonating the starting amine precursors.

  • Reducing Agent: Use

    
     (Sodium triacetoxyborohydride) instead of 
    
    
    
    for better selectivity.

Visualizing the Reactivity Landscape

The following diagram maps the chemical logic you should follow when designing your experiment.

ReactivityLogic Start Start: 2-(3-aminophenyl)-1H-indol-5-amine Check_pH Check pH Environment Start->Check_pH Acidic Acidic (pH < 4) Check_pH->Acidic Add Acid Neutral Neutral (pH 6-8) Check_pH->Neutral Buffer Basic Basic (pH > 10) Check_pH->Basic Strong Base Result_Acid Result: Amines Protonated (No Reaction) Risk: Polymerization Acidic->Result_Acid Result_Neutral Result: Stable Selective Reaction Possible Neutral->Result_Neutral Result_Basic Result: High Nucleophilicity Risk: Rapid Oxidation Basic->Result_Basic Selectivity Selectivity Check Result_Neutral->Selectivity Site_5 5-NH2 (Indole) Most Nucleophilic Selectivity->Site_5 Low Temp (0°C) Limiting Reagent Site_3 3-NH2 (Phenyl) Less Nucleophilic Selectivity->Site_3 High Temp (>50°C) Excess Reagent

Caption: Decision logic for pH and temperature selection to control reactivity and stability.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown within minutes. What happened?

Diagnosis: Oxidative degradation (Quinone Imine formation). Cause:

  • High pH (>10) in the presence of air.

  • Use of transition metals (Cu, Pd) without rigorous degassing.[2] Solution:

  • Immediate: Add a reducing agent (e.g., Sodium Ascorbate or

    
    ) to the workup to reverse minor oxidation.[2]
    
  • Prevention: Degas all solvents with Argon for 20 mins before adding the amine. Run the reaction in the dark if possible.

Q2: I am getting low yields in amide coupling; the starting material remains.

Diagnosis: Protonation of the nucleophile. Cause: The reaction medium is too acidic. If you are using an acid chloride, the HCl byproduct is protonating your unreacted amine, shutting down the reaction.[1][2] Solution:

  • Add a "proton sponge" or auxiliary base (e.g., 2.5 eq. of DIPEA or solid

    
    ) to neutralize the acid generated in situ.[2]
    
Q3: How do I purify this? It streaks on silica.

Diagnosis: Interaction with acidic silanols. Cause: The basic amines interact strongly with the acidic silica gel, causing tailing and material loss.[1] Solution:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use DCM/MeOH + 1%

    
     (Ammonium Hydroxide). The ammonia competes for the acidic sites on the silica.
    

Standardized Protocol: Controlled Acylation

Use this protocol to validate the quality of your starting material.

Objective: Acetylation of the 5-amino group (kinetic product).

  • Preparation: Dissolve 2-(3-aminophenyl)-1H-indol-5-amine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Degassing: Sparge with

    
     for 15 minutes.
    
  • Base Addition: Add Pyridine (1.2 eq). Cool to 0°C .[3][4]

  • Reagent Addition: Add Acetic Anhydride (0.95 eq) dropwise over 10 minutes. Note: Slight deficit prevents di-acetylation.

  • Monitoring: Stir at 0°C for 60 mins. Monitor by TLC (DCM:MeOH 95:5).

  • Quench: Pour into ice-cold water. The product should precipitate.[4]

  • Filtration: Collect solid, wash with water (removes DMF/Pyridine), and dry under vacuum.[1][2]

References

  • Synthesis & Reactivity of Aminoindoles

    • Topic: General reactivity of 5-aminoindoles and N-arylation strategies.

    • Source:Molecules2021 , 26(16), 5079.[1][2] "Recent Progress Concerning the N-Arylation of Indoles."

    • URL:[Link][2][5]

  • Indole Stability & Oxidation

    • Topic: Oxidative susceptibility of electron-rich indoles and stabilization strategies.

    • Source:Journal of Organic Chemistry2012 , 77(10), 4828-4837.[1][2] "2-Arylindoles: A Privileged Molecular Scaffold."

    • URL:[Link]

  • pKa & Physical Properties

    • Topic: pKa values of aniline and indole derivatives (Comparative d
    • Source:Organic Chemistry Data, "pKa Data Compiled by R. Williams."[1][2]

    • URL:[Link]

Sources

Troubleshooting

Troubleshooting cyclization failures in 2-(3-aminophenyl)-1H-indol-5-amine preparation

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cyclization Failures: 2-(3-aminophenyl)-1H-indol-5-amine Synthesis Executive Summary The synthesis of 2-(3-aminophenyl)-1H-indol-5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Cyclization Failures: 2-(3-aminophenyl)-1H-indol-5-amine Synthesis

Executive Summary

The synthesis of 2-(3-aminophenyl)-1H-indol-5-amine is deceptively complex. While it appears to be a standard indole construction, the presence of two amino groups creates a "perfect storm" for cyclization failure. Free amines poison acid catalysts, and electron-rich aromatics are prone to oxidative polymerization ("tarring").

The Critical Pivot: If you are attempting to cyclize the diamine or amino-hydrazone directly, stop . The failure rate for this approach approaches 100% due to catalyst deactivation and competing side reactions.

The industry-standard robust route is the "Dinitro Strategy" :

  • Precursors: 4-nitrophenylhydrazine + 3-nitroacetophenone.

  • Cyclization: Formation of 2-(3-nitrophenyl)-5-nitro-1H-indole.

  • Reduction: Global reduction to the diamine.

This guide troubleshoots the specific failure modes of this pathway and offers the Larock synthesis as a high-precision alternative.

Module 1: The Fischer Indole Pathway (The Dinitro Strategy)

Phase 1: Hydrazone Formation & Cyclization

The Problem: You are reacting 4-nitrophenylhydrazine with 3-nitroacetophenone, but the reaction yields a black tar or unreacted hydrazone.

Root Cause Analysis:

  • Electronic Deactivation: Nitro groups are strong Electron Withdrawing Groups (EWGs). They destabilize the cationic intermediate required for the [3,3]-sigmatropic rearrangement (the rate-determining step).

  • Acid Mismatch: Weak acids (Acetic acid) cannot overcome the EWG deactivation. Strong acids (H₂SO₄) at high temps cause charring.

The Solution: Polyphosphoric Acid (PPA) Melt PPA acts as both solvent and catalyst, providing the "anhydrous proton pool" necessary to force the rearrangement without oxidative destruction.

Protocol: Optimized PPA Cyclization

  • Reagents: 4-nitrophenylhydrazine (1.0 eq), 3-nitroacetophenone (1.0 eq).

  • Catalyst: Polyphosphoric Acid (PPA) – 10g per 1g of reactant.

StepActionTechnical Rationale
1 Hydrazone Formation Reflux hydrazine + ketone in Ethanol (cat. AcOH) for 2h. Cool, filter the solid hydrazone. Do not cyclize in situ. Isolate the hydrazone to remove water.
2 The PPA Melt Heat PPA to 90°C (viscosity drops). Add solid hydrazone in portions.
3 The Critical Ramp Ramp temp to 110-120°C . Hold for 2-4 hours. Monitor: Evolution of NH₃ gas indicates success.
4 Quench Pour hot mixture onto crushed ice/water . Stir vigorously. The indole precipitates as a yellow/brown solid.
5 Purification Recrystallize the dinitro-indole from DMF/Ethanol or Acetic Acid.

Troubleshooting the PPA Step:

  • Issue: "My product is a sticky gum, not a solid."

    • Fix: The PPA was not fully quenched. Neutralize the ice slurry with NaOH to pH 7-8. Residual acid keeps the indole protonated and soluble.

  • Issue: "No reaction; hydrazone recovered."

    • Fix: Temperature too low. EWG-substituted hydrazones have a high energy barrier. Increase to 130°C, but monitor strictly for tarring.

Module 2: Diagnostic Logic Tree

Use this flowchart to identify where your specific experiment is failing.

Troubleshooting Start Start: Cyclization Failure CheckPrecursors Are you using free amines (Amino-hydrazine)? Start->CheckPrecursors Stop STOP. Free amines poison the catalyst. Switch to Nitro precursors. CheckPrecursors->Stop Yes CheckAcid Which Acid Catalyst? CheckPrecursors->CheckAcid No (Using Nitro) Acetic Acetic Acid / ZnCl2 CheckAcid->Acetic Sulfuric H2SO4 / Reflux CheckAcid->Sulfuric PPA Polyphosphoric Acid (PPA) CheckAcid->PPA ResultAcetic Failure: Acid too weak for Nitro-deactivated ring. Acetic->ResultAcetic ResultSulfuric Failure: Oxidative Tarring (Black sludge). Sulfuric->ResultSulfuric ResultPPA Success Path: Requires 110-120°C. PPA->ResultPPA

Caption: Decision matrix for diagnosing Fischer Indole failure modes based on precursor electronics and catalyst strength.

Module 3: The Reduction (Handling the Air-Sensitive Product)

Once you have 2-(3-nitrophenyl)-5-nitro-1H-indole , you must reduce it. Warning: The final product, 2-(3-aminophenyl)-1H-indol-5-amine , is highly electron-rich and prone to oxidation (turning purple/black in air).

Recommended Protocol: Catalytic Hydrogenation

  • Solvent: MeOH or EtOH (degassed).

  • Catalyst: 10% Pd/C (0.1 eq).

  • Conditions: H₂ balloon (1 atm), RT, 4-12h.

  • Workup (Critical):

    • Filter through Celite under an Argon blanket (or minimize air exposure).

    • Evaporate solvent immediately.

    • Storage: Store as the HCl salt (add HCl/Ether) to stabilize the amine against oxidation.

Module 4: The "Nuclear Option" (Larock Synthesis)

If the Fischer route fails persistently (e.g., due to steric issues or specific substituent effects), switch to the Larock Indole Synthesis . This uses Palladium catalysis and avoids the harsh acid conditions entirely.

Mechanism: Pd-catalyzed heteroannulation of an o-iodoaniline with an internal alkyne.

Retrosynthesis for your Target:

  • Partner A: 4-amino-2-iodoaniline (protected as N-Boc or N-Acetyl).

  • Partner B: 3-aminophenylacetylene (protected).

Larock Protocol:

  • Reagents: N-Boc-4-amino-2-iodoaniline + 1-ethynyl-3-nitrobenzene.

  • Catalyst: Pd(OAc)₂ (5 mol%), Ligand (PPh₃), Base (K₂CO₃).

  • Solvent: DMF, 100°C.

  • Outcome: This yields the indole core with high regioselectivity.[1][2] You then deprotect/reduce to get the final diamine.

FAQ: Specific User Scenarios

Q: I see the hydrazone disappear on TLC, but the baseline becomes a streak. What is happening? A: This is "tarring." The indole product is forming but is immediately polymerizing due to the high temperature and acidic environment.

  • Fix: Lower the concentration. High dilution prevents intermolecular polymerization. Switch to PPA if using H₂SO₄.

Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for Fischer cyclization of electron-deficient hydrazones.

  • Settings: PPA/Toluene mix, 140°C, 10-20 mins. The rapid heating/cooling cycle minimizes decomposition.

Q: How do I characterize the final diamine without it decomposing? A:

  • NMR: Use DMSO-d6 with 0.1% v/v Tryptamine (as antioxidant) or ensure the solvent is thoroughly degassed.

  • MS: Direct infusion ESI usually works well.

  • Appearance: If it turns purple, it is oxidizing to the imino-quinone form. Re-reduce with Na₂S₂O₄ (Sodium Dithionite) wash if needed.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[3] (The definitive text on mechanism and failure modes).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Gribble, G. W. (2000).[2] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

Sources

Optimization

Technical Support Center: Troubleshooting Couplings with 2-(3-aminophenyl)-1H-indol-5-amine

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who utilize complex diamines in their synthetic pipel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who utilize complex diamines in their synthetic pipelines. The molecule 2-(3-aminophenyl)-1H-indol-5-amine is a highly versatile coupler, but its polyfunctional nature presents significant chemoselectivity challenges.

This guide provides field-proven methodologies, causal explanations for common side reactions, and self-validating protocols to ensure your coupling reactions succeed on the first attempt.

Molecular Profiling: Understanding the Causality of Side Reactions

To control a reaction, you must first understand the electronic landscape of your substrate. 2-(3-aminophenyl)-1H-indol-5-amine possesses four distinct reactive nodes, each with a unique nucleophilic or electrophilic profile:

  • 5-Amino Group (Indole Core): This primary amine is highly electron-rich due to the electron-donating nature of the indole ring. It is the most nucleophilic site and the primary target for mild amidation.

  • 3'-Amino Group (Phenyl Ring): A moderately nucleophilic primary amine. It is less reactive than the 5-amino group but will readily participate in over-acylation if stoichiometry is not strictly controlled.

  • Indole N1-H: A secondary amine that is weakly nucleophilic and slightly acidic. Under harsh basic conditions or with highly reactive electrophiles, it undergoes undesired N-acylation or N-alkylation.

  • Indole C3 Position: The pyrrole-like portion of the indole core is highly susceptible to electrophilic aromatic substitution (SEAr) 12. During azo coupling or halogenation, this carbon acts as a soft nucleophile, competing with the nitrogen centers.

ReactivityMap Core 2-(3-aminophenyl)-1H-indol-5-amine N5 5-Amino Group (Primary, Highly Nucleophilic) Core->N5 Target: Mild Amidation / Buchwald N3 3'-Amino Group (Primary, Moderately Nucleophilic) Core->N3 Target: Secondary Coupling N1 Indole N1-H (Secondary, Weakly Nucleophilic) Core->N1 Side Reaction: Over-acylation C3 Indole C3 (Highly Electrophilic Site) Core->C3 Side Reaction: Azo C-coupling / Oxidation

Reactivity map highlighting nucleophilic and electrophilic sites of the indole diamine coupler.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to synthesize a mono-amide at the 5-amino position, but I keep observing di-acylated and N1-acylated byproducts. How do I improve regioselectivity?

The Causality: Over-acylation occurs when the electrophile is too reactive or the coupling catalyst is too aggressive. Reagents like DMAP act as powerful acyl transfer agents, generating highly electrophilic acylpyridinium intermediates that easily overcome the low nucleophilicity of the 3'-amine and the indole N1-H 3. The Solution: Discard DMAP and acid chlorides. Instead, use mild coupling agents such as HATU/DIPEA or EDC/HOBt. These reagents form moderately reactive active esters that selectively react with the most nucleophilic site (the 5-amino group) at 0°C. Ensure strict 1.0 equivalent stoichiometry of the carboxylic acid.

Q2: When using this diamine as a coupler in azo dye synthesis, my LC-MS shows a complex mixture rather than the desired C3-azo product. What is going wrong?

The Causality: When reacting an electron-rich indole diamine with a diazonium salt, two competing pathways exist: C-coupling at the indole C3 position 2 and N-coupling at the primary amines. N-coupling forms a highly unstable triazene byproduct 45. If your reaction pH is neutral or basic, the primary amines are unprotonated and outcompete the C3 carbon for the diazonium ion. The Solution: Control the pH strictly between 4.0 and 5.0. In this mildly acidic environment, the primary amines (pKa ~4.5) are predominantly protonated (-NH3+), masking their lone pairs and preventing triazene formation. Meanwhile, the C3 carbon remains active for the desired electrophilic aromatic substitution 4.

Workflow Start Select Coupling Type Amide Amide Bond Formation Start->Amide Azo Azo Dye Coupling Start->Azo Amide_Cond Use HATU/DIPEA or EDC/HOBt Avoid DMAP Amide->Amide_Cond Azo_Cond Control pH to 4-5 Slow Diazonium Addition Azo->Azo_Cond Amide_Risk Risk: N1-Acylation Amide_Cond->Amide_Risk If excess reagents/DMAP used Amide_Success Regioselective 5-Amide Amide_Cond->Amide_Success Strict 1.0 eq, 0°C Azo_Risk Risk: Triazene (N-Coupling) Azo_Cond->Azo_Risk If pH > 5 Azo_Success Regioselective C3-Azo Dye Azo_Cond->Azo_Success pH 4-5 maintained

Workflow for selecting coupling conditions to minimize side reactions like N-acylation and triazenes.

Quantitative Data & Troubleshooting Matrices

Table 1: Nucleophilicity & Reactivity Matrix
Reactive SiteRelative NucleophilicityPrimary Risk / Side ReactionMitigation Strategy
5-Amino Group High (Primary Target)Oxidation in airDegas solvents; use Argon atmosphere.
3'-Amino Group ModerateDi-acylationLimit electrophile to 1.0 eq; lower temp to 0°C.
Indole N1-H LowN-Acylation / N-AlkylationAvoid DMAP/strong bases; use Boc protection if needed.
Indole C3 High (for SEAr)Unwanted Azo C-CouplingMask with steric hindrance or control pH.
Table 2: Troubleshooting Common Side Products
Observation (LC-MS/NMR)Root CauseCorrective Action
M + 2(Acyl) Mass Peak Over-acylation at 3'-amine.Switch to EDC/HOBt; reduce reaction temperature.
N1-Acylation (NMR shift) Use of DMAP or excess strong base.Remove DMAP; use DIPEA (sterically hindered base).
Triazene Formation Azo coupling performed at pH > 5.Acidify reaction mixture to pH 4-5 with dilute HCl/NaOAc.
Black/Brown Tar Formation Oxidative degradation of the diamine.Sparge solvents with N2; add catalytic ascorbic acid.

Standardized Experimental Protocols

Protocol A: Regioselective Mono-Amidation (HATU-Mediated)

This protocol is a self-validating system: the use of a sterically hindered base and a mild active ester inherently prevents N1-acylation.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.05 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to generate the active OAt ester.

  • Coupling: Cool the mixture to 0°C. Slowly add 2-(3-aminophenyl)-1H-indol-5-amine (1.0 eq) dropwise as a solution in DMF.

  • Monitoring: Stir at 0°C for 2 hours. The low temperature kinetically favors the more nucleophilic 5-amino group, minimizing 3'-amine reactivity.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and precipitate the mono-amide product.

Protocol B: pH-Controlled Azo C-Coupling (Minimizing Triazene)

This methodology leverages pH to thermodynamically direct the electrophile to the C3 carbon.

  • Diazotization: Prepare the diazonium salt of your chosen aniline in a separate flask using NaNO₂ and excess HCl at 0–5°C.

  • Coupler Preparation: Dissolve 2-(3-aminophenyl)-1H-indol-5-amine in a sodium acetate/acetic acid buffer solution adjusted precisely to pH 4.5 .

  • Addition: Add the cold diazonium salt solution dropwise to the coupler solution, maintaining the temperature below 5°C.

  • Validation: The mildly acidic pH ensures the primary amines remain protonated, suppressing N-coupling (triazene) 45, while the diazonium ion selectively attacks the highly nucleophilic C3 position of the indole 1.

  • Isolation: Stir for 1 hour, then filter the precipitated C3-azo dye and wash with cold water.

References

  • Selective Triazenation Reaction (STaR) of Secondary Amines for Tagging Monomethyl Lysine Post-Translational Modifications - The Raj Group / Emory Chemistry. [Link]

  • Catalytic C3 Aza-Alkylation of Indoles - AIR Unimi.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.[Link]

Sources

Troubleshooting

Scale-up challenges for industrial production of 2-(3-aminophenyl)-1H-indol-5-amine

The following guide serves as a specialized Technical Support Center for the industrial scale-up of 2-(3-aminophenyl)-1H-indol-5-amine . This document is designed for process chemists and engineers encountering specific...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the industrial scale-up of 2-(3-aminophenyl)-1H-indol-5-amine . This document is designed for process chemists and engineers encountering specific bottlenecks during the transition from bench to pilot/manufacturing scale.

Status: Operational | Role: Senior Application Scientist | Context: High-Value Intermediate Scale-Up

Process Overview & Logic

The industrial synthesis of 2-(3-aminophenyl)-1H-indol-5-amine typically relies on the Fischer Indole Synthesis to construct the core, followed by a Double Nitro Reduction . This route is chosen for its scalability compared to palladium-catalyzed couplings, which suffer from residual metal removal issues at scale.

The Validated Pathway
  • Condensation: 4-Nitrophenylhydrazine + 3-Nitroacetophenone

    
     Hydrazone.
    
  • Cyclization: Hydrazone

    
     5-Nitro-2-(3-nitrophenyl)-1H-indole (The "Dinitro" Intermediate).
    
  • Reduction: Dinitro Intermediate

    
    2-(3-aminophenyl)-1H-indol-5-amine .
    

SynthesisWorkflow Start Raw Materials: 4-Nitrophenylhydrazine 3-Nitroacetophenone Hydrazone Intermediate 1: Hydrazone Species Start->Hydrazone Condensation (EtOH/AcOH) Cyclization Critical Step 1: Fischer Cyclization (Acid Catalyst) Hydrazone->Cyclization Heat + Acid Dinitro Intermediate 2: 5-Nitro-2-(3-nitrophenyl)indole (Insoluble Solid) Cyclization->Dinitro -NH3 Reduction Critical Step 2: Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Dinitro->Reduction Exothermic! Product Final Product: 2-(3-aminophenyl)-1H-indol-5-amine Reduction->Product Workup under N2

Caption: Industrial workflow highlighting critical control points (Red) where scale-up failures most frequently occur.

Troubleshooting Guide: Synthesis & Scale-Up

Module A: The Fischer Cyclization (Formation of the Indole Core)

Context: This step forms the 5-nitro-2-(3-nitrophenyl)indole precursor.

Q1: We are seeing high levels of uncyclized hydrazone in the reactor after the standard reaction time. Increasing temperature only increases tar formation. What is happening? Diagnosis: This is a classic "Acid Strength vs. Temperature" mismatch. The Fischer cyclization requires a specific protonation threshold to trigger the [3,3]-sigmatropic rearrangement. Corrective Protocol:

  • Check Acid Catalyst: If using weak acids (e.g., Acetic Acid) at reflux, the protonation is insufficient for electron-deficient hydrazones (nitro groups are strong electron-withdrawing groups, deactivating the system).

  • Switch Catalyst: Transition to Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) in acetic acid. These Lewis/Brønsted acids lower the activation energy.

  • The "Dosing" Technique: Do not dump all reagents at once. Pre-form the hydrazone at low temperature (

    
    ), then dose this solution into pre-heated acid (
    
    
    
    ). This prevents the accumulation of unreacted hydrazone and minimizes polymerization (tar).

Q2: The "Dinitro" intermediate is extremely insoluble. How do we purify it without using massive volumes of solvent? Diagnosis: Nitro-substituted indoles are notoriously insoluble in alcohols and non-polar solvents. This is actually an advantage. Corrective Protocol:

  • Slurry Wash: Do not attempt recrystallization. Instead, perform a high-shear slurry wash using hot Ethanol or Isopropanol .

  • Impurity Rejection: The unreacted hydrazine and ketone starting materials are soluble in hot alcohol; the dinitro product is not.

  • Filtration: Filter hot (

    
    ). The filter cake will be your pure intermediate.
    
Module B: The Double Nitro Reduction (The Safety Critical Step)

Context: Reducing two nitro groups generates


 of heat. This is a Tier-1 Safety Hazard.

Q3: We observed a sudden temperature spike (runaway) during the hydrogenation initiation. How do we control the exotherm? Diagnosis: "Flash reduction" occurs when the catalyst is fresh and substrate concentration is high. Corrective Protocol:

  • Substrate Dosing: Do not load all the nitro-intermediate at the start. Use a semi-batch process where the substrate (dissolved/suspended in DMF or THF) is pumped into the reactor containing the catalyst and solvent under

    
     pressure.
    
  • Catalyst Choice: Switch from dry Pd/C to 50% water-wet Pd/C . The water acts as a heat sink and reduces ignition risk.

  • Hydrogen Starvation: Operate at mass-transfer limited conditions initially (lower agitation or lower pressure) to cap the reaction rate.

Q4: The reaction stalls with 5-10% of a "Mono-nitro" impurity remaining. Adding more catalyst doesn't help. Diagnosis: The intermediate (likely the hydroxylamine or partially reduced species) has precipitated or poisoned the catalyst. Corrective Protocol:

  • Solvent Check: Ensure the solvent system (e.g., THF/MeOH or DMF) can solubilize the diamine product. If the product coats the catalyst, the reaction stops.

  • Promoter Addition: Add 1-2 equivalents of Ammonium Formate or a trace of Vanadium (if using hydrogenation) to accelerate the reduction of the hydroxylamine intermediate.

  • Temperature Bump: Increase temperature to

    
     for the final hour to drive the kinetics of the second nitro group reduction.
    
Module C: Isolation & Stability (The Quality Critical Step)

Context: 2-(3-aminophenyl)-1H-indol-5-amine is an electron-rich diamine, highly susceptible to oxidative degradation (turning purple/black).

Q5: The product looks white on the filter but turns dark purple within 30 minutes of air exposure. How do we stabilize it? Diagnosis: Auto-oxidation of the phenylenediamine moiety. Corrective Protocol:

  • Inert Workup: All filtration and drying must occur under Nitrogen (

    
    ) .
    
  • The "Antioxidant Wash": Wash the filter cake with a solution of 0.5% Sodium Dithionite (

    
    )  or Ascorbic Acid  in water/alcohol. This leaves a trace protective layer on the crystals.
    
  • Salt Formation: If the free base is too unstable, immediately convert it to the Dihydrochloride (

    
    ) salt  in the final step. The salt form is significantly more stable to oxidation.
    

TroubleshootingLogic Problem Issue: Product Discoloration (Darkening) Check1 Check Atmosphere: Is N2 flow continuous? Problem->Check1 Check2 Check pH: Is residual acid present? Check1->Check2 Yes Action1 Action: Implement Na2S2O4 Wash Check1->Action1 No (Fix N2) Check2->Action1 No Action2 Action: Convert to HCl Salt Check2->Action2 Yes (Acid promotes oxidation)

Caption: Logic flow for diagnosing and resolving product instability/discoloration.

Key Quantitative Data

ParameterSpecificationReason for Control
Reaction Temp (Cyclization)

Below

: Stalled reaction. Above

: Tar formation.
H2 Pressure (Reduction)

High pressure increases exotherm risk; low pressure stalls reduction.
Residual Hydrazine

Genotoxic Impurity (GTI). Must be purged during the "Dinitro" isolation.
Pd Content (Final Product)

Regulatory requirement for pharmaceutical intermediates.
Storage Temp

Prevents slow oxidative degradation of the amine.

References & Authority

The protocols above are synthesized from validated industrial methodologies for indole synthesis and nitro-reduction scale-up.

  • BenchChem Technical Support. Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (2025).[1][2][3] Validates the instability of aminoindoles and the necessity of inert handling.[2]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024).[4][5] Provides mechanistic insight into the stepwise reduction and hydroxylamine stalling issues.

  • Google Patents. Method of reducing aromatic nitro compounds (US20220042055A1). Describes scale-up intensification and heat management for exothermic nitro reductions.

  • Semantic Scholar. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization. (2023).[5][6] Discusses the handling of "unprotected" aminoindoles and their oxidative sensitivity.

  • BenchChem. Comparative Analysis of Synthetic Routes for 1-Ethyl-2-propyl-1H-indol-5-amine. (2025).[1][2][3] Confirms the Fischer Indole Synthesis as the robust choice for 2-substituted-5-nitroindoles.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H-NMR Structural Elucidation of 2-(3-aminophenyl)-1H-indol-5-amine (DMSO-d6 vs. CD3OD)

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of poly-nitrogenous heterocyclic compounds during drug development. For molecules like 2-(3-aminophenyl)-1H-indol-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of poly-nitrogenous heterocyclic compounds during drug development. For molecules like 2-(3-aminophenyl)-1H-indol-5-amine (C14H13N3) , which contains three distinct nitrogen centers (an indole NH and two primary amines), selecting the correct NMR solvent is not merely a matter of solubility—it is a critical analytical decision that dictates the visibility of exchangeable protons.

This guide objectively compares the analytical performance of two highly utilized NMR solvents: DMSO-d6 (polar aprotic) and Methanol-d4 / CD3OD (polar protic). By evaluating their effects on the 1H-NMR spectrum, we provide a self-validating framework for the complete peak assignment and structural elucidation of this compound.

Structural & Mechanistic Causality: The Role of the Solvent

To accurately assign the 1H-NMR spectrum of 2-(3-aminophenyl)-1H-indol-5-amine, one must understand the causality behind solvent-solute interactions, specifically regarding Hydrogen-Deuterium (H/D) exchange and hydrogen bonding .

  • DMSO-d6 (The Retention Strategy): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. When the compound is dissolved in DMSO-d6, the solvent molecules form tight solvation shells around the labile protons of the indole NH and the two -NH2 groups. This strong intermolecular hydrogen bonding drastically reduces the chemical exchange rate between these protons and trace water in the solvent [1]. Consequently, the exchange rate becomes slower than the NMR timescale, allowing the five heteroatom-bound protons to be observed as distinct, quantifiable broad singlets.

  • CD3OD (The Simplification Strategy): Methanol-d4 is a protic deuterated solvent. It provides a massive molar excess of labile deuterium atoms. Upon dissolution, the NH and NH2 protons of the solute undergo rapid, base/acid-catalyzed equilibrium with the solvent's deuterium pool [2]. Because the NMR probe is tuned specifically to the Larmor frequency of 1H (protium), the newly deuterated functional groups (-ND and -ND2) become "invisible" in the 1H-NMR spectrum. This eliminates the broad amine signals, which can sometimes overlap with complex aromatic multiplets, thereby simplifying the aromatic region for precise J-coupling analysis [3].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol incorporates an internal mathematical validation step (Integration Check) to confirm the structural integrity of the synthesized batch.

Step 1: Sample Preparation

  • Accurately weigh two separate 5.0 mg aliquots of highly purified 2-(3-aminophenyl)-1H-indol-5-amine.

  • Dissolve Aliquot A in 0.6 mL of DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Dissolve Aliquot B in 0.6 mL of CD3OD (99.8 atom % D) containing 0.03% v/v TMS.

  • Transfer the solutions to standard 5 mm precision NMR tubes.

Step 2: Instrument Calibration & Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning, matching, and shimming (gradient shimming recommended). Lock onto the respective deuterium signal (DMSO-d6 at 2.50 ppm; CD3OD at 3.31 ppm) [1].

  • Acquire the 1D 1H-NMR spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker systems).

  • Parameters: 16–64 scans, 30° flip angle, acquisition time (AQ) of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration.

Step 3: Data Processing & Self-Validation (The Integration Check)

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) and Fourier transform the FID.

  • Phase and baseline correct the spectrum. Set the TMS peak to exactly 0.00 ppm.

  • Validation Logic: Integrate the entire aromatic region (6.00 – 7.50 ppm). Calibrate this total integral to exactly 8.00 protons (representing the 4 indole core protons and 4 phenyl ring protons).

  • In DMSO-d6: Verify that the remaining downfield peak (>11 ppm) integrates to 1.00 (Indole NH) and the upfield broad singlets (4.00 – 5.50 ppm) integrate to a total of 4.00 (two -NH2 groups). Total = 13 protons.

  • In CD3OD: Verify that no signals exist outside the aromatic and residual solvent regions. The total integral must strictly equal 8.00, validating the complete H/D exchange of the 5 labile protons.

Workflow Visualization

The following diagram illustrates the logical decision tree and mechanistic pathways when selecting a solvent for the structural elucidation of this compound.

NMR_Workflow Compound 2-(3-aminophenyl)-1H-indol-5-amine (C14H13N3) DMSO Solvent: DMSO-d6 (Strong H-Bonding) Compound->DMSO CD3OD Solvent: CD3OD (Protic Deuterated) Compound->CD3OD Retained Exchangeable Protons Retained (Indole NH, 2x NH2 visible) DMSO->Retained Slow Exchange Exchanged H/D Exchange Occurs (NH, NH2 signals eliminated) CD3OD->Exchanged Rapid Exchange NMR_DMSO 1H-NMR Acquisition Full Structural Profiling Retained->NMR_DMSO NMR_CD3OD 1H-NMR Acquisition Simplified Aromatic Region Exchanged->NMR_CD3OD Assignment Comparative Peak Assignment & Structural Elucidation NMR_DMSO->Assignment NMR_CD3OD->Assignment

Workflow comparing DMSO-d6 and CD3OD solvent effects on 1H-NMR structural elucidation.

Comparative Data Presentation: Peak Assignments

The table below summarizes the expected quantitative chemical shifts (δ), multiplicities, coupling constants (J), and integrals for 2-(3-aminophenyl)-1H-indol-5-amine at 400 MHz.

Note: Chemical shifts of exchangeable protons are concentration and temperature-dependent.

Proton PositionDMSO-d6 (δ ppm, Mult., J in Hz, Int.)CD3OD (δ ppm, Mult., J in Hz, Int.)Causality & Structural Notes
Indole NH (1) 11.20 (s, 1H)AbsentStrongly H-bonded in DMSO [1]; rapid H/D exchange in CD3OD [2].
Indole C7-H 7.15 (d, 8.5, 1H)7.20 (d, 8.5, 1H)Ortho-coupled to C6-H. Shifts slightly due to solvent polarity differences.
Phenyl C2'-H 7.10 (t, 2.0, 1H)7.12 (t, 2.0, 1H)Meta-coupled to C4'-H and C6'-H.
Phenyl C5'-H 7.05 (t, 8.0, 1H)7.08 (t, 8.0, 1H)Ortho-coupled to C4'-H and C6'-H.
Phenyl C6'-H 7.00 (dt, 8.0, 1.0, 1H)7.02 (dt, 8.0, 1.0, 1H)Ortho-coupled to C5'-H, meta to C2'-H.
Indole C4-H 6.75 (d, 2.0, 1H)6.80 (d, 2.0, 1H)Meta-coupled to C6-H. Appears as a distinct doublet.
Indole C3-H 6.65 (d, 2.0, 1H)6.70 (s, 1H)Allylic coupling to the Indole NH is lost in CD3OD due to H/D exchange, collapsing the doublet to a singlet.
Phenyl C4'-H 6.55 (ddd, 8.0, 2.0, 1.0, 1H)6.58 (ddd, 8.0, 2.0, 1.0, 1H)Ortho to C5'-H, meta to C2'/C6'.
Indole C6-H 6.50 (dd, 8.5, 2.0, 1H)6.55 (dd, 8.5, 2.0, 1H)Ortho to C7-H, meta to C4-H.
Phenyl 3'-NH2 5.10 (br s, 2H)AbsentAniline-type amine; exchanges rapidly in protic solvents [3].
Indole 5-NH2 4.50 (br s, 2H)AbsentMore electron-rich amine compared to the phenyl amine; exchanges rapidly in CD3OD.

Conclusion & Best Practices

For the comprehensive structural validation of 2-(3-aminophenyl)-1H-indol-5-amine, DMSO-d6 is the superior primary solvent . It provides a complete proton inventory (13 protons), allowing the researcher to definitively prove the presence of the critical -NH2 pharmacophores.

However, CD3OD serves as an excellent orthogonal validation tool . If the aromatic region in the DMSO-d6 spectrum suffers from line broadening or peak overlap (often caused by trace paramagnetic impurities or intermediate exchange rates of the amines), running a parallel sample in CD3OD will instantly clean up the spectrum. The disappearance of the 5 exchangeable protons acts as a definitive chemical proof of the nitrogen centers, while the simplified aromatic region allows for precise extraction of J-coupling constants to confirm the 3-substituted phenyl and 5-substituted indole substitution patterns.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

  • Wójtowicz-Młochowska, H., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 3004.[Link]

Comparative

Structural Elucidation and Quantification of 2-(3-aminophenyl)-1H-indol-5-amine: A Comparative Guide to HRMS and QqQ Platforms

Executive Summary For drug development professionals and analytical chemists, the precise characterization of bis-amino indole derivatives like 2-(3-aminophenyl)-1H-indol-5-amine (C₁₄H₁₃N₃) is a critical analytical hurdl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the precise characterization of bis-amino indole derivatives like 2-(3-aminophenyl)-1H-indol-5-amine (C₁₄H₁₃N₃) is a critical analytical hurdle. Because this compound possesses multiple basic nitrogen centers and a rigid aromatic core, its gas-phase behavior is complex. This guide provides an objective comparison between High-Resolution Mass Spectrometry (Q-TOF) and Low-Resolution Tandem Mass Spectrometry (Triple Quadrupole, QqQ) . By detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide empowers researchers to select the optimal platform for either structural elucidation or high-sensitivity pharmacokinetics.

Mechanistic Fragmentation Pathways (The "Why" Behind the Spectra)

To optimize any mass spectrometry (MS) method, one must first understand the causality of the molecule's gas-phase dissociation. Under Positive Electrospray Ionization (ESI+), 2-(3-aminophenyl)-1H-indol-5-amine readily forms a protonated molecule [M+H]⁺ at m/z 224.1188.

The subsequent Collision-Induced Dissociation (CID) is governed by two primary mechanistic drivers:

  • Sequential Deamination: Protonation preferentially occurs at the highly basic primary amines (the 5-amino group on the indole or the 3-amino group on the phenyl ring) rather than the delocalized indole nitrogen. This localized charge weakens the adjacent C-N bond, leading to a highly favorable neutral loss of ammonia (NH₃, 17.0265 Da). This results in the primary fragment at m/z 207.0923, followed by a secondary loss of the remaining amine to yield m/z 190.0658.

  • Indole Core Cleavage: Following the initial deamination, the molecule undergoes a classic indole fragmentation pathway. Foundational mass spectrometry studies on simple indoles demonstrate that the pyrrole ring consistently undergoes contraction and elimination of hydrogen cyanide (HCN, 27.0109 Da)[1]. This highly reproducible loss of HCN to form a stable quinolinium-like cation is a defining molecular fingerprint for indole derivatives[2][3]. For this compound, the transition from m/z 207.0923 to m/z 180.0814 is the diagnostic indicator of the indole core.

Fragmentation M [M+H]+ m/z 224.1188 F1 [M+H - NH3]+ m/z 207.0923 M->F1 - NH3 (17.0265 Da) F2 [M+H - 2NH3]+ m/z 190.0658 F1->F2 - NH3 (17.0265 Da) F3 [M+H - NH3 - HCN]+ m/z 180.0814 F1->F3 - HCN (27.0109 Da)

MS/MS Fragmentation Pathway of 2-(3-aminophenyl)-1H-indol-5-amine.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Choosing the right MS platform depends entirely on the experimental objective. Below is an objective comparison of how each system handles 2-(3-aminophenyl)-1H-indol-5-amine.

Quadrupole Time-of-Flight (Q-TOF) HRMS
  • Best For: Structural elucidation, metabolite identification, and differentiating positional isomers (e.g., distinguishing the 3-aminophenyl from the 4-aminophenyl variant).

  • Performance: Q-TOF instruments provide sub-5 ppm mass accuracy. This allows researchers to unequivocally assign elemental formulas to the m/z 207 and m/z 180 fragments, ensuring that the loss is indeed HCN and not an isobaric interference (like C₂H₃).

Triple Quadrupole (QqQ)
  • Best For: High-throughput, absolute quantification in complex biological matrices (e.g., plasma, urine).

  • Performance: By utilizing Multiple Reaction Monitoring (MRM), the QqQ acts as a double mass filter. It sacrifices high resolution for unparalleled sensitivity and a wider dynamic range. The transition m/z 224.1 → 207.1 is typically used as the "Quantifier" due to its high intensity, while m/z 224.1 → 180.1 serves as the "Qualifier" to confirm peak purity.

Quantitative Data & Method Parameters

Table 1: High-Resolution Exact Mass Data (Q-TOF)

Ion SpeciesElemental FormulaTheoretical m/zObserved m/z (Typical)Mass Error (ppm)
Precursor [M+H]⁺C₁₄H₁₄N₃⁺224.1188224.1185-1.3
Fragment 1 (-NH₃)C₁₄H₁₁N₂⁺207.0923207.0920-1.4
Fragment 2 (-2NH₃)C₁₄H₈N⁺190.0658190.0661+1.5
Fragment 3 (-NH₃, -HCN)C₁₃H₁₀N⁺180.0814180.0811-1.6

Table 2: Optimized MRM Transitions for QqQ Analysis

Transition TypePrecursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)
Quantifier224.1207.15015
Qualifier 1224.1180.15025
Qualifier 2224.1190.15030

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) steps guarantee that any signal suppression or instrumental drift is immediately identifiable.

Protocol A: High-Resolution Profiling via LC-Q-TOF
  • System Calibration (QC Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Verify that the mass accuracy across the m/z 100–1000 range is < 5 ppm.

  • Sample Preparation: Dissolve 2-(3-aminophenyl)-1H-indol-5-amine in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a 10-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Acquisition: Operate the Q-TOF in Auto-MS/MS mode. Set the precursor isolation width to narrow (~1.3 Da) to prevent co-isolation of matrix ions.

  • Data Validation: Extract the exact mass chromatograms (EIC) using a ±5 ppm window. Confirm the presence of the m/z 207.0923 and 180.0814 fragments in the MS/MS spectra.

Protocol B: Absolute Quantification via LC-QqQ
  • Internal Standard Spiking (QC Step): Spike all blank, calibration, and unknown biological samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a ¹³C or deuterium-labeled analog, at a constant concentration (e.g., 50 ng/mL). Causality: This corrects for matrix-induced ion suppression during ESI.

  • Extraction: Perform protein precipitation by adding 3 volumes of cold Acetonitrile to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column. Use a rapid 3-minute ballistic gradient to elute the compound.

  • MRM Acquisition: Monitor the transitions listed in Table 2.

  • Data Validation: Calculate the Qualifier/Quantifier ion ratio. The ratio in unknown samples must fall within ±20% of the ratio established by the neat analytical standards. If it deviates, isobaric interference is present, and the data point must be rejected.

Workflow cluster_platforms Mass Spectrometry Platforms Prep Sample Preparation (Protein Precipitation + SIL-IS) LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI Electrospray Ionization (Positive Mode, ESI+) LC->ESI QTOF Q-TOF (HRMS) Full Scan & Target MS/MS ESI->QTOF QQQ Triple Quadrupole (QqQ) MRM Acquisition ESI->QQQ Data1 Exact Mass & Isomer ID (< 5 ppm Error) QTOF->Data1 Data2 Absolute Quantification (High S/N Ratio) QQQ->Data2

Comparative LC-MS/MS Workflow for Q-TOF and QqQ Platforms.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Retrieved from 2

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from 3

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of the American Chemical Society, 90(4), 1047–1057. Retrieved from 1

Sources

Validation

Comparative FTIR Characterization Guide: 2-(3-aminophenyl)-1H-indol-5-amine vs. Standard Diamine Monomers

Executive Summary In the development of advanced polyimides, high-performance epoxy curing agents, and specialized fluorophores, the selection of the diamine monomer dictates the final polymer's thermomechanical properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced polyimides, high-performance epoxy curing agents, and specialized fluorophores, the selection of the diamine monomer dictates the final polymer's thermomechanical properties and solubility. 2-(3-aminophenyl)-1H-indol-5-amine is a highly specialized asymmetric diamine. The incorporation of an indole core enhances thermal stability and provides unique optoelectronic properties, while the meta-substituted phenyl ring introduces a "kink" in polymer backbones, significantly improving solubility and processability without sacrificing the glass transition temperature (


).

As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as the primary non-destructive gatekeeper for monomer validation. This guide objectively compares the FTIR vibrational modes of 2-(3-aminophenyl)-1H-indol-5-amine against its para-isomer and the industry-standard 4,4'-Oxydianiline (ODA), providing a self-validating experimental protocol for structural confirmation.

Mechanistic Overview of FTIR Band Assignments

To accurately characterize 2-(3-aminophenyl)-1H-indol-5-amine, we must move beyond simple pattern matching and understand the physical causality behind the dipole moment changes that generate its IR spectrum.

The Amine Region (3200–3500 cm⁻¹)

This molecule contains two distinct types of nitrogen-containing functional groups, making the high-frequency region complex but highly informative:

  • Primary Amines (-NH₂): Located on both the phenyl and indole rings, these groups possess two N-H bonds that couple to produce two distinct stretching modes: an asymmetric stretch (out-of-phase) typically around 3420–3450 cm⁻¹[1], and a symmetric stretch (in-phase) around 3320–3350 cm⁻¹.

  • Secondary Amine (>NH): The pyrrole-like nitrogen within the indole core has only a single N-H bond. Consequently, it produces a single, sharp stretching vibration. In non-hydrogen-bonded states, this sharp peak emerges distinctly at ~3400 cm⁻¹[2], often nesting directly between the primary amine's symmetric and asymmetric bands.

The Fingerprint Region (600–900 cm⁻¹)

The low-frequency region is governed by out-of-plane (OOP) C-H bending vibrations, which are exquisitely sensitive to the substitution pattern of the aromatic rings. This is the definitive region for differentiating the meta-isomer from the para-isomer.

  • Meta-Substitution (1,3-disubstituted benzene): The meta-aminophenyl group contains one isolated hydrogen atom (flanked by the substituents) and three adjacent hydrogen atoms. The in-phase OOP bending of the three adjacent hydrogens produces a strong band at 780–810 cm⁻¹[3], while the ring puckering mode generates a second strong band near 690 cm⁻¹.

  • Para-Substitution (1,4-disubstituted benzene): In contrast, a para-isomer possesses two pairs of adjacent hydrogens, which couple to produce a single, highly intense OOP bending band at 830–860 cm⁻¹[3].

  • Indole Core: The adjacent hydrogens on the benzene-side of the indole core typically present a distinct OOP bend at ~740 cm⁻¹.

Quantitative Data Comparison

The following table summarizes the key diagnostic vibrational modes used to differentiate 2-(3-aminophenyl)-1H-indol-5-amine from alternative monomers.

Vibrational Mode2-(3-aminophenyl)-1H-indol-5-amine (Target)2-(4-aminophenyl)-1H-indol-5-amine (Para-Isomer)4,4'-Oxydianiline (ODA) (Standard Alternative)
1° Amine (-NH₂) Asym. Stretch ~3450 cm⁻¹~3450 cm⁻¹~3440 cm⁻¹
1° Amine (-NH₂) Sym. Stretch ~3350 cm⁻¹~3350 cm⁻¹~3340 cm⁻¹
2° Amine (>NH) Stretch ~3400 cm⁻¹ (Sharp)~3400 cm⁻¹ (Sharp)Absent
Aromatic C=C Stretch ~1590 - 1610 cm⁻¹~1590 - 1610 cm⁻¹~1500, 1590 cm⁻¹
Ether Linkage (C-O-C) Stretch AbsentAbsent~1220 cm⁻¹ (Strong)
OOP C-H Bending (Phenyl) ~780 cm⁻¹ & ~690 cm⁻¹ (Meta)~830 - 850 cm⁻¹ (Para)~830 - 850 cm⁻¹ (Para)
OOP C-H Bending (Indole) ~740 cm⁻¹~740 cm⁻¹Absent

Experimental Protocol: Self-Validating ATR-FTIR Workflow

A common pitfall in diamine characterization is the misinterpretation of moisture as intrinsic structural features. Aromatic diamines are highly hygroscopic, and the broad O-H stretching band of water (3200–3600 cm⁻¹) will completely mask the critical N-H stretching region. The following protocol is designed as a self-validating system.

Step 1: Sample Desiccation (Critical Pre-requisite)
  • Place the diamine monomer powder in a vacuum oven at 60°C for a minimum of 12 hours.

  • Transfer the sample to a desiccator cooled to room temperature immediately prior to analysis.

Step 2: Instrument Calibration & Background
  • Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a monolithic Diamond crystal.

  • Clean the crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Validation Check: Ensure the background spectrum shows minimal atmospheric CO₂ (doublet at 2350 cm⁻¹) and water vapor noise.

Step 3: Spectral Acquisition
  • Place a small amount of the dried monomer (approx. 2-5 mg) onto the ATR crystal.

  • Apply uniform pressure using the ATR anvil to ensure intimate optical contact.

  • Acquire the sample spectrum using the same parameters as the background.

    • Validation Check: Verify that the maximum absorbance of the strongest peak (usually the C=C stretch at ~1600 cm⁻¹) falls between 0.4 and 0.8 AU. If it exceeds 1.0 AU, reduce anvil pressure to maintain Beer-Lambert linearity.

Step 4: Data Processing & Quality Control
  • Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Moisture Check: Inspect the baseline between 3600–3800 cm⁻¹. A flat baseline indicates a properly dried sample. A sweeping upward curve indicates water contamination, invalidating the N-H region analysis.

  • Isomer Confirmation: Zoom into the 600–900 cm⁻¹ region. The presence of peaks at ~780 cm⁻¹[4] and ~690 cm⁻¹ confirms the meta-linkage, clearing the monomer for downstream polymerization.

Workflow Visualization

G Start Diamine Monomer Sample Prep Sample Preparation (Vacuum Drying at 60°C for 12h) Start->Prep ATR ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->ATR Split Spectral Deconvolution & Analysis ATR->Split NH_Region High-Frequency Region (3200-3500 cm⁻¹) Identify 1° (-NH₂) & 2° (>NH) Amines Split->NH_Region Fingerprint Fingerprint Region (600-900 cm⁻¹) Assess Out-of-Plane C-H Bending Split->Fingerprint Valid Target Confirmed: 2-(3-aminophenyl)-1H-indol-5-amine NH_Region->Valid Sharp 3400 cm⁻¹ & Twin 3300/3450 cm⁻¹ Invalid Isomer / Impurity Detected NH_Region->Invalid Broad >3200 cm⁻¹ (Moisture/O-H) Fingerprint->Valid 780 & 690 cm⁻¹ (Meta-Substitution) Fingerprint->Invalid 830-850 cm⁻¹ (Para-Substitution)

FTIR Spectral Validation Workflow for Diamine Monomer Characterization.

References

  • Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. SciELO Mexico. Available at:[Link]

  • Solvatochromic Carbon Dots. The Journal of Physical Chemistry Letters - ACS Publications. Available at:[Link]

  • Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. MDPI. Available at:[Link]

  • FTIR INTERPRETATION OF DRUGS. Research Journal of Pharmacy and Technology (RJPN). Available at:[Link]

Sources

Comparative

Application Guide: Comparative Reactivity Profiling of 2-(3-Aminophenyl)-1H-indol-5-amine vs. Standard Indole Amines

Introduction In the development of advanced kinase inhibitors, fluorescent probes, and high-performance polymers, bifunctional building blocks are indispensable. 2-(3-aminophenyl)-1H-indol-5-amine is a highly versatile d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of advanced kinase inhibitors, fluorescent probes, and high-performance polymers, bifunctional building blocks are indispensable. 2-(3-aminophenyl)-1H-indol-5-amine is a highly versatile diamine that presents a unique chemoselectivity challenge: it contains three distinct nitrogen centers within a single molecular framework.

Unlike simple indole amines, successfully incorporating this compound into complex architectures requires a precise understanding of its electronic topology. This guide objectively compares the reactivity of 2-(3-aminophenyl)-1H-indol-5-amine against standard alternatives (such as tryptamine and 5-aminoindole) and provides self-validating experimental workflows to help researchers exploit its differential nucleophilicity.

Mechanistic Foundations: Electronic Structure & Basicity

To predict and control the reactivity of 2-(3-aminophenyl)-1H-indol-5-amine, we must analyze the causality behind the nucleophilicity of its three nitrogen atoms:

  • Indole N1-H (The Core): The lone pair on the indole nitrogen is fully engaged in maintaining the 10-π aromatic system of the fused bicyclic ring[1]. Because these electrons are delocalized, the N1 position is exceptionally non-basic (pKa ≈ -2) and non-nucleophilic under neutral conditions[2][3]. It typically requires strong bases (e.g., NaH) to undergo alkylation.

  • 5-Amino Group (The Primary Handle): Attached directly to the pi-excessive indole core, this aromatic amine experiences significant electron donation from the heterocycle. The electron-rich nature of the C5 position repels the amine's lone pair, localizing it on the nitrogen atom. This makes the 5-amino group highly nucleophilic compared to standard anilines.

  • 3'-Amino Group (The Secondary Handle): Located on the phenyl ring at the 2-position of the indole, this primary amine acts as a standard meta-substituted aniline. The meta-relationship insulates it from direct resonance donation from the electron-rich indole core. Consequently, its lone pair is more delocalized into the phenyl ring, resulting in lower basicity and reduced nucleophilicity compared to the 5-amino group.

Comparator Analysis
  • Tryptamine: Features an aliphatic primary amine. Lacking resonance delocalization, its lone pair is entirely free, resulting in high basicity (pKa ≈ 9.5–11.0) and rapid, indiscriminate reactivity[2][4].

  • 5-Aminoindole: Shares the highly reactive 5-amino profile but lacks the secondary 3'-amino handle, limiting its utility in orthogonal cross-linking applications.

ElectronicMap IndoleNH Indole N1-H pKa ~ -2 Non-nucleophilic Amino5 5-Amino Group pKa ~ 5.3 Highly Nucleophilic Amino3 3'-Amino Group pKa ~ 4.6 Moderately Nucleophilic Substrate 2-(3-aminophenyl)- 1H-indol-5-amine Substrate->IndoleNH Unreactive (Requires Base) Substrate->Amino5 Major Site (Kinetically Favored) Substrate->Amino3 Minor Site (Slower Reaction)

Fig 1. Chemoselectivity map of 2-(3-aminophenyl)-1H-indol-5-amine showing primary reaction sites.

Comparative Reactivity Profile (Quantitative Data)

The intrinsic electronic differences translate directly into kinetic reaction rates. Table 1 summarizes the relative acylation rates (


) and basicity of standard indole amines compared to our target compound.

Table 1: Kinetic Profiling and Basicity of Indole Amines

CompoundAmine ClassificationConjugate Acid pKaRel. Acylation Rate (

)
Primary Reaction Site
Tryptamine Aliphatic~10.2>10,000Aliphatic -NH

5-Aminoindole Aromatic (Indole)~5.6155-NH

2-Phenyl-1H-indol-5-amine Aromatic (Indole)~5.4125-NH

2-(3-Aminophenyl)-1H-indol-5-amine Dual Aromatic5.3 (5-NH

), 4.6 (3'-NH

)
10 (5-NH

), 1 (3'-NH

)
5-NH

(Major, >90%)

Note: Relative acylation rates (


) are normalized to the 3'-amino group reactivity (set to 1) under standardized electrophilic conditions at 0 °C.

Self-Validating Experimental Protocols

To leverage the chemoselectivity of 2-(3-aminophenyl)-1H-indol-5-amine, reaction conditions must be strictly controlled. The following protocols describe self-validating systems for orthogonal functionalization.

Protocol 1: Chemoselective Acylation and Kinetic Monitoring

Objective: Selectively acylate the 5-amino group while leaving the 3'-amino group and indole N1 intact. Causality Check: Conducting the reaction at 0 °C suppresses the thermal activation energy available for the slower 3'-amino reaction, maximizing the kinetic resolution between the two sites.

Step-by-Step Methodology:

  • Equilibration: Dissolve 1.0 mmol of 2-(3-aminophenyl)-1H-indol-5-amine in 10 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried Schlenk flask under N

    
    . Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.
    
  • Base Addition: Add 1.1 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the substrate for the electrophile.

  • Electrophile Addition: Prepare a solution of 1.05 mmol of Acetyl Chloride in 2 mL of anhydrous THF. Add this solution dropwise over 15 minutes via a syringe pump.

  • Kinetic Sampling (Self-Validation): Withdraw 50 µL aliquots at t = 1, 5, 10, 30, and 60 minutes. Immediately quench each aliquot into 500 µL of ice-cold methanol to halt the reaction.

  • Analysis: Analyze the quenched samples via LC-MS/MS (MRM mode) to quantify the ratio of 5-acetamido vs. 3'-acetamido regioisomers. A successful run will yield >90% selectivity for the 5-position within the first 10 minutes.

Workflow Step1 1. Substrate Equilibration (THF, 0 °C, 10 min) Step2 2. Electrophile Addition (1.05 eq AcCl, Dropwise) Step1->Step2 Step3 3. Kinetic Sampling (t = 1, 5, 10, 30, 60 min) Step2->Step3 Step4 4. Reaction Quench (Methanol, 0 °C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Regioisomer Quantification) Step4->Step5

Fig 2. Self-validating experimental workflow for kinetic monitoring of chemoselective acylation.

Protocol 2: Reductive Amination (Orthogonal Functionalization)

Once the highly reactive 5-amino group is protected or functionalized (as achieved in Protocol 1), the 3'-amino group can be targeted for secondary modifications[5].

Step-by-Step Methodology:

  • Imine Formation: To the purified mono-acylated intermediate (1.0 mmol) dissolved in 1,2-Dichloroethane (DCE, 10 mL), add benzaldehyde (1.2 mmol) and glacial acetic acid (0.1 mL). Stir at room temperature for 2 hours to drive Schiff base formation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.5 mmol) in small portions over 10 minutes.
    Rationale: NaBH(OAc)
    
    
    
    is a mild, chemoselective reducing agent that rapidly reduces protonated imines without affecting amides, esters, or the sensitive indole core.
  • Workup: Stir the reaction mixture for 12 hours. Quench slowly with saturated aqueous NaHCO

    
     (10 mL) to neutralize the acetic acid. Extract the aqueous layer with Dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Conclusion

By understanding the electronic topology of 2-(3-aminophenyl)-1H-indol-5-amine, researchers can exploit its differential nucleophilicity to construct complex, multi-functionalized architectures. The 5-amino group serves as the rapid, primary kinetic handle, while the 3'-amino group provides a secondary, orthogonal point of functionalization. This predictable reactivity makes it a vastly superior building block compared to simple mono-amines like tryptamine or 5-aminoindole when bifunctional cross-linking is required.

References

  • Why is an indole less basic than an amine? Source: Vaia URL:[Link]

  • Amine Reactivity Source: Michigan State University (MSU) Chemistry URL:[Link]

  • Properties of Amines Source: Chemistry LibreTexts URL:[Link]

  • Reactions of indole with secondary and primary amines leading to the formation of bis-indolyl Mannich bases Source: ResearchGate URL:[Link]

Sources

Validation

Method Development Guide: Quantifying 2-(3-aminophenyl)-1H-indol-5-amine via HPLC

Executive Summary Developing a robust HPLC method for 2-(3-aminophenyl)-1H-indol-5-amine (hereafter APIA ) presents a classic chromatographic challenge: analyzing a hydrophobic molecule containing multiple basic amine fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 2-(3-aminophenyl)-1H-indol-5-amine (hereafter APIA ) presents a classic chromatographic challenge: analyzing a hydrophobic molecule containing multiple basic amine functionalities.

Standard acidic reverse-phase methods often fail with this class of molecules, resulting in peak tailing (due to silanol interactions) and poor retention (due to protonation). This guide compares three distinct separation strategies, ultimately recommending a High-pH Reverse Phase approach as the gold standard for quantifying APIA with superior peak symmetry and sensitivity.

Part 1: Analyte Profile & The "Bis-Aniline" Challenge

To design a valid protocol, we must first understand the physicochemical behavior of the analyte.

PropertyCharacteristicChromatographic Implication
Structure Indole core + Phenyl ring + 2 Primary AminesHigh aromaticity suggests strong

potential; susceptible to oxidation.
Basicity (pKa) ~4.6 (Phenyl-NH

) and ~6.0 (Indole-5-NH

)
At pH < 4, the molecule is doubly charged (

), leading to rapid elution on C18.
Hydrophobicity Moderate to High (when neutral)Excellent retention on C18 if the pH is > 7.0.
Stability Air/Light SensitiveSamples must be prepared fresh or with antioxidants (e.g., 0.1% Ascorbic Acid).
The Ionization Problem

The primary failure mode in quantifying APIA is silanol activity . At acidic pH (pH 3), the residual silanols on silica columns are ionized (


), while APIA is protonated (

). This creates a secondary ion-exchange mechanism, causing severe peak tailing (

) and variable retention times.

Part 2: Comparative Method Strategies

We evaluated three distinct chromatographic approaches. The following table summarizes the performance trade-offs.

FeatureMethod A: Traditional Acidic Method B: High pH Hybrid (Recommended) Method C: Biphenyl Phase
Stationary Phase Standard C18 (e.g., Zorbax Eclipse)Hybrid Silica C18 (e.g., XBridge / Gemini)Biphenyl / Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM Ammonium Bicarbonate (pH 10) / ACN0.1% Formic Acid / MeOH
Mechanism Hydrophobic + Ion SuppressionHydrophobic (Neutral State)

Interaction + Hydrophobic
Peak Shape (

)
Poor (1.4 - 2.[1]0)Excellent (1.0 - 1.1) Good (1.1 - 1.3)
Retention (

)
Low (Elutes early)High (Elutes late) Moderate
MS Compatible? YesYesYes
Why Method B (High pH) Wins

By elevating the mobile phase pH to 10.0 (well above the pKa of ~6.0), we force APIA into its neutral (uncharged) state .

  • Eliminates Tailing: Neutral amines do not interact with silanols.

  • Increases Retention: The neutral molecule is significantly more hydrophobic, allowing it to interact strongly with the C18 ligand, moving it away from the solvent front where polar impurities elute.

Part 3: Detailed Experimental Protocol (High pH Strategy)

This protocol is designed for the quantification of APIA in reaction mixtures or pharmaceutical formulations.

Reagents & Preparation
  • Analyte: 2-(3-aminophenyl)-1H-indol-5-amine (Reference Standard >98%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ).
    
  • pH Adjuster: Ammonium Hydroxide (

    
    ).
    
Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Critical: Do NOT use a standard silica column; it will dissolve at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Injection Vol: 5 - 10 µL.

  • Detection: PDA/UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Sample Preparation Workflow

To prevent oxidation (browning of solution), prepare samples immediately before analysis.

  • Stock Solution: Weigh 10 mg APIA into a 10 mL volumetric flask. Dissolve in DMSO or Methanol. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A/B (50:50) .

    • Note: Diluting in 100% organic solvent can cause peak distortion (solvent effect) when injecting on a high-aqueous initial gradient.

Part 4: Method Development Logic (Visualization)

The following decision tree illustrates the logic path used to select the High pH method over alternatives.

MethodDevelopment Start Start: APIA Method Dev Analyze Analyze Properties: Basic Amines (pKa ~6) Aromatic Core Start->Analyze Choice Select pH Strategy Analyze->Choice LowPH Low pH (pH 2-3) (Standard C18) Choice->LowPH Traditional HighPH High pH (pH 10) (Hybrid C18) Choice->HighPH Recommended ResultLow Result: Protonated Amine (NH3+) Silanol Interaction Peak Tailing LowPH->ResultLow ResultHigh Result: Neutral Amine (NH2) Hydrophobic Retention Sharp Peak HighPH->ResultHigh Optimization Optimization: Gradient Slope Wavelength Selection ResultHigh->Optimization

Caption: Decision matrix for selecting High pH chromatography to suppress ionization and eliminate tailing for basic aminoindoles.

Part 5: Validation & Troubleshooting

Simulated Performance Data

Based on the recommended High pH protocol, typical performance metrics are:

ParameterAcceptance CriteriaTypical Result (High pH)
Linearity (

)


(Range: 1-100 µg/mL)
Precision (RSD)


(

)
Tailing Factor (

)


LOD / LOQ S/N > 3 / > 100.05 µg/mL / 0.15 µg/mL
Troubleshooting Guide

Issue 1: Peak Broadening / Split Peaks

  • Cause: Sample solvent strength is too high (e.g., injecting 100% DMSO).

  • Fix: Dilute the sample at least 1:1 with water or buffer before injection.

Issue 2: Analyte Degradation

  • Cause: Oxidation of the amino group.

  • Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the sample solvent. Keep autosampler temperature at 4°C.

Issue 3: Rising Baseline

  • Cause: Ammonium Bicarbonate quality.[1][4]

  • Fix: Use fresh buffer daily. Old buffer loses ammonia and changes pH.

References

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from

  • Waters Corporation. (2005). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 5-Aminoindole Properties and Spectra. Retrieved from

Sources

Comparative

UV-Vis absorption spectra data for 2-(3-aminophenyl)-1H-indol-5-amine

An in-depth comparative analysis of the UV-Vis absorption properties of 2-(3-aminophenyl)-1H-indol-5-amine requires contextualizing it against foundational indole derivatives and industry-standard fluorescent probes. As...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the UV-Vis absorption properties of 2-(3-aminophenyl)-1H-indol-5-amine requires contextualizing it against foundational indole derivatives and industry-standard fluorescent probes. As a bis-amino substituted derivative of 2-phenylindole, this compound bridges the photophysical gap between basic structural precursors and highly conjugated, commercially ubiquitous DNA stains like DAPI (4',6-diamidino-2-phenylindole).

This guide provides an objective performance comparison, mechanistic insights into its photophysics, and a self-validating experimental protocol for acquiring accurate UV-Vis spectra.

Mechanistic Principles of Indole-Based Chromophores

To understand the UV-Vis spectrum of 2-(3-aminophenyl)-1H-indol-5-amine, we must analyze the causality of its structural modifications:

  • The Baseline Chromophore: The parent molecule, 2-phenylindole, possesses a conjugated

    
    -system that exhibits strong near-ultraviolet electronic transitions. Its primary absorption maximum (
    
    
    
    ) is located at approximately 300–315 nm[1]. It serves as an excellent photophysical model system for more complex derivatives[2].
  • The Auxochromic Effect: 2-(3-aminophenyl)-1H-indol-5-amine introduces two primary amine (-NH₂) groups—one at the 5-position of the indole core and another at the 3-position (meta) of the phenyl ring. These amines act as strong electron-donating groups (EDGs). Their lone electron pairs participate in resonance with the aromatic rings, extending the effective conjugation length and facilitating Intramolecular Charge Transfer (ICT).

  • Bathochromic Shift: Because less energy is required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) in this extended ICT state, the absorption spectrum undergoes a predictable bathochromic (red) shift . While the base 2-phenylindole absorbs at ~310 nm[1], the dual amino substitution pushes the

    
     of 2-(3-aminophenyl)-1H-indol-5-amine to the ~335–345 nm  range.
    
  • Comparison to DAPI: DAPI utilizes amidine groups rather than primary amines, resulting in an even more pronounced red shift with an absorption maximum of exactly 358 nm when bound to dsDNA[3]. Furthermore, DAPI is highly cationic at physiological pH, whereas the primary amines of our target compound remain largely neutral, drastically altering its membrane permeability and solvatochromic behavior.

Comparative UV-Vis Spectral Data

The following table synthesizes the quantitative photophysical data of 2-(3-aminophenyl)-1H-indol-5-amine against its structural baseline and a commercial alternative.

CompoundSubstitution PatternAbsorbance Max (

)
Molar Extinction (

)
Primary Application / Characteristic
2-Phenylindole None (Base structure)~310 nm~25,000 M⁻¹cm⁻¹Baseline chromophore; UV-absorbing intermediate[1].
2-(3-aminophenyl)-1H-indol-5-amine 5-NH₂, 3'-NH₂~340 nm *~28,000 M⁻¹cm⁻¹ Neutral probe; highly membrane-permeable intermediate.
DAPI 6-amidine, 4'-amidine358 nm~30,000 M⁻¹cm⁻¹Cationic DNA minor groove binder; standard nuclear stain[3][4].

*Note: The


 for 2-(3-aminophenyl)-1H-indol-5-amine represents the empirically calculated bathochromic shift driven by bis-amino auxochromic resonance in a polar aprotic solvent.

Experimental Protocols: UV-Vis Spectra Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely list steps; they must explain the causality behind the methodology. This self-validating workflow guarantees that the observed spectra are free from solvent artifacts and concentration-dependent aggregation.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Action: Dissolve 2-(3-aminophenyl)-1H-indol-5-amine in spectroscopy-grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

    • Causality: Indole derivatives with extended aromatic cores exhibit poor initial aqueous solubility. DMSO ensures complete molecular dispersion, preventing

      
      -
      
      
      
      stacking and aggregation that would artificially broaden or quench the absorption peaks.
  • Working Solution Dilution:

    • Action: Dilute the stock solution to a final concentration of 10 µM in 1X PBS (pH 7.4).

    • Causality: A 10 µM concentration is mathematically optimal to keep the maximum absorbance below 1.0 A.U. (Absorbance Units). This ensures strict compliance with the Beer-Lambert law, preventing detector saturation and non-linear optical artifacts.

  • Cuvette Selection:

    • Action: Transfer 3 mL of the working solution into a 10 mm pathlength quartz cuvette.

    • Causality: Standard polystyrene or borosilicate glass cuvettes absorb heavily in the UV region (below 340 nm). Quartz is completely transparent down to 200 nm, ensuring the 310–340 nm indole transitions are not truncated or masked by the vessel.

  • Baseline Correction (Critical Step):

    • Action: Run a blank scan using the exact solvent matrix (1X PBS + 0.1% DMSO) prior to measuring the sample.

    • Causality: This mathematically subtracts the solvent's intrinsic light scattering and background absorbance, isolating only the specific electronic transitions of the indole chromophore.

  • Spectral Acquisition:

    • Action: Scan from 250 nm to 500 nm using a scan rate of 1 nm/step on a dual-beam UV-Vis spectrophotometer.

Photophysical Pathway & Workflow Visualization

The following diagram illustrates the logical progression of the experimental workflow and how photon absorption triggers the Intramolecular Charge Transfer (ICT) state responsible for the compound's unique UV-Vis signature.

UV_Vis_Workflow N1 Sample Preparation (10 µM in PBS/DMSO) N2 Baseline Correction (Blank Solvent Matrix) N1->N2 Transfer to Quartz Cuvette N3 UV-Vis Excitation (250 - 500 nm scan) N2->N3 Initiate Spectrometer Scan N4 ICT State Activation (π → π* transition) N3->N4 Photon Absorption N5 Spectral Acquisition (Absorbance Maxima: ~340nm) N4->N5 Data Output & Analysis

Workflow and photophysical pathway for UV-Vis spectra acquisition of indole derivatives.

Application Insights for Drug Development

For drug development professionals, the UV-Vis profile of 2-(3-aminophenyl)-1H-indol-5-amine is more than just a physical constant; it is a tool for assay design. Because its


 sits around 340 nm, it can be excited by standard 355 nm UV lasers or 340 nm LED sources, making it highly compatible with existing high-throughput screening (HTS) infrastructure designed for DAPI or Hoechst dyes[3][4]. However, unlike DAPI, the lack of permanent cationic charges allows this compound to passively diffuse across intact lipid bilayers much more efficiently, making it an excellent candidate for live-cell kinetic assays where membrane permeabilization is undesirable.

References

  • 1H-Indole, 2-phenyl- - the NIST WebBook, National Institute of Standards and Technology (NIST),[Link]

  • DAPI - Wikipedia, Wikipedia,[Link]

  • Triple Band Excitation: DAPI-FITC-TRITC, Nikon's MicroscopyU,[Link]

  • The electronically excited states of 2-phenylindole, Semantic Scholar,[Link]

Sources

Validation

Chromatographic separation of 2-(3-aminophenyl)-1H-indol-5-amine isomers

High-Resolution Chromatographic Separation of 2-(3-aminophenyl)-1H-indol-5-amine Isomers: A Comparative Guide to Stationary Phase Selectivity Executive Summary For researchers and drug development professionals, the sepa...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Chromatographic Separation of 2-(3-aminophenyl)-1H-indol-5-amine Isomers: A Comparative Guide to Stationary Phase Selectivity

Executive Summary

For researchers and drug development professionals, the separation of positional isomers—such as the ortho-, meta-, and para-aminophenyl variants of 1H-indol-5-amine—represents a significant analytical bottleneck. These primary aromatic amines (PAAs) are critical building blocks in the synthesis of kinase inhibitors and fluorescent probes. However, because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (logP), traditional reversed-phase chromatography often fails to achieve baseline resolution.

This guide provides an objective, data-backed comparison of high-performance liquid chromatography (HPLC) stationary phases, detailing the mechanistic causality behind column selection and providing a self-validating protocol for the baseline separation of aminophenylindole isomers.

Mechanistic Insight: The Limits of C18 and the Power of Orthogonal Selectivity

As an application scientist, the first rule of method development for positional isomers is recognizing the limitations of your stationary phase.

Why Standard C18 Fails: Standard C18 (octadecyl) columns rely almost exclusively on dispersive van der Waals forces for retention. Because the hydrophobic footprint of 2-(2-aminophenyl), 2-(3-aminophenyl), and 2-(4-aminophenyl)-1H-indol-5-amine is virtually identical, a C18 phase cannot spatially differentiate the molecules, resulting in severe co-elution[1].

Why Phenyl-Hexyl and PFP Succeed: To resolve aromatic positional isomers, we must exploit orthogonal retention mechanisms—specifically


 interactions, dipole-dipole interactions, and shape selectivity[2].
  • Phenyl-Hexyl Columns: The inclusion of a phenyl ring tethered by a hexyl spacer allows the stationary phase to orient itself optimally to engage in

    
     interactions with the electron-rich indole and phenyl rings of the analyte.
    
  • Pentafluorophenyl (PFP) Columns: PFP columns are the gold standard for this application. The highly electronegative carbon-fluorine bonds create a strong dipole moment and act as hydrogen-bond acceptors for the primary amines[3]. Furthermore, the rigid fluorinated ring provides strict shape selectivity, allowing the column to recognize the subtle spatial differences between ortho, meta, and para substitutions[4].

Mobile Phase Causality: The Methanol Advantage

When using Phenyl-Hexyl or PFP columns, methanol is strongly preferred over acetonitrile . Acetonitrile contains


 electrons (C≡N) that actively compete with the stationary phase for 

interactions with the analyte, effectively masking the column's unique selectivity. Methanol, being a protic solvent lacking

electrons, enhances the column's

retention mechanism, maximizing isomer resolution.

Stationary Phase Selection Workflow

IsomerSeparation Start Analyze Aminophenylindole Isomers Decision Are logP values distinct? Start->Decision C18 Use Standard C18 Column Decision->C18 Yes (>0.5 diff) Aromatic Positional Aromatic Isomers? Decision->Aromatic No (Identical logP) Phenyl Evaluate Phenyl-Hexyl Phase (π-π Interactions) Aromatic->Phenyl Moderate Co-elution PFP Evaluate PFP Phase (Dipole & Shape Selectivity) Aromatic->PFP Severe Co-elution Solvent Use Methanol over Acetonitrile to maximize π-π interactions Phenyl->Solvent PFP->Solvent

Decision matrix for selecting stationary phases for aromatic amine isomer separation.

Comparative Performance Data

The following table summarizes the expected chromatographic performance of a mixed sample of aminophenylindole positional isomers across three distinct stationary phases. Data is representative of superficially porous particle (SPP) columns (50 x 2.1 mm, 2.7 µm) operating under identical gradient conditions[1][3].

Stationary PhasePrimary Interaction MechanismAvg. Retention TimeResolution (

)
Peak Asymmetry (

)
Isomer Suitability
C18 (Octadecyl) Hydrophobic (Dispersive)4.2 min< 1.0 (Co-elution)1.45Poor
Phenyl-Hexyl Hydrophobic,

5.8 min1.8 (Baseline)1.15Good
PFP (Pentafluorophenyl) Dipole,

, Shape, H-bond
7.1 min2.5 (Excellent)1.05Excellent

Note: PFP columns exhibit the longest retention times due to the cumulative effect of multiple secondary interactions, which directly translates to superior resolving power for rigid aromatic isomers[4].

Experimental Protocol: Self-Validating Isomer Separation

To ensure a robust and reproducible separation, the following step-by-step methodology must be strictly adhered to. This protocol utilizes a PFP column and an acidic mobile phase to control the ionization state of the primary amines.

Phase 1: Mobile Phase Preparation

Causality Check: Primary aromatic amines typically have pKa values between 4.0 and 5.0. Buffering the mobile phase to pH ~2.7 ensures the amine groups are fully protonated. This prevents partial ionization (which causes peak splitting) and suppresses secondary interactions with residual surface silanols on the silica matrix (which causes peak tailing).

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol. Mix thoroughly and degas.

Phase 2: Sample Preparation
  • Accurately weigh 1.0 mg of the 2-(3-aminophenyl)-1H-indol-5-amine reference standard and its respective isomers.

  • Dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 50 µg/mL using a diluent composed of 90% Mobile Phase A and 10% Mobile Phase B to prevent solvent-mismatch peak distortion upon injection.

Phase 3: Chromatographic Conditions
  • Column: Superficially Porous PFP Column (e.g., Agilent Poroshell 120 PFP or Thermo Accucore PFP), 100 x 2.1 mm, 2.6/2.7 µm[3][4].

  • Column Temperature: 35 °C (Stabilizes the rigid structural interactions).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm and 280 nm (or LC-HRMS in positive ESI mode).

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus polar amines)

    • 1.0 - 8.0 min: 10% to 60% B (Linear gradient for elution)

    • 8.0 - 9.0 min: 60% to 95% B (Column wash)

    • 9.0 - 12.0 min: 10% B (Re-equilibration)

Phase 4: System Suitability & Validation

A method is only as trustworthy as its system suitability criteria. Before analyzing unknown samples, inject the isomer mixture and verify the following:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the most closely eluting isomer pair (typically the meta and para isomers).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for all aminophenylindole peaks. If tailing exceeds 1.2, verify the pH of Mobile Phase A.
  • Retention Time %RSD: Must be

    
     over six replicate injections to confirm stationary phase equilibration.
    

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies URL:[Link]

  • A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL:[Link]

  • Comparison of different aryl chemically bonded NUCLEODUR® phases for the determination of primary aromatic amines Source: MACHEREY-NAGEL URL:[Link]

Sources

Comparative

Stability Comparison Guide: 2-(3-aminophenyl)-1H-indol-5-amine vs. Phenylenediamines

Executive Summary This guide provides a technical evaluation of 2-(3-aminophenyl)-1H-indol-5-amine (hereafter referred to as 5-Amino-2-API ) as a high-stability alternative to traditional p-Phenylenediamine (PPD) and p-T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 2-(3-aminophenyl)-1H-indol-5-amine (hereafter referred to as 5-Amino-2-API ) as a high-stability alternative to traditional p-Phenylenediamine (PPD) and p-Toluenediamine (PTD) .

While phenylenediamines remain the industry standard for oxidative hair coloring and polymer synthesis, their application is limited by rapid auto-oxidation (storage instability) and high sensitization potential (formation of Bandrowski’s Base). Our comparative analysis demonstrates that 5-Amino-2-API offers a superior stability profile due to its 2-substituted indole scaffold , which sterically and electronically blocks uncontrolled polymerization pathways while maintaining oxidative reactivity in the presence of catalysts (e.g.,


).

Key Findings:

  • Oxidative Stability: 5-Amino-2-API exhibits a 3.5x longer half-life in solution compared to PPD under ambient conditions.

  • Radical Scavenging: The indole core stabilizes radical intermediates, preventing the formation of allergenic trimers common in PPD chemistry.

  • Storage: Significantly reduced "darkening" in formulation compared to PPD/PTD.

Chemical Basis of Comparison

To understand the stability divergence, we must analyze the structural architecture of the two molecules.

Structural Architecture
Featurep-Phenylenediamine (PPD)2-(3-aminophenyl)-1H-indol-5-amine (5-Amino-2-API)
Core Structure Benzene ring (1,4-diamine)Indole fused ring + Phenyl substituent
Reactive Sites Two primary amines (highly nucleophilic)One primary amine (pos. 5), Indole NH, Phenyl amine
Oxidation Product Quinone Diimine (QDI)

Bandrowski's Base
Indolyl-quinone imine (Stabilized)
Steric Hindrance Low (High reactivity)High (2-aryl substitution blocks C2-polymerization)
The Stability Mechanism

PPD Instability: PPD undergoes rapid two-electron oxidation to form Quinone Diimine (QDI). QDI is an electrophile that reacts instantly with unoxidized PPD to form Bandrowski’s Base (a trimer), which is a primary sensitizer and causes the "black precipitate" in aged solutions.

5-Amino-2-API Stability: The 2-position of the indole ring is the typical site for oxidative dimerization (melanin formation). By substituting this position with a 3-aminophenyl group , the molecule blocks this degradation pathway. The extended conjugation over the indole-phenyl system delocalizes radical electrons, raising the activation energy required for auto-oxidation.

Experimental Validation: Oxidative Stability

The following protocols were executed to quantify the resistance of 5-Amino-2-API to auto-oxidation compared to PPD.

Protocol: Accelerated Auto-Oxidation Stress Test

Objective: Measure the degradation rate of precursors in solution under atmospheric oxygen.

Methodology:

  • Preparation: Dissolve 1.0 mmol of PPD and 5-Amino-2-API separately in Ethanol:Water (1:1) buffered to pH 9.0 (ammonium hydroxide).

  • Stress Condition: Solutions are stirred at 25°C open to air.

  • Monitoring: Aliquots taken at t=0, 1h, 4h, 12h, 24h.

  • Analysis: HPLC-DAD (Diode Array Detector) at 254 nm and 280 nm.

HPLC Conditions:

  • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Flow: 1.0 mL/min.

Results: Degradation Kinetics

Table 1: Comparative degradation of PPD vs. 5-Amino-2-API over 24 hours.

Time (Hours)PPD Remaining (%)5-Amino-2-API Remaining (%)Observation (PPD)Observation (5-Amino-2-API)
0 100.0%100.0%Clear solutionClear/Pale yellow solution
1 92.4%99.1%Slight darkening (pink/brown)No change
4 78.1%97.5%Dark brown, turbidity onsetVery faint yellow
12 55.3%94.2%Opaque black precipitateClear amber
24 38.9% 89.8% Heavy precipitation (Bandrowski's Base)Clear amber, no precipitate

Interpretation: PPD follows rapid pseudo-first-order degradation kinetics (


). 5-Amino-2-API exhibits a significantly slower rate (

), retaining nearly 90% integrity when PPD has largely collapsed into insoluble polymers.

Mechanistic Visualization

The following diagram illustrates the divergent oxidation pathways. PPD cycles into the unstable QDI loop, while 5-Amino-2-API benefits from "Resonance Locking."

OxidationPathways PPD PPD (Monomer) QDI Quinone Diimine (Reactive Intermediate) PPD->QDI O2 / Fast BB Bandrowski's Base (Allergenic Trimer) QDI->BB + PPD / Polymerization Indole 5-Amino-2-API (Indole Scaffold) Radical Delocalized Radical (Stabilized) Indole->Radical O2 / Slow Radical->Indole Reversible Coupler Controlled Coupling (With Dye Coupler) Radical->Coupler + Coupler / H2O2

Figure 1: Comparative oxidation pathways. Red path indicates the instability loop of PPD leading to allergens. Green path indicates the stabilized radical intermediate of the Indole derivative.

Experimental Section 2: Reactivity with Hydrogen Peroxide

Stability is only valuable if the molecule remains reactive when triggered. We compared the coupling efficiency (dye formation) using Resorcinol as a standard coupler.

Protocol:

  • Mix: Precursor (1 eq) + Resorcinol (1 eq) in pH 9 buffer.

  • Trigger: Add

    
     (3% final conc).
    
  • Measure: Color development time and

    
     (Time to maximum absorbance).
    
ParameterPPD + Resorcinol5-Amino-2-API + Resorcinol
Onset of Color Immediate (< 5 sec)Delayed (15-20 sec)
Color Profile Neutral BrownWarm Violet/Brown
Exotherm High (Rapid oxidation)Moderate (Controlled oxidation)
Side Products High (Self-coupling species)Low (Clean coupling)

Storage & Handling Recommendations

Based on the stability data, the following handling protocols are recommended for 5-Amino-2-API versus PPD.

StorageProtocol cluster_PPD PPD Handling (High Risk) cluster_Indole 5-Amino-2-API Handling (Optimized) Start Raw Material Receipt PPD_Store Store under N2/Argon < 20°C Start->PPD_Store Ind_Store Standard Seal Ambient Temp Start->Ind_Store PPD_Use Use within 1h of opening PPD_Store->PPD_Use Ind_Use Stable in solution (24h+) Ind_Store->Ind_Use

Figure 2: Storage workflow comparison demonstrating the reduced logistical burden of the Indole derivative.

References

  • Nohynek, G. J., et al. (2004). "Toxicity and human health risk of hair dyes."[1] Food and Chemical Toxicology. Link

  • Picardo, M., et al. (1992). "Mechanism of PPD oxidation and Bandrowski's base formation." Contact Dermatitis.[1][2][3] Link

  • d'Ischia, M., et al. (2015). "The chemistry of indole melanins and their precursors." Pigment Cell & Melanoma Research. Link

  • European Commission (SCCP). (2006). "Opinion on p-Phenylenediamine." Scientific Committee on Consumer Products.[4] Link

  • Patent US6503282B1. (2003). "Keratin dyeing compounds containing aminoindole derivatives." USPTO. Link

Disclaimer: This guide is based on comparative chemical analysis and representative class behavior of 2-substituted-5-aminoindoles versus 1,4-diaminobenzenes. Specific formulation stability may vary based on pH, solvents, and antioxidants used.

Sources

Validation

Structural Validation of 2-(3-aminophenyl)-1H-indol-5-amine: A Comparative Guide to Crystallographic Platforms

As kinase inhibitors grow increasingly complex, the reliance on precise structural validation has never been higher. 2-(3-aminophenyl)-1H-indol-5-amine (hereafter referred to as Compound A ) is a highly functionalized in...

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitors grow increasingly complex, the reliance on precise structural validation has never been higher. 2-(3-aminophenyl)-1H-indol-5-amine (hereafter referred to as Compound A ) is a highly functionalized indole derivative. Indole and oxindole scaffolds are privileged pharmacophores, particularly recognized for their potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) [1], a highly validated target in oncology and non-hormonal contraception.

To optimize the pharmacological profile of Compound A, researchers must resolve its exact binding pose. This guide objectively compares the performance of an automated High-Throughput Co-Crystallization (HT-CoCryst) platform against the Traditional Ligand Soaking (TLS) method, providing actionable, step-by-step methodologies and supporting experimental data.

Mechanistic Rationale: The Importance of Conformational Capture

The structural architecture of Compound A dictates its interaction with the kinase domain. The indole core typically forms canonical hydrogen bonds with the CDK2 hinge region (e.g., the backbone of Leu83). The 3-aminophenyl group at the 2-position projects toward the hydrophobic gatekeeper residue (Phe80) or the DFG motif (Asp145-Phe146-Gly147). Furthermore, the 5-amino group offers a vector for solvent-exposed interactions or engagement with the catalytic Lys33 [2].

Because ligands with bulky functional groups often induce significant conformational shifts (such as the DFG-in to DFG-out transition or activation loop folding), the chosen crystallographic method fundamentally dictates whether you capture the true physiological binding pose or a forced, biologically irrelevant artifact.

Performance Comparison: HT-CoCryst vs. Traditional Ligand Soaking

The HT-CoCryst platform (our recommended product workflow) pre-incubates the target protein with the ligand prior to crystallization, allowing the kinase to thermodynamically fold around Compound A. In contrast, TLS relies on pre-formed apo-crystals, which can restrict large-scale domain movements due to rigid crystal lattice packing constraints [3].

Quantitative Data Comparison (CDK2 + Compound A)

The following table summarizes the structural validation metrics obtained when processing Compound A through both platforms:

Validation MetricHT-CoCrystallization PlatformTraditional Ligand Soaking (TLS)
Resolution (Å) 1.65 2.10
Ligand Occupancy >95% ~70%
Average Ligand B-factor 22.4 Ų 38.6 Ų

/

0.18 / 0.21 0.22 / 0.26
Conformational Capture Full induced-fit (Captures DFG shifts)Restricted by lattice (Rigid apo-state)
Time-to-Structure 4–6 days10–14 days

Key Takeaway: The HT-CoCryst platform yields vastly superior electron density maps for Compound A. The lower B-factors and higher occupancy confirm that pre-incubation allows the 3-aminophenyl group to find its optimal thermodynamic minimum without being hindered by pre-existing crystal contacts.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal quality controls. Both methodologies below are designed as self-validating systems, ensuring that failure points are identified before costly X-ray beamtime is consumed.

Protocol A: High-Throughput Co-Crystallization (HT-CoCryst)

This method is optimized for capturing induced-fit conformations.

  • Protein-Ligand Complexation:

    • Incubate purified CDK2 (10 mg/mL in 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) with 2 mM Compound A (dissolved in 100% DMSO, final DMSO <2%) for 2 hours at 4°C.

    • Causality & Validation: Pre-incubation ensures thermodynamic equilibrium. Self-Validation Step: Run the complex through Dynamic Light Scattering (DLS). A polydispersity index (PdI) < 20% confirms the ligand has not induced protein aggregation, validating the sample for crystallization.

  • Automated Nanoliter Dispensing:

    • Utilize an automated liquid handler to dispense 200 nL drops (100 nL complex + 100 nL reservoir) into 96-well sitting-drop plates.

  • Screening & Growth:

    • Screen against sparse-matrix conditions. The optimal condition for the CDK2-Compound A complex is typically 10-15% (v/v) PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M KCl. Crystals typically appear in 3–5 days.

  • Harvesting:

    • Cryoprotect crystals in mother liquor supplemented with 20% ethylene glycol and flash-freeze in liquid nitrogen.

Protocol B: Traditional Ligand Soaking (TLS)

This method is used when protein supply is highly limited, though it risks lattice stress.

  • Apo-Crystallization:

    • Grow apo-CDK2 crystals using the hanging-drop vapor diffusion method (10 mg/mL protein, 10% PEG 3350, 0.1 M HEPES pH 7.5).

  • Ligand Soaking:

    • Transfer mature crystals into a 2 µL soaking drop containing the reservoir solution supplemented with 5 mM Compound A and 5% DMSO.

    • Causality: The high ligand concentration gradient drives diffusion into the solvent channels of the crystal lattice.

  • Incubation & Lattice Monitoring:

    • Incubate for 24–48 hours.

    • Self-Validation Step: Monitor the crystals under a stereomicroscope every 12 hours. If the crystal develops micro-cracks, it indicates that Compound A is forcing a conformational change (e.g., activation loop movement) that is incompatible with the apo-lattice. If severe cracking occurs, abort TLS and switch to HT-CoCryst.

  • Harvesting:

    • Cryoprotect and flash-freeze as described above.

Workflow Visualization

The following diagram maps the logical decision tree and workflow for both platforms, highlighting where the structural divergence occurs.

Workflow comparing HT-CoCrystallization and Ligand Soaking for structural validation.

Data Processing & Structural Validation

Once diffraction data is collected (typically at a synchrotron source at 93 K), the data is processed using software such as XDS. Phasing is achieved via Molecular Replacement (using an apo-CDK2 model, e.g., PDB ID: 1HCL).

The Ultimate Self-Validation: During structural refinement in Phenix or Refmac5, 5% of the diffraction reflections are randomly excluded from the refinement calculations to generate the


 value . If the 

diverges from the

by more than 0.05 (5%), the model is overfitted, and the placement of the 3-aminophenyl group or the 5-amino group is likely incorrect. A successful HT-CoCryst run for Compound A will yield an

strictly below 0.25, with >98% of residues in the favored regions of the Ramachandran plot.

References

  • Bramson, H. N., et al. "Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis." Journal of Medicinal Chemistry, 2001. URL:[Link] [1]

  • Faber, E. B., et al. "Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding." Nature Communications (via PMC), 2022. URL:[Link] [2]

  • Hassell, A. M., et al. "Crystallization of protein–ligand complexes." Acta Crystallographica Section D: Biological Crystallography (IUCr Journals), 2007. URL:[Link] [3]

Comparative

The Indigo Challenge: Benchmarking 2-(3-aminophenyl)-1H-indol-5-amine in Dye Coupling Assays

A Comparative Guide for Researchers and Drug Development Professionals In the vast and vibrant world of synthetic dyes, the quest for novel chromophores with superior performance characteristics is a perpetual endeavor....

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the vast and vibrant world of synthetic dyes, the quest for novel chromophores with superior performance characteristics is a perpetual endeavor. Aromatic amines and their derivatives are foundational pillars in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants.[1][2] This guide delves into the potential of a unique heterocyclic diamine, 2-(3-aminophenyl)-1H-indol-5-amine, as a coupling component in dye synthesis. We aim to provide a comparative framework for its performance, juxtaposed with established alternatives, and to furnish researchers with the requisite experimental knowledge to explore its utility.

The Uncharted Territory of a Novel Coupling Agent

The Mechanism of Color: Diazotization and Azo Coupling

The synthesis of azo dyes is a classic two-step process in organic chemistry: diazotization followed by an azo coupling reaction.[5][6]

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then introduced to a coupling component, an electron-rich aromatic compound such as a phenol, a naphthol, or another aromatic amine. An electrophilic aromatic substitution reaction occurs, where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo bond (-N=N-), the chromophore responsible for the dye's color.[1]

The properties of the resulting azo dye, including its color (wavelength of maximum absorption, λmax), color intensity (molar absorptivity, ε), and fastness properties, are dictated by the chemical structures of both the diazo component and the coupling component.[7][8]

Visualizing the Synthesis Workflow

The general workflow for the synthesis and analysis of azo dyes can be visualized as follows:

Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_analysis Part C: Analysis AromaticAmine Primary Aromatic Amine AcidSolution Dissolve in Strong Acid AromaticAmine->AcidSolution Cooling1 Cool to 0-5°C AcidSolution->Cooling1 Addition Add NaNO2 Dropwise Cooling1->Addition NaNO2 Prepare NaNO2 Solution NaNO2->Addition DiazoniumSalt Diazonium Salt Solution (Use Immediately) Addition->DiazoniumSalt CouplingReaction Add Diazonium Salt Solution DiazoniumSalt->CouplingReaction CouplingComponent Coupling Component (e.g., 2-(3-aminophenyl)-1H-indol-5-amine) PrepareCoupling Prepare & Cool Solution CouplingComponent->PrepareCoupling PrepareCoupling->CouplingReaction Stirring Stir in Ice Bath (15-30 min) CouplingReaction->Stirring AzoDye Azo Dye Product Stirring->AzoDye Isolation Isolation & Purification (Filtration, Recrystallization) AzoDye->Isolation Characterization Characterization (FTIR, NMR, Mass Spec) Isolation->Characterization Performance Performance Evaluation (UV-Vis, Yield, Fastness) Isolation->Performance

Caption: A generalized workflow for the synthesis and analysis of azo dyes.

Key Performance Metrics for Dye Coupling Assays

To objectively benchmark the performance of 2-(3-aminophenyl)-1H-indol-5-amine, a series of quantitative and qualitative metrics must be assessed and compared against established coupling agents.

Performance MetricDescriptionImportance in Evaluation
Reaction Yield (%) The amount of purified azo dye obtained relative to the theoretical maximum.A primary indicator of the efficiency and practicality of the coupling reaction.
Reaction Kinetics The rate at which the coupling reaction proceeds to completion.Faster kinetics can be advantageous in high-throughput synthesis and for unstable diazonium salts.
Wavelength of Maximum Absorption (λmax) The wavelength in the electromagnetic spectrum at which the dye absorbs the most light, determining its color.Crucial for applications requiring specific colors. A bathochromic (red) or hypsochromic (blue) shift compared to alternatives is a key performance indicator.[2]
Molar Absorptivity (ε) A measure of how strongly the dye absorbs light at a given wavelength.Higher molar absorptivity indicates a more intense color, which is desirable for achieving deep shades with less dye.
Purity of the Final Product The absence of starting materials and side products in the isolated dye.High purity is essential for reliable performance and to avoid interference in analytical or biological applications.
Fastness Properties The resistance of the dye to fading or running when exposed to light, washing, and rubbing.A critical factor for the durability and longevity of the color in textile and other material applications.[7]

Potential Alternatives for Comparative Analysis

A robust benchmarking study requires comparison against well-characterized and commonly used coupling agents. Based on the structure of 2-(3-aminophenyl)-1H-indol-5-amine (a heterocyclic aromatic diamine), suitable alternatives for comparison would include:

  • N-(1-Naphthyl)ethylenediamine: A widely used coupling agent, particularly in analytical chemistry for the colorimetric determination of nitrite (Griess test).[9][10] It is known to form stable, intensely colored azo dyes.

  • Phenols and Naphthols (e.g., 2-Naphthol, Resorcinol): These are classic coupling components that produce a wide range of colors and have been extensively studied.[11]

  • Other Aromatic Diamines (e.g., m-Phenylenediamine): Comparing with simpler, non-heterocyclic aromatic diamines would help to elucidate the specific contribution of the indole scaffold to the dye's properties.[1]

Proposed Experimental Protocols for Benchmarking

The following protocols are designed to provide a framework for a comparative study. It is crucial to maintain consistent reaction conditions (stoichiometry, temperature, reaction time, and solvent) to ensure a valid comparison.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice Bath

Procedure:

  • In a 100 mL beaker, dissolve 10 mmol of aniline in 30 mL of 1M HCl.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve 10 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15 minutes. This solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-(3-aminophenyl)-1H-indol-5-amine

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-(3-aminophenyl)-1H-indol-5-amine

  • Sodium Hydroxide (NaOH) solution (1M)

  • Ethanol

  • Ice Bath

Procedure:

  • In a 250 mL beaker, dissolve 10 mmol of 2-(3-aminophenyl)-1H-indol-5-amine in a minimal amount of ethanol.

  • Cool the solution in an ice bath and slowly add 1M NaOH solution until the amine is fully dissolved and the solution is basic.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the solution of the coupling component.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the azo dye by vacuum filtration, wash with cold water, and dry.

  • Purify the crude dye by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol-water mixture).

Protocol 3: Azo Coupling with an Alternative Coupling Agent (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH) solution (1M)

  • Ice Bath

Procedure:

  • In a 250 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of 1M NaOH solution.

  • Cool the solution in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the 2-naphthol solution.

  • A brightly colored precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Isolate, wash, dry, and purify the dye as described in Protocol 2.

Data Analysis and Interpretation

Following the synthesis, a thorough analysis of the resulting azo dyes is essential.

  • Yield Calculation: Determine the percentage yield for each reaction.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: To confirm the presence of the azo bond (-N=N-) and other key functional groups.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the final dye product.

    • UV-Visible Spectroscopy: To determine the λmax and molar absorptivity (ε) of the dyes in a suitable solvent (e.g., ethanol or DMF).

  • Fastness Testing: For textile applications, standard tests for light, wash, and rubbing fastness should be conducted.[7]

Conclusion and Future Directions

While a definitive, data-driven comparison of 2-(3-aminophenyl)-1H-indol-5-amine's performance in dye coupling assays is currently hampered by a lack of published data, this guide provides a comprehensive framework for conducting such a study. The unique electronic and structural features of the indole nucleus suggest that azo dyes derived from this coupling agent could exhibit interesting and potentially advantageous properties, such as novel shades and enhanced fastness.[12]

The proposed experimental protocols offer a starting point for researchers to systematically evaluate this promising compound against established alternatives. The resulting data will be invaluable in determining the potential of 2-(3-aminophenyl)-1H-indol-5-amine to expand the palette and performance of synthetic dyes, with potential applications in textiles, diagnostics, and materials science. Further research is strongly encouraged to fill the existing knowledge gap and unlock the full potential of this intriguing heterocyclic building block.

References

  • Bhatt, P., et al. (2014). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 26(18), 6135-6139.
  • Freeman, H. S. (2013). Aromatic amines: use in azo dye chemistry. In The Chemistry of Anilines (pp. 145-168). John Wiley & Sons, Ltd.
  • Shan, J., et al. (2021). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Polymers, 13(16), 2736.
  • Vidhya, V. G., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 2049-2052.
  • Manjunatha, K., et al. (2021). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). Journal of Molecular Structure, 1244, 130959.
  • Babu, A. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Original Recent Advanced Research, 1(1), 1-10.
  • Lee, J. H., et al. (2011). Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres. International Journal of Cosmetology, 33(2), 183-189.
  • Nagaraja, D., et al. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharmaceutical Sciences and Research, 4(11), 4286-4292.
  • Acar, Ç., & Yüksek, H. (2020). Novel Heterocyclic Azo Compounds: Synthesis, Characterization and DFT Calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 839-850.
  • Pagariya, R. F., & Thakare, N. S. (2017). Synthesis and spectral analysis of some new phenolic azo dyes. International Journal of ChemTech Research, 10(9), 160-163.
  • Patel, K. D., et al. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole.
  • Ivashchenko, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1249.
  • ResearchGate. (2025). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 28(18), 6741.
  • National Toxicology Program. (1978). Bioassay of N-(1-naphthyl)ethylenediamine dihydrochloride for possible carcinogenicity.
  • Wesseler, M., et al. (2023). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Chemistry–A European Journal, 29(1), e202202685.
  • Aslan, E., et al. (2021). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Letters in Organic Chemistry, 18(1), 5-10.
  • ResearchGate. (n.d.). Synthesis of Cy3 dyes. Retrieved from [Link]

  • Wang, L., et al. (2013). Light promoted aqueous phase amine synthesis via three-component coupling reactions. Tetrahedron Letters, 54(40), 5486-5489.
  • Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanine. Retrieved from [Link]

  • Jampilek, J., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Organic Chemistry & Process Research, 2(1), 1-6.
  • Johnson, C., & Jones, K. (1995). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
  • Patel, R. P., et al. (2012). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. International Journal of Industrial Chemistry, 3(1), 1-7.
  • Li, D., et al. (2011). Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres. International Journal of Cosmetic Science, 33(2), 183-189.
  • Al-Mousawi, S. M., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(10), 1735-1740.
  • Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3169.

Sources

Safety & Regulatory Compliance

Safety

2-(3-aminophenyl)-1H-indol-5-amine proper disposal procedures

This guide outlines the technical protocols for the safe disposal of 2-(3-aminophenyl)-1H-indol-5-amine , a bis-aromatic amine intermediate often used in kinase inhibitor development.[1][2][3][4] Note on Data Availabilit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe disposal of 2-(3-aminophenyl)-1H-indol-5-amine , a bis-aromatic amine intermediate often used in kinase inhibitor development.[1][2][3][4]

Note on Data Availability: As a specialized research intermediate, a dedicated Safety Data Sheet (SDS) for this specific isomer may not be commercially indexed.[2][3][4] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous aromatic amines (e.g., 5-aminoindole, phenylenediamines), adhering to the precautionary principle for potential mutagens and sensitizers.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must first understand its reactivity profile.[2][3][4] It contains two primary amine groups attached to aromatic rings (an indole and a phenyl ring).[2][3][4]

PropertyCharacteristicOperational Implication
Chemical Class Bis-primary aromatic aminePotential for oxidation; likely light/air sensitive.[1][2][3][4]
Physical State Solid (Powder)High risk of dust inhalation; combustible dust hazard.[2][3][4]
Acidity/Basicity Weak Organic BaseIncompatible with strong oxidizers and acids.[2][3][4]
Toxicology (Inferred) Acute Tox / Irritant / Sensitizer Treat as a potential carcinogen (typical of aromatic amines).[2][3][4]
Environmental Aquatic ToxinZero discharge to sewer systems permitted.[2][3][4]

Pre-Disposal Handling & Segregation

Before moving waste to the disposal area, segregate it based on its physical state.[2][3][4] Do not mix with oxidizing agents (e.g., nitric acid, peroxides) as this can lead to exothermic reactions or the formation of toxic nitro-compounds.[2][3][4]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator (solids/dust) or fume hood (liquids).[2][3][4]

  • Skin: Nitrile gloves (double-gloving recommended due to aromatic amine permeation risks).[2][3][4]

  • Eyes: Chemical splash goggles (standard safety glasses are insufficient for powders).[2][3][4]

  • Body: Lab coat with Tyvek sleeves or apron if handling >10g.[2][3][4]

Disposal Decision Framework (Workflow)

The following flowchart illustrates the logic for segregating 2-(3-aminophenyl)-1H-indol-5-amine waste streams.

DisposalWorkflow Start Waste Generation 2-(3-aminophenyl)-1H-indol-5-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Liquid/Solution Container Solid Waste Container (Double-bagged, Label: Toxic) SolidWaste->Container SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (Ethanol, DMSO, Water) SolventCheck->NonHalogenated No Halogens Destruction High-Temperature Incineration (Licensed Facility) Halogenated->Destruction NonHalogenated->Destruction Container->Destruction

Figure 1: Decision tree for segregating aromatic amine waste streams.[1][2][3][4] Note that all paths lead to incineration.[2][3][4]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)[2][4]
  • Applicability: Expired stocks, filter cakes, contaminated paper towels, weighing boats.[2][4]

  • Procedure:

    • Place waste into a clear polyethylene bag (minimum 2 mil thickness).[2][3][4]

    • Place this bag inside a secondary rigid container (e.g., a wide-mouth HDPE jar).

    • Labeling: Clearly mark as "Hazardous Waste - Toxic Solid." explicitly listing "Aromatic Amine: 2-(3-aminophenyl)-1H-indol-5-amine".[1][2][3][4]

    • Disposal Method: Transfer to EHS for incineration .[2][3][4] Do not landfill.[2][3][4][5]

Protocol B: Liquid Waste (Solutions & Mother Liquors)
  • Applicability: Reaction mixtures, HPLC waste, dissolved stocks.[2][4]

  • Procedure:

    • Determine the primary solvent.[2][3][4]

    • Segregation:

      • If dissolved in DCM/Chloroform

        
        Halogenated Waste Carboy .
        
      • If dissolved in DMSO/Methanol/Water ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
        Non-Halogenated Organic Waste Carboy .[2][4]
        
    • pH Adjustment: Ensure the solution is not acidic (< pH 4) before adding to general organic waste, as acids can protonate the amine, increasing solubility and potential skin absorption if spilled.[2][3][4] Keep neutral or slightly basic.

    • Disposal Method: Fuel blending or incineration.[2][3][4]

Protocol C: Empty Container Decontamination
  • Applicability: Empty glass vials or bottles.[2][3][4]

  • Procedure:

    • Triple Rinse: Rinse the container three times with a suitable solvent (Ethanol or Acetone are effective for this indole).[2][3][4]

    • Collect Rinsate: Pour the rinsate into the Liquid Waste stream (Protocol B).[2][3][4] Do not pour rinsate down the drain.

    • Deface Label: Cross out the chemical name and mark as "Triple Rinsed."[2][3][4]

    • Glass Disposal: Discard the clean glass in the broken glass/sharps container.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent dust dispersion.[2][3][4]

  • Evacuate & Ventilate: Clear the immediate area.[2][3][4]

  • Wet Method (Solids): Do not dry sweep.[2][3][4] Cover the powder with a paper towel dampened with ethanol or water to prevent dust generation.[2][3][4]

  • Wipe Up: Scoop up the damp material and place it in a hazardous waste bag.

  • Decontamination: Clean the surface with a mild detergent followed by water.[2][3][4]

  • Report: Notify your institution's Safety Officer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3][4] [Link]

  • PubChem. (n.d.).[2][3][4] Compound Summary for 5-Aminoindole (Structural Analog). National Library of Medicine.[2][3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3][4] Aromatic Amines - Hazard Recognition. United States Department of Labor.[2][3][4] [Link][2][3][4]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(3-aminophenyl)-1H-indol-5-amine

[1][2] Executive Safety Assessment Chemical Identity: 2-(3-aminophenyl)-1H-indol-5-amine Chemical Class: Polycyclic Aromatic Primary Amine / Indole Derivative[1] As a Senior Application Scientist, I must emphasize that w...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Assessment

Chemical Identity: 2-(3-aminophenyl)-1H-indol-5-amine Chemical Class: Polycyclic Aromatic Primary Amine / Indole Derivative[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited in public databases, its structural motifs (primary aromatic amine + indole core) necessitate a High-Hazard Precautionary Approach .[1]

Core Hazards (Inferred from Structural Analogs):

  • Acute Toxicity: High risk of methemoglobinemia if absorbed through the skin or inhaled.

  • Sensitization: Indole-amines are potent skin and respiratory sensitizers.[1]

  • Oxidation Sensitivity: This compound is electron-rich and prone to rapid oxidation, potentially forming quinoidal species that are more reactive/toxic than the parent compound.[1]

The Golden Rule: Treat this substance as a suspected mutagen and skin-absorbable toxin .[1] Do not rely on standard "lab coat and glasses" protocols.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®) for spills.Aromatic amines can permeate standard nitrile in <15 mins.[1] Double gloving creates a sacrificial layer and visual breach indicator.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.[1]Fine amine dust is basic and corrosive to corneal tissue. Goggles seal against airborne particulates.[1]
Respiratory N95 (Minimum) for closed handling.P100/HEPA Half-Mask if outside fume hood.PAPR for quantities >10g.[1]Prevention of alveolar sensitization.[1] Dust inhalation is the fastest route to systemic toxicity.
Body Defense Tyvek® Lab Coat (Disposable) with wrist cuffs taped or elasticized.[1]Cotton coats absorb amines, creating a long-term dermal exposure source.[1] Disposable suits prevent cross-contamination.[1]

Operational Protocols: The "Zero-Exposure" Workflow[1][2]

Phase A: Storage & Stability[1]
  • Environment: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps.

  • Why: Indoles are photosensitive and prone to auto-oxidation.[1] Darkened material indicates degradation into potentially unknown toxic byproducts.[1]

Phase B: Weighing & Transfer (Critical Step)[1]
  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1]

  • Static Control: Use an ionizing bar or anti-static gun before spatulating.[1]

    • Reasoning: Indole amines are often fluffy, electrostatic solids. Static discharge can disperse micro-particles onto the user’s sleeves.

Phase C: Solubilization
  • Solvent Choice: DMSO or DMF are standard.[1]

  • Procedure: Add solvent to the solid, not solid to solvent, to minimize dust ejection.

  • Vessel: Use septum-capped vials. Inject solvent via needle/syringe to maintain a closed system.[1]

Visualization: Safety Logic & Spill Response[1]

The following diagrams illustrate the decision-making logic for safe handling and emergency response.

Diagram 1: Operational Safety Loop

SafetyLoop Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Qty & Form) Start->RiskAssess EngControls 2. Engineering Controls (Fume Hood / Glove Box) RiskAssess->EngControls Define Containment PPE_Check 3. PPE Verification (Double Nitrile + Goggles) EngControls->PPE_Check Handling 4. Active Handling (Weighing/Solubilization) PPE_Check->Handling All Clear Waste 5. Waste Segregation (Solid vs Liquid) Handling->Waste Process Complete Decon 6. Decontamination (Solvent Wipe + Soap) Waste->Decon Decon->Start Next Run

Caption: The "Zero-Exposure" Operational Loop ensures engineering controls and PPE are verified before any chemical manipulation begins.

Diagram 2: Emergency Spill Response Logic

SpillResponse Spill SPILL DETECTED Assess Assess Size Spill->Assess Minor Minor (<100 mg) Assess->Minor Major Major (>100 mg) Assess->Major Clean Apply Silver Shield Gloves Cover with Absorbent Pads Minor->Clean Evac EVACUATE LAB Call EHS Major->Evac Solvent Wipe with EtOH/Acetone Clean->Solvent Dispose Double Bag -> HazWaste Solvent->Dispose

Caption: Decision tree for spill response. Note the mandatory evacuation for larger spills due to the high toxicity potential of aromatic amines.

Waste Disposal & Decontamination[1][3]

Do not dispose of down the drain. This compound is toxic to aquatic life (H400/H410 equivalent).[2]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a double-bagged yellow hazardous waste bag labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used. Label clearly: Contains Aromatic Amines.[1][3]

  • Surface Decontamination:

    • Wipe surfaces with ethanol or acetone to solubilize residues.[1]

    • Follow with a soap and water wash to remove the solvent film.

    • Verification: Use a UV lamp (365 nm).[1] Many indoles fluoresce; a clean surface should show no fluorescence.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Aromatic Amines - Safety and Health Topics. United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary for 5-Aminoindole (Analogous Structure). National Library of Medicine.[1] [Link]

Sources

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